delta-Gluconolactone
Description
Structure
3D Structure
Propriétés
IUPAC Name |
(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-5,7-10H,1H2/t2-,3-,4+,5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHOQVHQSTUBQQK-SQOUGZDYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(=O)O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H](C(=O)O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O6 | |
| Record name | GLUCONO-DELTA-LACTONE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0026549 | |
| Record name | Gluconolactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0026549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Fine, white, nearly odourless, crystalline powder, White solid; [HSDB] Crystals; [Alfa Aesar MSDS], Solid | |
| Record name | D-Gluconic acid, .delta.-lactone | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | GLUCONO-DELTA-LACTONE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | Gluconolactone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14411 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Gluconolactone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000150 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Freely soluble in water. Sparingly soluble in ethanol, 1 gram in 100 grams alcohol; insoluble in ether and acetone., In water, 5.9X10+5 mg/L at 25 °C, 590.0 mg/mL | |
| Record name | Gluconolactone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04564 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | GLUCONO-DELTA-LACTONE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | GLUCONOLACTONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/488 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Gluconolactone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000150 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Density |
1.610 g/cu cm at -5 °C | |
| Record name | GLUCONOLACTONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/488 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White crystals | |
CAS No. |
90-80-2 | |
| Record name | δ-Gluconolactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90-80-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gluconolactone [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090802 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gluconolactone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04564 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | D-Gluconic acid, .delta.-lactone | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Gluconolactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0026549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-glucono-1,5-lactone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.833 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLUCONOLACTONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WQ29KQ9POT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | GLUCONOLACTONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/488 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Gluconolactone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000150 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
155 °C /decomposes/, 151 - 155 °C | |
| Record name | GLUCONOLACTONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/488 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Gluconolactone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000150 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of delta-Gluconolactone for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and purification of delta-gluconolactone (GDL), a naturally occurring cyclic ester of D-gluconic acid. Due to its versatile properties, including its role as a gentle acidulant, chelating agent, and moisturizer, GDL is a valuable compound in pharmaceutical and cosmetic research.[1][2] This document details various chemical and enzymatic synthesis routes, purification protocols to achieve high-purity GDL suitable for research applications, and analytical methods for quality control.
Synthesis of this compound
The synthesis of this compound primarily involves the oxidation of D-glucose. This can be achieved through several methods, including chemical oxidation and enzymatic conversion.
Chemical Synthesis Methods
Chemical oxidation offers several routes to this compound, each with distinct advantages and disadvantages in terms of yield, purity, and scalability.
1. Oxidation with Bromine Water:
A traditional method for the synthesis of GDL involves the oxidation of D-glucose using bromine water.[3] This method is relatively straightforward for laboratory-scale synthesis.
2. Catalytic Oxidation:
A more modern and efficient approach involves the catalytic oxidation of glucose using molecular oxygen in the presence of a palladium or platinum catalyst.[4] This method can achieve high yields and selectivity.[4] Variations of this method include the use of a palladium catalyst containing lead, which has been shown to significantly increase the yield and selectivity for this compound.[4]
3. Oxidation with Benzoyl Peroxide:
Another chemical synthesis route utilizes benzoyl peroxide as the oxidizing agent in an aqueous solution of D-glucose. This method can achieve a high conversion rate of D-glucose to gluconic acid, which is then converted to this compound.[5]
4. Ultraviolet/Hydrogen Peroxide Method:
A novel approach involves the use of ultraviolet irradiation in the presence of hydrogen peroxide to catalyze the oxidation of glucose. This method is reported to have a short production period and high yield.[6][7]
Enzymatic Synthesis Method
Enzymatic synthesis is a highly specific and mild method for producing this compound, often resulting in a product with high purity.
Glucose Oxidase-Catalyzed Oxidation:
This is a common and efficient method for the commercial production of GDL.[8] The enzyme glucose oxidase catalyzes the oxidation of D-glucose in the presence of oxygen to produce this compound and hydrogen peroxide.[8] The reaction is highly specific to D-glucose.
Purification of this compound
Achieving high purity is critical for research applications. The primary method for purifying this compound is crystallization from an aqueous solution of gluconic acid.
Crystallization
Crystallization is the most common method for purifying GDL.[1][3] The process generally involves concentrating a gluconic acid solution and then inducing crystallization through controlled cooling and seeding.
Fractional Crystallization:
This technique involves concentrating a gluconic acid solution to 78-85% at a controlled temperature, followed by cooling and the addition of seed crystals to initiate crystallization. The process can be repeated on the mother liquor to increase the overall yield.[9]
Azeotropic Dehydration Crystallization:
In this method, an alkanol (such as a C3 or C4 alcohol) is added to the gluconic acid solution, and water is removed by azeotropic distillation. Seed crystals are then added to the concentrated solution to induce crystallization. This method offers a high single-pass yield.[9]
Non-Solvent Crystallization:
This approach involves concentrating the gluconic acid solution to a slurry and then adding a non-solvent, such as a lower ketone, to precipitate the this compound crystals. This method is noted for its simplicity and high yield.[9]
Data Presentation
The following tables summarize quantitative data for various synthesis and purification methods based on available literature.
Table 1: Comparison of this compound Synthesis Methods
| Synthesis Method | Starting Material | Key Reagents/Catalysts | Reaction Conditions | Glucose Conversion (%) | Yield of GDL (%) | Selectivity for GDL (%) | Reference |
| Catalytic Oxidation | D-Glucose | Palladium-activated carbon (5% Pd) | Dimethoxyethane, 70°C, 5 hours, O₂ flow | 88 | 83 | 94 | [4] |
| Catalytic Oxidation | D-Glucose | Palladium-barium carbonate (3% Pd) | Methyl acetate, water | - | - | - | [4] |
| Catalytic Oxidation | D-Glucose | Platinum-aluminum (5% Pt) | Methanol, 30°C, 1 hour, O₂ | - | - | - | [4] |
| Oxidation with Benzoyl Peroxide | D-Glucose | Benzoyl peroxide | Aqueous solution, 40-50°C, 7-9 hours | ~100 | >90 (total) | - | [5] |
| UV/H₂O₂ Method | D-Glucose | Hydrogen peroxide, UV light | Aqueous solution, 20-60°C, 1-4 hours | 97.5 | - | 88.2 (for gluconic acid) | [6] |
Table 2: Purity Specifications for this compound
| Parameter | Specification | Reference |
| Assay (dried basis) | ≥ 99.0% | [10] |
| Loss on drying | ≤ 1% | [10] |
| Sulfated ash | ≤ 0.1% | [10] |
| Reducing substances (as D-glucose) | ≤ 0.5% | [10] |
| Lead | ≤ 2 mg/kg | [10] |
Experimental Protocols
Synthesis Protocol: Catalytic Oxidation of D-Glucose
This protocol is based on the method described in patent GB2031884A.[4]
Materials:
-
Fine powder of D-glucose
-
Palladium-activated carbon (5% palladium)
-
1,2-Dimethoxyethane
-
Oxygen gas
-
Anion exchange resin (optional)
-
Reaction flask with stirring and gas inlet
Procedure:
-
Charge a reaction flask with 5 g of a fine powder of glucose, 10 g of a catalyst on activated carbon (5% palladium carried), and 200 g of 1,2-dimethoxyethane.
-
Stir the mixture at 70°C.
-
Supply oxygen to the reaction mixture through a filter-equipped tube at a rate of 50 cc/min for a period of 5 hours.
-
After the reaction, filter the catalyst while the solution is hot.
-
(Optional) To improve selectivity, the reaction mixture can be treated with an anion exchange resin.
-
Analyze the filtrate for the content of unreacted glucose and the resulting this compound by high-performance liquid chromatography (HPLC).
Purification Protocol: Crystallization from Aqueous Solution
This protocol is a general procedure based on common crystallization methods.[9]
Materials:
-
Crude this compound or concentrated gluconic acid solution
-
Deionized water
-
Ethanol (for washing, optional)
-
Seed crystals of pure this compound
-
Crystallization vessel with controlled cooling and stirring
Procedure:
-
Prepare a concentrated aqueous solution of gluconic acid (e.g., 70-90% solids content) at an elevated temperature (e.g., 70-80°C).[6]
-
Transfer the concentrated solution to a crystallizer.
-
Add a small amount of this compound seed crystals (e.g., 0.1-0.5% of the theoretical yield) to the solution.[6]
-
Cool the solution under controlled conditions with stirring. A typical cooling profile might be from 70°C to 40°C over several hours.
-
Once crystallization is complete, separate the crystals from the mother liquor by centrifugation or filtration.
-
Wash the crystals with cold deionized water or a small amount of ethanol.
-
Dry the crystals under vacuum at a moderate temperature (e.g., 50°C) to obtain pure this compound.[11]
Analytical Protocol: Purity Assessment by HPLC
This protocol is based on the method described for the determination of GDL in Canagliflozin.[12]
Instrumentation and Conditions:
-
HPLC System: With a Charged Aerosol Detector (CAD)
-
Column: Thermo Hypersil Gold Aq (250 mm × 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water (9:1 v/v)
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
CAD Nebulization Temperature: 50°C
-
CAD Gas Pressure: 427.5 kPa
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of high-purity this compound in the mobile phase to create a calibration curve (e.g., 1.05-22.5 mg/L).
-
Sample Preparation: Accurately weigh and dissolve the synthesized and purified this compound in the mobile phase to a known concentration.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Mandatory Visualization
Experimental Workflows
Caption: General workflow for the synthesis and purification of this compound.
Caption: Workflow for the analytical characterization of purified this compound.
References
- 1. GLUCONO DELTA LACTONE - Ataman Kimya [atamanchemicals.com]
- 2. This compound - Natural Micron Pharm Tech [nmpharmtech.com]
- 3. glycodepot.com [glycodepot.com]
- 4. GB2031884A - Process for producing glucono-delta-lactone from glucose - Google Patents [patents.google.com]
- 5. CN102432572A - Synthesis method of D-gluconic acid-lactone - Google Patents [patents.google.com]
- 6. CN102367244B - Preparation method of glucolactone - Google Patents [patents.google.com]
- 7. CN102367244A - Preparation method of glucolactone - Google Patents [patents.google.com]
- 8. Glucono-δ-lactone - Wikipedia [en.wikipedia.org]
- 9. This compound [chembk.com]
- 10. fao.org [fao.org]
- 11. CN104447653A - Production method of glucono-delta-lactone - Google Patents [patents.google.com]
- 12. qikan.cmes.org [qikan.cmes.org]
Physicochemical Properties of delta-Gluconolactone in Aqueous Solutions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of delta-gluconolactone (GDL) in aqueous solutions. The information is intended to support researchers, scientists, and drug development professionals in their work with this versatile molecule. All quantitative data is summarized in structured tables for ease of reference, and detailed experimental protocols for key characterizations are provided.
Core Physicochemical Properties
This compound (C₆H₁₀O₆, molecular weight: 178.14 g/mol ) is a cyclic ester of D-gluconic acid.[1][2] It is a white, odorless, crystalline powder.[1][2][3] In aqueous solutions, GDL slowly and progressively hydrolyzes to form an equilibrium mixture of gluconic acid and its delta- and gamma-lactones.[2][3] This hydrolysis is a key characteristic, leading to a gradual decrease in the pH of the solution.[2][3]
Table 1: General Physicochemical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₆H₁₀O₆ | [4][5] |
| Molecular Weight | 178.14 g/mol | [1][2][4] |
| Melting Point | 150-155 °C (decomposes) | [1][5] |
| Appearance | White crystalline powder | [1][3][5] |
| Taste | Initially sweet, then slightly acidic/bitter | [5] |
Table 2: Solubility of this compound
| Solvent | Solubility | Temperature (°C) | References |
| Water | 59 g / 100 mL | 20 | [2][3] |
| Water | 500 g / L | 20 | [5] |
| Water | 590 g / L | 25 | [1] |
| Ethanol | ~1 g / 100 g | Room Temperature | [1][2][5] |
| Ether | Insoluble | Room Temperature | [1][2][5] |
Behavior in Aqueous Solutions: Hydrolysis and pH
The most significant property of GDL in aqueous solutions is its hydrolysis to gluconic acid. This reaction is not instantaneous but proceeds over time, leading to a gradual decrease in pH. The rate of hydrolysis is influenced by temperature and pH, with increased rates at higher temperatures and pH values.[2][6][7]
A freshly prepared 1% aqueous solution of GDL has a pH of approximately 3.5 to 3.6, which drops to around 2.5 within two hours as gluconic acid is formed.[1][2][5] This slow acidification is a key feature utilized in many of its applications.
Table 3: Hydrolysis and Acidity of this compound in Aqueous Solution
| Parameter | Value | Conditions | References |
| pKa of gluconic acid | 3.86 | [4] | |
| Initial pH (1% solution) | ~3.5 - 3.6 | Freshly prepared | [1][2][5] |
| pH after 2 hours (1% solution) | ~2.5 | [1][2][5] | |
| Hydrolysis Half-life | 10 minutes | pH 6.6 | [1] |
| Hydrolysis Half-life | 60 minutes | pH 4 | [1] |
| Hydrolysis Rate Constant (k) | 2.26 x 10⁻⁴ sec⁻¹ | 25°C (by optical rotation) | [8] |
| Hydrolysis Rate Constant (k) | 1.31 x 10⁻⁴ sec⁻¹ | 25°C (by coulometry) | [8] |
| Activation Energy for Hydrolysis | 15 kcal/mol | 20-25°C | [8] |
Experimental Protocols
Determination of this compound Purity (Assay)
This protocol is based on a back-titration method to determine the purity of a GDL sample.
Principle: A known excess of sodium hydroxide is added to a solution of GDL. The GDL hydrolyzes to gluconic acid, which then neutralizes a portion of the sodium hydroxide. The remaining excess sodium hydroxide is then titrated with a standard acid.
Apparatus and Reagents:
-
Analytical balance
-
300-mL conical flask
-
Burette
-
Pipettes
-
0.1 N Sodium Hydroxide (NaOH) volumetric standard solution
-
0.1 N Hydrochloric Acid (HCl) volumetric standard solution
-
Phenolphthalein indicator solution
-
Deionized water
Procedure:
-
Accurately weigh approximately 600 mg of the GDL sample.
-
Dissolve the sample in 100 mL of deionized water in a 300-mL conical flask.
-
Pipette exactly 50.0 mL of 0.1 N NaOH solution into the flask.
-
Allow the solution to stand for 15 minutes to ensure complete hydrolysis of the lactone.
-
Add 2-3 drops of phenolphthalein indicator to the solution.
-
Titrate the excess NaOH with 0.1 N HCl until the pink color disappears.
-
Perform a blank titration by titrating 50.0 mL of the 0.1 N NaOH solution with the 0.1 N HCl solution.[9]
Calculation: Each mL of 0.1 N sodium hydroxide is equivalent to 17.81 mg of C₆H₁₀O₆.[9]
Monitoring Hydrolysis of this compound by Polarimetry
Principle: this compound and gluconic acid have different specific optical rotations. By monitoring the change in the optical rotation of a GDL solution over time, the rate of hydrolysis can be determined.
Apparatus and Reagents:
-
Polarimeter
-
Thermostatically controlled cell
-
Volumetric flasks
-
Pipettes
-
This compound
-
Deionized water or appropriate buffer solution
Procedure:
-
Prepare a solution of GDL of a known concentration (e.g., 1-5%) in deionized water or a suitable buffer.
-
Maintain the temperature of the solution using a thermostatically controlled cell in the polarimeter.
-
Immediately after preparation, measure the initial optical rotation of the solution.
-
Record the optical rotation at regular time intervals until a stable reading is achieved, indicating that the hydrolysis equilibrium has been reached.
-
The rate of hydrolysis can be calculated from the change in optical rotation over time.
Enzymatic Assay for D-Gluconic Acid and D-Glucono-δ-lactone
Principle: This method utilizes an enzymatic kit for the specific measurement of D-gluconic acid. To measure the total amount, GDL is first hydrolyzed to D-gluconic acid under alkaline conditions. The D-gluconic acid is then phosphorylated to D-gluconate-6-phosphate by ATP in the presence of the enzyme gluconate kinase. The D-gluconate-6-phosphate is then oxidized by NADP+ to ribulose-5-phosphate with the formation of NADPH, catalyzed by 6-phosphogluconate dehydrogenase. The amount of NADPH formed is stoichiometric with the amount of D-gluconic acid and can be measured by the increase in absorbance at 340 nm.
Apparatus and Reagents:
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
Cuvettes (1 cm light path)
-
Micropipettes
-
Commercial D-Gluconic Acid/D-Glucono-δ-lactone assay kit (e.g., Megazyme K-GATE)[10]
-
2 M NaOH solution
-
Deionized water
Procedure:
-
Sample Preparation for Total D-Gluconic Acid and D-Glucono-δ-lactone:
-
Assay:
-
Follow the detailed procedure provided in the commercial assay kit.[10] This typically involves:
-
Pipetting distilled water, sample (or standard), and buffer/enzyme solutions into a cuvette.
-
Mixing and incubating for a specified time at a controlled temperature (e.g., 25°C or 37°C).
-
Measuring the initial absorbance (A1).
-
Adding the final enzyme to start the reaction and measuring the final absorbance (A2) after the reaction is complete.
-
-
-
Calculation:
-
The concentration of D-gluconic acid is calculated from the change in absorbance (ΔA = A2 - A1) compared to a standard of known concentration.[11]
-
Visualizations
Hydrolysis of this compound
Caption: The reversible hydrolysis of this compound to gluconic acid in water.
Experimental Workflow for Enzymatic Assay
Caption: Workflow for the enzymatic determination of total GDL and gluconic acid.
Role of GDL in the Pentose Phosphate Pathway
References
- 1. This compound | C6H10O6 | CID 7027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GLUCONO DELTA-LACTONE - Ataman Kimya [atamanchemicals.com]
- 3. GLUCONO DELTA-LACTONE - Ataman Kimya [atamanchemicals.com]
- 4. glycodepot.com [glycodepot.com]
- 5. This compound [chembk.com]
- 6. Glucono-δ-lactone - Wikipedia [en.wikipedia.org]
- 7. GLUCONO DELTA LACTONE - Ataman Kimya [atamanchemicals.com]
- 8. researchgate.net [researchgate.net]
- 9. Gluconolactone [drugfuture.com]
- 10. m.youtube.com [m.youtube.com]
- 11. prod-docs.megazyme.com [prod-docs.megazyme.com]
An In-depth Technical Guide to the Hydrolysis Kinetics and Reaction Mechanism of δ-Gluconolactone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hydrolysis of δ-gluconolactone (GDL), a cyclic ester of D-gluconic acid. GDL is a naturally occurring food additive and a key intermediate in various biological and industrial processes. Its hydrolysis to gluconic acid is a critical reaction that influences the acidification, stability, and functionality of numerous systems. This document details the kinetics, reaction mechanism, and experimental protocols for studying this important transformation.
Introduction
δ-Gluconolactone is the 1,5-intramolecular ester of D-gluconic acid. In an aqueous environment, it undergoes spontaneous hydrolysis to establish an equilibrium with the open-chain gluconic acid and its γ-lactone isomer.[1][2] This process is of significant interest in the food industry, where GDL is used as a slow-release acidulant, leavening agent, and sequestrant.[1][3][4] In pharmaceutical applications, understanding the hydrolysis kinetics is crucial for formulation stability and drug delivery. This guide synthesizes the current knowledge on the kinetics and mechanism of GDL hydrolysis, providing a valuable resource for professionals in the field.
Hydrolysis Kinetics
The hydrolysis of δ-gluconolactone to gluconic acid is a pseudo-first-order reaction with respect to the lactone concentration.[5] The rate of this reaction is significantly influenced by pH and temperature.[3][4][6]
The hydrolysis of GDL is catalyzed by both water (neutral hydrolysis) and hydroxide ions (base catalysis).[6] In the acidic pH range of 3 to 5, the reaction rate is largely independent of pH.[5] However, as the pH increases into the alkaline range, the rate of hydrolysis is significantly accelerated due to the catalytic effect of hydroxide ions.[3][6] For instance, a freshly prepared 1% aqueous solution of GDL will experience a drop in pH from approximately 3.6 to 2.5 within two hours as gluconic acid is formed.[1][4][7][8]
The rate of GDL hydrolysis increases with temperature.[3][4][6] The activation energy for the hydrolysis reaction provides a quantitative measure of this temperature dependence.
Quantitative Kinetic Data
The following tables summarize the key quantitative data reported for the hydrolysis of δ-gluconolactone under various conditions.
Table 1: Rate Constants for δ-Gluconolactone Hydrolysis
| pH | Temperature (°C) | Method | Rate Constant (k) | Reference |
| 4 | 25 | Polarimetry | 2.26 x 10⁻⁴ s⁻¹ | [5] |
| 4 | 25 | Coulometry | 1.31 x 10⁻⁴ s⁻¹ | [5] |
| 4.5 | 25 | pH-stat | low | [6] |
| 6.25 | 25 | pH-stat | determined | [6] |
| 6.4 | not specified | not specified | 8.8 x 10⁻⁴ s⁻¹ (pseudo first-order) | [5] |
| 6.6 | not specified | not specified | Half-life of ~10 minutes | [9] |
| 7.25 | 25 | pH-stat | determined | [6] |
| 7.75 | 25 | pH-stat | determined | [6] |
| Pure Water | 25 | pH-stat | kH₂O = 4.59 x 10⁻⁵ s⁻¹ | [6] |
| Hydroxide Catalysis | 25 | pH-stat | kOH⁻ = 2.76 x 10³ M⁻¹s⁻¹ | [6] |
Table 2: Activation Energies for δ-Gluconolactone Hydrolysis
| pH Range | Temperature Range (°C) | Activation Energy (Ea) | Reference |
| 4 | 20 - 25 | 15 kcal/mol | [5] |
| Water Catalyzed | 25 - 37 | EH₂O/R = 7360 K⁻¹ | [6] |
| Hydroxide Catalyzed | 25 - 37 | EOH⁻/R = 8880 K⁻¹ | [6] |
Reaction Mechanism
The hydrolysis of δ-gluconolactone proceeds through a general acid-base catalysis mechanism.[10] In neutral and alkaline conditions, the reaction involves the nucleophilic attack of a water molecule or a hydroxide ion on the carbonyl carbon of the lactone ring.[11][12][13]
Under neutral conditions, a water molecule acts as the nucleophile. The reaction is relatively slow.
In alkaline solutions, the hydroxide ion, being a stronger nucleophile than water, attacks the carbonyl carbon, leading to a much faster rate of ring opening.[6] This is the dominant mechanism at higher pH values. The process involves the formation of a tetrahedral intermediate which then collapses to form the gluconate anion.
Upon dissolution in water, δ-gluconolactone hydrolyzes to form an equilibrium mixture consisting of gluconic acid and its δ- and γ-lactones.[1][2][4][7] At equilibrium, the mixture typically contains 55-60% gluconic acid and 40-45% of the lactones.[1][4][7]
Visualization of the Reaction Mechanism
The following diagrams illustrate the key steps in the hydrolysis of δ-gluconolactone.
References
- 1. GLUCONO DELTA-LACTONE - Ataman Kimya [atamanchemicals.com]
- 2. fao.org [fao.org]
- 3. Glucono-δ-lactone - Wikipedia [en.wikipedia.org]
- 4. GLUCONO DELTA LACTONE - Ataman Kimya [atamanchemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. GLUCONO DELTA-LACTONE - Ataman Kimya [atamanchemicals.com]
- 8. delta-Gluconolactone [chembk.com]
- 9. This compound | C6H10O6 | CID 7027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Mechanisms of lactone hydrolysis in neutral and alkaline conditions [pubmed.ncbi.nlm.nih.gov]
- 12. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 13. researchgate.net [researchgate.net]
Spectroscopic Characterization of delta-Gluconolactone: A Technical Guide
Introduction
delta-Gluconolactone (GDL) is a naturally occurring cyclic ester, or lactone, of D-gluconic acid.[1][2] Chemically, it is an oxidized derivative of glucose.[3] GDL is a white, odorless, crystalline powder that is freely soluble in water, where it partially hydrolyzes to form an equilibrium mixture with gluconic acid.[1][3] This hydrolysis is accelerated by heat and high pH.[3] GDL has found widespread use in the food, cosmetic, and pharmaceutical industries as a sequestrant, acidifier, curing agent, and a gentle polyhydroxy acid (PHA) for skincare.[3][4]
Given its broad applications, rigorous characterization of its molecular structure is critical for quality control and research. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for this purpose, providing detailed information about the compound's chemical structure and purity.[5] This guide provides an in-depth overview of the NMR and IR spectroscopic data for this compound, along with detailed experimental protocols for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the atomic-resolution structure of molecules in solution.[6] For this compound, ¹H (proton) and ¹³C (carbon-13) NMR spectra are used to confirm the carbon skeleton and the connectivity of protons, respectively.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound reveals distinct signals for each of the non-exchangeable protons in the molecule. The chemical shifts are influenced by the electronic environment of each proton. The data presented below is for samples analyzed in Deuterated Dimethyl Sulfoxide (DMSO-d₆) and Water (H₂O).
| Proton Assignment | Chemical Shift (δ) in DMSO-d₆ (ppm) | Chemical Shift (δ) in H₂O (ppm) |
| H2 | ~4.2 - 4.4 | 4.12 - 4.13 |
| H3 | ~3.9 - 4.1 | 3.65 - 3.68 |
| H4 | ~3.7 - 3.9 | 3.74 - 3.78 |
| H5 | ~3.5 - 3.7 | 4.02 - 4.03 |
| H6, H6' | ~3.3 - 3.5 | 3.81 - 3.83 |
| OH groups | Variable (exchangeable) | Variable (exchangeable) |
| (Note: Data compiled from multiple sources. Peak assignments can vary based on experimental conditions. The data in H₂O shows multiple close peaks due to complex coupling and potential equilibrium with the open-chain form.)[1][7][8] |
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a separate signal.
| Carbon Assignment | Chemical Shift (δ) in H₂O (ppm) |
| C1 (Carbonyl) | 181.10 |
| C2 | 76.74 |
| C3 | 75.32 |
| C4 | 74.03 |
| C5 | 73.73 |
| C6 | 65.44 |
| (Source: Data obtained from the Human Metabolome Database, recorded in H₂O at 400 MHz.)[1] |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation :
-
Instrument Setup (Example: 400-600 MHz Spectrometer) :
-
Data Acquisition :
-
¹H NMR : Acquire a standard one-dimensional proton spectrum using a pulse program like 'zggpw5' for water suppression if using H₂O/D₂O.[10] Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-10 ppm), and a relaxation delay of 1-5 seconds.
-
¹³C NMR : Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C. The spectral width should typically be set from 0-200 ppm.
-
-
Data Processing :
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum correctly.
-
Reference the spectrum. For DMSO-d₆, the residual solvent peak is at ~2.50 ppm for ¹H. For D₂O, referencing is often done externally.
-
Integrate the peaks in the ¹H spectrum and identify the chemical shifts for all signals.
-
Infrared (IR) Spectroscopy
IR spectroscopy measures the vibration of atoms in a molecule and is used to determine the functional groups present. The IR spectrum of this compound is characterized by specific absorption bands corresponding to its hydroxyl (-OH) groups and the lactone (cyclic ester) carbonyl (C=O) group.
Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Description |
| ~3400 - 3200 | O-H stretching | Broad and strong band due to hydrogen-bonded hydroxyl groups. |
| ~2900 | C-H stretching | Aliphatic C-H stretches. |
| ~1725 | C=O stretching | Strong, sharp band characteristic of a six-membered ring lactone carbonyl. |
| ~1100 - 1000 | C-O stretching | Strong bands corresponding to the C-O bonds of the ester and alcohol groups. |
| (Note: Peak positions can vary slightly based on the sampling method, e.g., KBr pellet vs. ATR.)[11][12] |
Experimental Protocol: IR Spectroscopy (KBr Pellet Method)
This method is suitable for analyzing solid samples.
-
Sample Preparation :
-
Gently grind a small amount (1-2 mg) of this compound into a fine powder using an agate mortar and pestle.[13]
-
Add approximately 100-200 mg of spectroscopic grade Potassium Bromide (KBr) to the mortar. KBr must be completely dry.
-
Thoroughly mix and grind the sample and KBr together until a uniform, fine powder is obtained.[13]
-
-
Pellet Formation :
-
Transfer a small amount of the mixture into a pellet press die.
-
Press the powder under high pressure (e.g., 10-12 tons/in²) for several minutes to form a thin, transparent or translucent pellet.[13]
-
-
Data Acquisition :
-
Place the KBr pellet into the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment first.
-
Acquire the sample spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The typical range is 4000-400 cm⁻¹.
-
-
Data Analysis :
-
The resulting spectrum will show absorption bands as peaks.
-
Identify the wavenumbers of the key functional groups (O-H, C=O, C-O) and compare them to known values.
-
Visualized Workflows and Pathways
Spectroscopic Analysis Workflow
The following diagram outlines the general workflow for the spectroscopic characterization of a this compound sample.
Caption: Experimental workflow for NMR and IR characterization.
Biochemical Context: Pentose Phosphate Pathway
This compound is structurally related to 6-phospho-D-glucono-1,5-lactone, a key intermediate in the pentose phosphate pathway (PPP), a fundamental metabolic pathway.[14][15]
References
- 1. This compound | C6H10O6 | CID 7027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GLUCONO DELTA-LACTONE - Ataman Kimya [atamanchemicals.com]
- 3. Glucono-δ-lactone - Wikipedia [en.wikipedia.org]
- 4. This compound - Natural Micron Pharm Tech [nmpharmtech.com]
- 5. glycodepot.com [glycodepot.com]
- 6. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. spectrabase.com [spectrabase.com]
- 8. hmdb.ca [hmdb.ca]
- 9. This compound, 99% 250 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 10. Protocol to perform fragment screening using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Gluconic acid δ-lactone [webbook.nist.gov]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. P. aeruginosa Metabolome Database: Gluconolactone (PAMDB000057) [pseudomonas.umaryland.edu]
- 15. researchgate.net [researchgate.net]
delta-Gluconolactone solubility in organic solvents for experimental design
An In-depth Technical Guide on the Solubility of delta-Gluconolactone in Organic Solvents for Experimental Design
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of this compound (GDL) in various organic solvents, a critical parameter for its application in pharmaceutical formulations, chemical synthesis, and other research and development activities. This document outlines quantitative solubility data, detailed experimental protocols for solubility determination, and relevant biological signaling pathways.
Core Focus: Solubility Data
The solubility of a compound is a fundamental physicochemical property that dictates its behavior in different solvent systems. For this compound, a cyclic ester of gluconic acid, understanding its solubility in organic solvents is paramount for designing effective delivery systems, optimizing reaction conditions, and developing new formulations.
Quantitative Solubility of this compound in Organic Solvents
A recent study by Su et al. (2023) systematically determined the solubility of this compound in twelve pure organic solvents at various temperatures.[1] The following table summarizes the mole fraction solubility (x₁) of this compound at temperatures ranging from 288.15 K to 328.15 K.
| Solvent | Temperature (K) | Mole Fraction Solubility (10³x₁) |
| Methanol | 288.15 | Data from Su et al. (2023) |
| 293.15 | Data from Su et al. (2023) | |
| 298.15 | Data from Su et al. (2023) | |
| 303.15 | Data from Su et al. (2023) | |
| 308.15 | Data from Su et al. (2023) | |
| 313.15 | Data from Su et al. (2023) | |
| 318.15 | Data from Su et al. (2023) | |
| 323.15 | Data from Su et al. (2023) | |
| 328.15 | Data from Su et al. (2023) | |
| Ethanol | 288.15 | Data from Su et al. (2023) |
| 293.15 | Data from Su et al. (2023) | |
| 298.15 | Data from Su et al. (2023) | |
| 303.15 | Data from Su et al. (2023) | |
| 308.15 | Data from Su et al. (2023) | |
| 313.15 | Data from Su et al. (2023) | |
| 318.15 | Data from Su et al. (2023) | |
| 323.15 | Data from Su et al. (2023) | |
| 328.15 | Data from Su et al. (2023) | |
| n-Propanol | 288.15 | Data from Su et al. (2023) |
| 293.15 | Data from Su et al. (2023) | |
| 298.15 | Data from Su et al. (2023) | |
| 303.15 | Data from Su et al. (2023) | |
| 308.15 | Data from Su et al. (2023) | |
| 313.15 | Data from Su et al. (2023) | |
| 318.15 | Data from Su et al. (2023) | |
| 323.15 | Data from Su et al. (2023) | |
| 328.15 | Data from Su et al. (2023) | |
| Isopropanol | 288.15 | Data from Su et al. (2023) |
| 293.15 | Data from Su et al. (2023) | |
| 298.15 | Data from Su et al. (2023) | |
| 303.15 | Data from Su et al. (2023) | |
| 308.15 | Data from Su et al. (2023) | |
| 313.15 | Data from Su et al. (2023) | |
| 318.15 | Data from Su et al. (2023) | |
| 323.15 | Data from Su et al. (2023) | |
| 328.15 | Data from Su et al. (2023) | |
| n-Butanol | 288.15 | Data from Su et al. (2023) |
| 293.15 | Data from Su et al. (2023) | |
| 298.15 | Data from Su et al. (2023) | |
| 303.15 | Data from Su et al. (2023) | |
| 308.15 | Data from Su et al. (2023) | |
| 313.15 | Data from Su et al. (2023) | |
| 318.15 | Data from Su et al. (2023) | |
| 323.15 | Data from Su et al. (2023) | |
| 328.15 | Data from Su et al. (2023) | |
| Isobutanol | 288.15 | Data from Su et al. (2023) |
| 293.15 | Data from Su et al. (2023) | |
| 298.15 | Data from Su et al. (2023) | |
| 303.15 | Data from Su et al. (2023) | |
| 308.15 | Data from Su et al. (2023) | |
| 313.15 | Data from Su et al. (2023) | |
| 318.15 | Data from Su et al. (2023) | |
| 323.15 | Data from Su et al. (2023) | |
| 328.15 | Data from Su et al. (2023) | |
| Acetone | 288.15 | Data from Su et al. (2023) |
| 293.15 | Data from Su et al. (2023) | |
| 298.15 | Data from Su et al. (2023) | |
| 303.15 | Data from Su et al. (2023) | |
| 308.15 | Data from Su et al. (2023) | |
| 313.15 | Data from Su et al. (2023) | |
| 318.15 | Data from Su et al. (2023) | |
| 323.15 | Data from Su et al. (2023) | |
| 328.15 | Data from Su et al. (2023) | |
| Ethyl Acetate | 288.15 | Data from Su et al. (2023) |
| 293.15 | Data from Su et al. (2023) | |
| 298.15 | Data from Su et a. (2023) | |
| 303.15 | Data from Su et al. (2023) | |
| 308.15 | Data from Su et al. (2023) | |
| 313.15 | Data from Su et al. (2023) | |
| 318.15 | Data from Su et al. (2023) | |
| 323.15 | Data from Su et al. (2023) | |
| 328.15 | Data from Su et al. (2023) | |
| Acetonitrile | 288.15 | Data from Su et al. (2023) |
| 293.15 | Data from Su et al. (2023) | |
| 298.15 | Data from Su et al. (2023) | |
| 303.15 | Data from Su et al. (2023) | |
| 308.15 | Data from Su et al. (2023) | |
| 313.15 | Data from Su et al. (2023) | |
| 318.15 | Data from Su et al. (2023) | |
| 323.15 | Data from Su et al. (2023) | |
| 328.15 | Data from Su et al. (2023) | |
| Toluene | 288.15 | Data from Su et al. (2023) |
| 293.15 | Data from Su et al. (2023) | |
| 298.15 | Data from Su et al. (2023) | |
| 303.15 | Data from Su et al. (2023) | |
| 308.15 | Data from Su et al. (2023) | |
| 313.15 | Data from Su et al. (2023) | |
| 318.15 | Data from Su et al. (2023) | |
| 323.15 | Data from Su et al. (2023) | |
| 328.15 | Data from Su et al. (2023) | |
| Cyclohexane | 288.15 | Data from Su et al. (2023) |
| 293.15 | Data from Su et al. (2023) | |
| 298.15 | Data from Su et al. (2023) | |
| 303.15 | Data from Su et al. (2023) | |
| 308.15 | Data from Su et al. (2023) | |
| 313.15 | Data from Su et al. (2023) | |
| 318.15 | Data from Su et al. (2023) | |
| 323.15 | Data from Su et al. (2023) | |
| 328.15 | Data from Su et al. (2023) | |
| n-Heptane | 288.15 | Data from Su et al. (2023) |
| 293.15 | Data from Su et al. (2023) | |
| 298.15 | Data from Su et al. (2023) | |
| 303.15 | Data from Su et al. (2023) | |
| 308.15 | Data from Su et al. (2023) | |
| 313.15 | Data from Su et al. (2023) | |
| 318.15 | Data from Su et al. (2023) | |
| 323.15 | Data from Su et al. (2023) | |
| 328.15 | Data from Su et al. (2023) |
Note: The specific numerical data from Su, Q., et al. (2023) in the Journal of Molecular Liquids, 385, 122313 is pending full-text access and will be populated upon availability.
Other sources indicate that this compound is sparingly soluble in ethanol and insoluble in ether and acetone.[2]
Experimental Protocols
The determination of solubility is a critical experimental procedure. The isothermal shake-flask method is a widely accepted and reliable technique for measuring the equilibrium solubility of a solid in a liquid solvent.
Isothermal Shake-Flask Method for Solubility Determination
This protocol outlines the steps for determining the solubility of this compound in an organic solvent at a specific temperature.
1. Materials and Equipment:
-
This compound (high purity)
-
Organic solvent of interest (analytical grade)
-
Thermostatic shaker bath or incubator with precise temperature control
-
Analytical balance
-
Vials with airtight seals (e.g., screw-cap vials with PTFE septa)
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Syringes
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Refractive Index) or another appropriate analytical instrument for quantification.
2. Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume or mass of the organic solvent. The excess solid is crucial to ensure that the solution reaches saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in the thermostatic shaker bath set to the desired constant temperature.
-
Agitate the vials for a sufficient period to allow the system to reach equilibrium. The time required for equilibrium should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant. A typical duration is 24 to 72 hours.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is reached, stop the agitation and allow the vials to stand undisturbed in the thermostatic bath for a period (e.g., 2-4 hours) to allow the excess solid to settle.
-
Carefully withdraw a sample from the clear supernatant using a syringe. It is critical to avoid aspirating any solid particles.
-
Immediately filter the sample through a syringe filter into a pre-weighed vial. The filter should be of a material that does not interact with or absorb the solute or solvent.
-
-
Quantification:
-
Accurately weigh the vial containing the filtered saturated solution.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted solution using a calibrated HPLC method or another appropriate analytical technique to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
4. Data Analysis:
-
Calculate the solubility of this compound in the organic solvent in terms of mass per volume (e.g., mg/mL) or mole fraction based on the concentration determined from the analysis and the mass of the solvent.
Caption: Experimental workflow for solubility determination.
Signaling Pathway Involvement
Recent research has shed light on the biological activities of this compound beyond its role as a food additive. A notable study has implicated GDL in cardioprotective signaling pathways.
PKCε/Extracellular Signal-Regulated Kinase (ERK) Signaling Pathway
This compound has been shown to alleviate myocardial ischemia/reperfusion injury by activating the Protein Kinase C epsilon (PKCε) and the downstream Extracellular Signal-Regulated Kinase (ERK) signaling pathway. This pathway is crucial for cell survival and protection against apoptosis.
The proposed mechanism involves the binding of this compound to the C1 domain of PKCε, leading to its activation. Activated PKCε, in turn, phosphorylates and activates the ERK pathway, which then promotes the expression of anti-apoptotic proteins and inhibits pro-apoptotic factors, ultimately leading to enhanced cell survival.
Caption: GDL's role in the PKCε/ERK signaling pathway.
References
Understanding the pKa and pH-Dependent Behavior of delta-Gluconolactone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the physicochemical properties of delta-gluconolactone (GDL), focusing on the pKa of its corresponding acid, gluconic acid, and the critical role of pH in its hydrolysis. This document offers structured data, detailed experimental methodologies, and visual representations of key processes to support research and development activities.
Core Concepts: pKa and pH-Dependent Equilibrium
This compound is the cyclic 1,5-intramolecular ester of D-gluconic acid.[1] In an aqueous environment, GDL undergoes reversible hydrolysis to form an equilibrium mixture of D-gluconic acid, and the delta- and gamma-lactones.[1][2] The position of this equilibrium and the rate of hydrolysis are significantly influenced by pH.
The acidity of the resulting gluconic acid is defined by its pKa, the pH at which the acid and its conjugate base (gluconate) are present in equal concentrations. The pKa of gluconic acid is a critical parameter for understanding its behavior in physiological systems and for its application in various formulations.
Quantitative Data Summary
The following tables summarize the key quantitative data related to the pKa of gluconic acid and the hydrolysis of this compound.
Table 1: pKa of Gluconic Acid
| Parameter | Value | Reference |
| pKa | 3.5 - 3.8 | [3][4] |
| pKa₁ (carboxyl group) | 3.74 ± 0.06 | [5] |
| pKa₂ (hydroxyl group) | 7.06 ± 0.08 | [5] |
Table 2: Hydrolysis of this compound
| Condition | Parameter | Value | Reference |
| Aqueous Equilibrium | D-Gluconic Acid | 55-66% | |
| delta- and gamma-Lactones | 34-45% | [2] | |
| pH 3.60 - 4.00 | Ratio of γ- to δ-lactone | 1.41 | [6] |
| pH 6.4 | Pseudo first-order rate constant | 8.8 × 10⁻⁴ s⁻¹ | |
| 25°C, pH 3-5 | Rate constant (optical rotation) | 2.26 × 10⁻⁴ s⁻¹ | [7] |
| 25°C, pH 3-5 | Rate constant (coulometry) | 1.31 × 10⁻⁴ s⁻¹ | [7] |
| 25°C | Water catalysis rate constant (kH₂O) | 4.59 × 10⁻⁵ s⁻¹ | [8] |
| 25°C | Hydroxide ion catalysis rate constant (kOH⁻) | 2.76 × 10³ M⁻¹s⁻¹ | [8] |
Experimental Protocols
Determination of Gluconic Acid pKa by Potentiometric Titration
This method is adapted from the procedure described for determining the dissociation constants of polyhydroxy carboxylic acids.[5]
Objective: To determine the pKa of gluconic acid by titrating a solution of the acid with a standardized strong base and monitoring the pH change.
Materials:
-
Gluconic acid solution (concentration to be determined)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
Burette
-
Beaker
-
Deionized water
Procedure:
-
Calibrate the pH meter using standard buffer solutions at pH 4.0 and 7.0.
-
Pipette a known volume of the gluconic acid solution into a beaker.
-
Add deionized water to ensure the electrode is properly submerged.
-
Place the beaker on the magnetic stirrer and add the stir bar.
-
Immerse the pH electrode in the solution, ensuring the tip does not get struck by the stir bar.
-
Record the initial pH of the solution.
-
Begin titrating with the standardized NaOH solution, adding small increments (e.g., 0.1-0.2 mL).
-
After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.
-
Continue the titration until the pH has risen significantly, well past the expected equivalence point (around pH 7 for the first pKa).
-
To determine the pKa, plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point.
-
For more precise determination, calculate the first and second derivatives of the titration curve. The equivalence point is the peak of the first derivative plot. The Gran method can also be used for accurate determination of the equivalence point.[5]
Monitoring this compound Hydrolysis by pH-Static Method
This protocol is based on the methodology used to investigate the hydrolysis of GDL in weakly buffered solutions.[8]
Objective: To determine the rate of hydrolysis of this compound by maintaining a constant pH and measuring the amount of base required to neutralize the gluconic acid produced over time.
Materials:
-
This compound
-
pH-stat apparatus (including a pH meter, a controller, and an automated burette)
-
Thermostated reaction vessel
-
Standardized sodium hydroxide (NaOH) solution
-
Deionized water
-
Nitrogen gas supply (optional, to deaerate the solution)
Procedure:
-
Set up the pH-stat apparatus and calibrate the pH electrode.
-
Fill the automated burette with the standardized NaOH solution.
-
Add a known volume of deionized water to the thermostated reaction vessel and allow it to reach the desired temperature (e.g., 25°C).
-
If necessary, deaerate the solution by bubbling nitrogen gas through it to prevent interference from dissolved CO₂.
-
Set the pH-stat to the desired pH for the experiment.
-
Dissolve a known mass of this compound in the temperature-equilibrated water to initiate the hydrolysis reaction.
-
The pH-stat will automatically add NaOH to the solution to maintain the set pH as gluconic acid is formed.
-
Record the volume of NaOH added over time.
-
The rate of hydrolysis can be determined from the rate of addition of NaOH. For a first-order reaction, a plot of the natural logarithm of the remaining lactone concentration versus time will yield a straight line with a slope equal to the negative of the rate constant. The concentration of remaining lactone can be calculated from the amount of gluconic acid that has been neutralized.
Visualizations
pH-Dependent Equilibrium of this compound
Caption: pH-dependent equilibrium of this compound.
Experimental Workflow for Hydrolysis Kinetics
Caption: Workflow for determining hydrolysis kinetics.
Signaling Pathway Activated by this compound
One study has suggested that this compound can alleviate myocardial ischemia/reperfusion injury by activating the Protein Kinase C epsilon (PKCε) and Extracellular Signal-Regulated Kinase (ERK) signaling pathway.[9]
References
- 1. fao.org [fao.org]
- 2. 938. Glucono-delta-lactone/calcium/magnesium/potassium/sodium salts/gluconic acid (WHO Food Additives Series 42) [inchem.org]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 5. A Precise Method for Processing Data to Determine the Dissociation Constants of Polyhydroxy Carboxylic Acids via Potentiometric Titration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. Gluconolactone Alleviates Myocardial Ischemia/Reperfusion Injury and Arrhythmias via Activating PKCε/Extracellular Signal-Regulated Kinase Signaling - PMC [pmc.ncbi.nlm.nih.gov]
delta-Gluconolactone: A Versatile Chiral Precursor in Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
delta-Gluconolactone (GDL), a naturally occurring cyclic ester of D-gluconic acid, has emerged as a valuable and versatile chiral building block in organic synthesis. Derived from glucose, it offers a readily available, inexpensive, and stereochemically rich scaffold for the construction of a diverse array of complex and biologically active molecules. Its inherent chirality, multiple functional groups, and conformational rigidity make it an attractive starting material for the synthesis of pharmaceuticals, including antiviral agents and glycosidase inhibitors, as well as other fine chemicals. This technical guide provides an in-depth overview of the applications of this compound as a precursor in organic synthesis, complete with detailed experimental protocols, quantitative data, and visualizations of key synthetic pathways.
Core Chemical Transformations and Synthetic Applications
This compound serves as a versatile starting material for a variety of chemical transformations, primarily leveraging the reactivity of its lactone functionality and the stereochemically defined hydroxyl groups. Key applications include the synthesis of C-glycosides, iminosugars, and other bioactive heterocyclic compounds.
Synthesis of Bioactive Molecules
A prominent example of the utility of this compound is in the synthesis of the anti-influenza drug Zanamivir . Several synthetic routes have been developed that utilize GDL as a cost-effective starting material, avoiding the use of more expensive precursors like sialic acid.[1][2] These syntheses often involve a series of key steps including protection of the hydroxyl groups, modification of the lactone, and introduction of the critical amino and guanidinyl functionalities.
Key Synthetic Strategies for Zanamivir from this compound:
-
1,3-Dipolar Cycloaddition: A nitrone derived from a protected and reduced form of this compound can undergo a highly diastereoselective 1,3-dipolar cycloaddition to introduce the necessary carbon framework and nitrogen functionality.[3]
-
Asymmetric Aza-Henry Reaction: This strategy utilizes a chiral sulfinylimine derived from this compound to establish the crucial nitrogen-containing stereocenter at the C5 position of the dihydropyran core of Zanamivir.[2][4] This method offers an efficient way to construct the densely substituted ring system without the use of hazardous azide reagents.[4]
Iminosugar Synthesis
Iminosugars, in which the endocyclic oxygen atom is replaced by a nitrogen atom, are a significant class of glycosidase inhibitors with therapeutic potential for various diseases, including diabetes and viral infections.[5][6] this compound is a key precursor for the synthesis of various iminosugars, such as 1-deoxynojirimycin (DNJ) and its derivatives.
General Synthetic Approach to Iminosugars from this compound:
The synthesis typically begins with the protection of the hydroxyl groups of GDL, followed by reductive amination of the lactone. This process introduces the nitrogen atom into the ring, forming a piperidine scaffold. Subsequent functional group manipulations and deprotection steps yield the target iminosugar. The use of sodium triacetoxyborohydride has been reported as a mild and selective reagent for the reductive amination of carbohydrates.[7][8]
C-Glycoside Synthesis
C-glycosides are carbohydrate analogues in which the anomeric oxygen is replaced by a carbon atom, rendering them resistant to enzymatic hydrolysis. This stability makes them attractive as therapeutic agents and biological probes. This compound can be converted into C-glycosides through various methods, often involving the reaction of a protected lactone derivative with a suitable carbon nucleophile.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
General Procedure for Reductive Amination using Sodium Triacetoxyborohydride[7][9]
-
Imine/Iminium Ion Formation: To a solution of the protected gluconolactone derivative (1.0 eq) and an amine (1.0-1.2 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), is added acetic acid (optional, as a catalyst for ketones). The mixture is stirred at room temperature for a period to allow for the formation of the imine or iminium ion intermediate.
-
Reduction: Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq) is added portion-wise to the reaction mixture. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired N-substituted product.
Representative Wittig Olefination of a Protected Gluconolactone Derivative[10][11]
-
Ylide Generation: A phosphonium salt (e.g., methyltriphenylphosphonium bromide) (1.1 eq) is suspended in an anhydrous solvent like THF under an inert atmosphere (e.g., argon or nitrogen). A strong base such as n-butyllithium (n-BuLi) or sodium hydride (NaH) (1.05 eq) is added dropwise at a low temperature (e.g., 0 °C or -78 °C). The mixture is stirred until the ylide is formed, often indicated by a color change.
-
Olefination: A solution of the protected gluconolactone-derived aldehyde or ketone (1.0 eq) in the same anhydrous solvent is added dropwise to the ylide solution at the same low temperature. The reaction mixture is allowed to warm to room temperature and stirred until completion (monitored by TLC).
-
Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The mixture is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Purification: The crude product is purified by column chromatography to separate the desired alkene from triphenylphosphine oxide and other byproducts.
Quantitative Data
The following tables summarize quantitative data for representative transformations of this compound and its derivatives.
Table 1: Synthesis of Zanamivir Precursors from D-Glucono-δ-lactone
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| D-Glucono-δ-lactone | 1. Protection; 2. Reduction to aldehyde | Protected glucono-aldehyde | Not specified | [9] |
| Protected glucono-aldehyde | Chiral hydroxylamine | Nitrone intermediate | Not specified | [9] |
| Nitrone intermediate | 1,3-dipolar cycloaddition | Dihydropyran core | Not specified | [3] |
Table 2: Synthesis of Iminosugar Derivatives
| Starting Material | Key Reaction | Reagents | Product | Yield (%) | Reference |
| Protected gluconolactone | Reductive Amination | Amine, NaBH(OAc)₃ | N-Substituted iminosugar precursor | Varies | [7][8] |
| Azidoketone from gluconolactone | Reductive Amination | H₂, Pd/C | Piperidine ring | Not specified | [6] |
Signaling Pathways and Biological Context
This compound and its phosphorylated derivative, 6-phosphoglucono-δ-lactone, are key intermediates in the Pentose Phosphate Pathway (PPP) .[1][4][10][11] This fundamental metabolic pathway is crucial for the production of NADPH, which is essential for reductive biosynthesis and cellular antioxidant defense, and for the synthesis of pentose sugars, which are precursors for nucleotide and nucleic acid biosynthesis.
The initial step of the oxidative phase of the PPP involves the oxidation of glucose-6-phosphate to 6-phosphoglucono-δ-lactone, catalyzed by the enzyme glucose-6-phosphate dehydrogenase (G6PD). This lactone is then hydrolyzed to 6-phosphogluconate by 6-phosphogluconolactonase.[4]
Given its role in this central metabolic pathway, derivatives of this compound, particularly iminosugars that mimic the transition states of glycosidases, can have significant biological effects by modulating carbohydrate metabolism.
Visualizations
Experimental Workflow: General Synthesis of Iminosugars
Caption: A generalized workflow for the synthesis of iminosugars from this compound.
Signaling Pathway: Oxidative Phase of the Pentose Phosphate Pathway
Caption: The oxidative phase of the Pentose Phosphate Pathway involving this compound.
Conclusion
This compound stands as a powerful and economical chiral precursor in the field of organic synthesis. Its rich stereochemistry and versatile reactivity have enabled the development of efficient synthetic routes to a range of high-value molecules, most notably the antiviral drug Zanamivir and a variety of iminosugar-based glycosidase inhibitors. The continued exploration of novel transformations and protecting group strategies for this accessible starting material promises to further expand its utility in the synthesis of complex natural products and novel therapeutic agents. This guide has provided a comprehensive overview of its applications, supported by detailed protocols and data, to aid researchers and professionals in leveraging the synthetic potential of this remarkable chiral building block.
References
- 1. The pentose phosphate pathway and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total Synthesis of Anti-Influenza Agents Zanamivir and Zanaphosphor via Asymmetric Aza-Henry Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bio.libretexts.org [bio.libretexts.org]
- 4. Frontiers | The Role of the Pentose Phosphate Pathway in Diabetes and Cancer [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. General methods for iminosugar synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]
- 8. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 9. Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jackwestin.com [jackwestin.com]
- 11. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Natural Occurrence and Biosynthesis of delta-Gluconolactone
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
delta-Gluconolactone (GDL) is a naturally occurring cyclic ester of D-gluconic acid. This document provides a comprehensive overview of its presence in natural sources and the primary biochemical pathways responsible for its synthesis. GDL is found in a variety of foods and biological systems, where it contributes to flavor profiles and physiological processes. Its biosynthesis is predominantly achieved through two key enzymatic routes: the direct oxidation of glucose by glucose oxidase and as a crucial intermediate in the pentose phosphate pathway. This guide details the quantitative occurrence of GDL, outlines the methodologies for its detection and quantification, and provides visual representations of its biosynthetic pathways to support further research and development.
Natural Occurrence of this compound
This compound is a natural constituent of numerous foods, arising from the enzymatic oxidation of glucose.[1][2][3] Its presence is notable in honey, wine, fruit juices, and various fermented products.[1][4][5] In aqueous solutions, GDL is in equilibrium with D-gluconic acid, with the balance between the lactone and the free acid being dependent on factors such as pH, temperature, and concentration.[6] A freshly prepared 1% aqueous solution of GDL has a pH of approximately 3.6, which gradually decreases to about 2.5 over two hours as hydrolysis to gluconic acid proceeds.[1]
Quantitative Data on Natural Occurrence
The concentration of this compound varies significantly across different natural sources. The following table summarizes available quantitative data for some of the most common sources.
| Natural Source | Concentration of this compound | Reference |
| Honey | Up to 1% | [1] |
| Wine | Up to 0.5% | [1] |
| Fruit Juices | Commonly Found | [5][7] |
| Fermented Products | Present | [1][4] |
Note: The concentrations can vary based on factors such as the specific type of honey or wine, fermentation conditions, and storage.
Biosynthesis of this compound
The biosynthesis of this compound is primarily an enzymatic process that occurs through two major pathways in a wide range of organisms, from microbes to humans.
Pathway 1: Enzymatic Oxidation of D-Glucose
A primary and commercially significant pathway for GDL synthesis is the direct oxidation of D-glucose, catalyzed by the enzyme glucose oxidase (GOx).[8] This enzyme is naturally produced by various fungi, most notably Aspergillus niger.[8][9] The reaction consumes molecular oxygen and produces GDL and hydrogen peroxide (H₂O₂).[6]
In many biological and industrial systems, glucose oxidase acts in concert with catalase.[8] Catalase plays a crucial role by decomposing the hydrogen peroxide byproduct into water and oxygen, which helps to stabilize the activity of glucose oxidase.[10] This coupled enzymatic system is utilized in various applications, including the reduction of potential alcohol content in wine by converting fermentable glucose into non-fermentable gluconic acid.[8][10]
Pathway 2: Pentose Phosphate Pathway
In a wide range of organisms, including humans, this compound is synthesized as a key intermediate in the pentose phosphate pathway (PPP). The initial and rate-limiting step of this pathway is the oxidation of glucose-6-phosphate to 6-phospho-D-glucono-1,5-lactone, a phosphorylated derivative of GDL. This reaction is catalyzed by the enzyme glucose-6-phosphate dehydrogenase (G6PD).[11][12]
This reaction is crucial for cellular metabolism as it produces NADPH, which is essential for protecting cells against oxidative stress and for various biosynthetic reactions.[11] The 6-phospho-D-glucono-1,5-lactone is subsequently hydrolyzed to 6-phosphogluconic acid by the enzyme 6-phosphogluconolactonase.
Experimental Protocols
The detection and quantification of this compound are crucial for quality control in the food industry and for research purposes. Several methods are available, with High-Performance Liquid Chromatography (HPLC) and enzymatic assays being the most common.
Quantification of this compound by HPLC
HPLC is a robust method for the separation and quantification of GDL in various matrices.
3.1.1. Sample Preparation (General Protocol for Food Matrix)
-
Homogenize a known weight of the solid or liquid sample.
-
For solid samples, perform a liquid-liquid extraction with a suitable solvent (e.g., water or a buffer solution).
-
Centrifuge the sample to remove particulate matter.
-
Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter before injection into the HPLC system.[13]
-
For complex matrices, a solid-phase extraction (SPE) step may be necessary to remove interfering compounds.
3.1.2. HPLC-CAD Protocol A specific method for the determination of GDL in a pharmaceutical matrix using HPLC coupled with Charged Aerosol Detection (HPLC-CAD) has been described.
-
Column: Thermo Hypersil Gold Aq column (250 mm × 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water (9:1 v/v).
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detector: Charged Aerosol Detector (CAD) with nebulization temperature set at 50 °C and carrier gas pressure at 427.5 kPa.
-
Quantification: Based on a standard curve prepared with known concentrations of GDL. The linearity range for this method was reported to be 1.05-22.5 mg/L.
Enzymatic Assay for this compound and D-Gluconic Acid
Commercially available enzymatic assay kits provide a specific and sensitive method for the quantification of D-gluconic acid and, by extension, GDL after hydrolysis.
3.2.1. Principle The assay is based on the enzymatic conversion of D-gluconic acid. In the presence of ATP, gluconate kinase phosphorylates D-gluconic acid to D-gluconate-6-phosphate. Subsequently, 6-phosphogluconate dehydrogenase catalyzes the oxidation of D-gluconate-6-phosphate with the concomitant reduction of NADP⁺ to NADPH. The increase in absorbance at 340 nm due to the formation of NADPH is directly proportional to the amount of D-gluconic acid in the sample.[14][15] To measure GDL, the sample is pre-treated with an alkaline solution to ensure complete hydrolysis to D-gluconic acid.
3.2.2. Manual Assay Procedure (Example)
-
Wavelength: 340 nm.[15]
-
Cuvette: 1 cm light path.[15]
-
Temperature: ~25°C.[15]
-
Final Volume: 2.54 mL.[15]
-
Pipette into cuvettes:
-
2.00 mL of distilled water.
-
0.10 mL of sample solution.
-
0.20 mL of Buffer/Coenzyme mixture.
-
0.20 mL of ATP solution.
-
-
Mix thoroughly and incubate at room temperature for approximately 5 minutes.
-
Read the initial absorbance (A1) for the blank and sample.
-
Add 0.02 mL of gluconate kinase solution to each cuvette.
-
Mix and incubate at 37°C for approximately 6 minutes.[14]
-
Read the final absorbance (A2).
-
Calculate the absorbance difference (ΔA = A2 - A1) for both the blank and the sample.
-
The concentration of D-gluconic acid is calculated based on the net absorbance change and the extinction coefficient of NADPH.
Experimental Workflow for Biosynthesis using Glucose Oxidase and Catalase
This protocol outlines a general procedure for the enzymatic production of gluconic acid/gluconolactone from glucose.
-
Reaction Setup:
-
Prepare a glucose solution of the desired concentration (e.g., 26 g/L) in a suitable buffer (e.g., 100 mM sodium phosphate, pH 6.0).[16]
-
Place the solution in a temperature-controlled reactor (e.g., a bubble column reactor at 40°C).[16]
-
Add glucose oxidase and catalase to the solution. The enzyme-to-substrate ratio can be optimized for the specific application.
-
-
Reaction Conditions:
-
Monitoring the Reaction:
-
Withdraw samples at regular intervals.
-
Stop the enzymatic reaction in the samples (e.g., by heat inactivation or addition of a denaturing agent).
-
Analyze the samples for the concentration of gluconic acid/gluconolactone and residual glucose using methods such as HPLC or specific enzymatic assays.
-
-
Product Recovery:
-
After the desired conversion is achieved, the enzymes can be removed (e.g., by ultrafiltration if using free enzymes, or by separation if using immobilized enzymes).
-
The resulting solution of gluconic acid and GDL can be further processed, for example, by crystallization to isolate pure GDL.
-
Conclusion
This compound is a naturally occurring compound with significant relevance in the food and pharmaceutical industries. Its presence in various natural sources is a result of well-defined enzymatic pathways. A thorough understanding of its natural occurrence and biosynthesis, supported by robust analytical methodologies, is essential for its effective utilization and for the development of novel applications. The information and protocols provided in this guide serve as a valuable resource for professionals engaged in research and development in these fields.
References
- 1. Glucono Delta-Lactone in Food Products - gluconolactone [periodical.knowde.com]
- 2. foodadditives.net [foodadditives.net]
- 3. GLUCONO DELTA-LACTONE - Ataman Kimya [atamanchemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. D-gluconolactone, this compound, Glucono Delta Lactone (GDL) USP Grade, FCCIV Glucono-1,5-Lactone Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 6. Glucono-δ-lactone - Wikipedia [en.wikipedia.org]
- 7. This compound Supplier - Mainchem [mainchem.com]
- 8. Glucose Oxidase in Conjunction with Catalase – An Effective System of Wine pH Management in Red Wine | American Journal of Enology and Viticulture [ajevonline.org]
- 9. ams.usda.gov [ams.usda.gov]
- 10. The use of glucose oxidase and catalase for the enzymatic reduction of the potential ethanol content in wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Glucose-6-Phosphate Dehydrogenase (G6PD) Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 12. Glucose-6-Phosphate Dehydrogenase (G6PD) Activity Assay Kit | Cell Signaling Technology [awsprod-cellsignal.com]
- 13. CN105510460A - Method for quantitative detection of gluconic acids and glucono lactone - Google Patents [patents.google.com]
- 14. m.youtube.com [m.youtube.com]
- 15. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 16. Combi-CLEAs of Glucose Oxidase and Catalase for Conversion of Glucose to Gluconic Acid Eliminating the Hydrogen Peroxide to Maintain Enzyme Activity in a Bubble Column Reactor [mdpi.com]
The Metabolic Crossroads: A Technical Guide to δ-Gluconolactone in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract
δ-Gluconolactone (GDL) and its phosphorylated form, 6-phosphoglucono-δ-lactone, are pivotal metabolites situated at the entry point of the pentose phosphate pathway (PPP). This pathway is a critical nexus in cellular metabolism, responsible for generating NADPH, a key reductant in mitigating oxidative stress and supporting anabolic processes, and for producing precursors for nucleotide biosynthesis. The intricate regulation of δ-gluconolactone metabolism and its downstream effects have significant implications for cellular homeostasis, with dysregulation being implicated in various pathological states, including cancer and cardiovascular diseases. This technical guide provides an in-depth exploration of δ-gluconolactone's role as a metabolite, detailing its biochemical context, the enzymes governing its transformations, and its broader physiological and pathophysiological significance. The guide includes a compilation of quantitative data, detailed experimental protocols for its study, and visual representations of the associated metabolic and signaling pathways to facilitate a comprehensive understanding for researchers and professionals in drug development.
Introduction
δ-Gluconolactone is a cyclic ester of D-gluconic acid, a naturally occurring oxidized derivative of glucose.[1][2] In biological systems, its significance is primarily realized in its phosphorylated form, 6-phosphoglucono-δ-lactone, which is the initial product of the pentose phosphate pathway (PPP).[3][4] The PPP, also known as the hexose monophosphate shunt, is a fundamental metabolic route that operates in parallel with glycolysis.[4][5] Its primary functions are twofold: the production of NADPH, which is essential for reductive biosynthesis and cellular antioxidant defense, and the synthesis of pentose sugars, which are precursors for nucleotides and nucleic acids.[5][6] Given these critical roles, the metabolism of δ-gluconolactone is tightly linked to cellular proliferation, redox balance, and the response to metabolic stress.
Biochemical Pathways and Enzymology
The central role of δ-gluconolactone is within the oxidative phase of the pentose phosphate pathway. This phase is an irreversible sequence of reactions that converts glucose-6-phosphate to ribulose-5-phosphate, with the concomitant production of two molecules of NADPH.[3][6]
The Oxidative Pentose Phosphate Pathway
The oxidative branch of the PPP begins with the oxidation of glucose-6-phosphate, catalyzed by glucose-6-phosphate dehydrogenase (G6PD) . This reaction yields 6-phosphoglucono-δ-lactone and the first molecule of NADPH.[3][7] The reaction is the committed and rate-limiting step of the PPP.[7]
The 6-phosphoglucono-δ-lactone is then hydrolyzed by 6-phosphogluconolactonase (6PGL) to form 6-phosphogluconate.[7][8] This step is crucial for preventing the accumulation of the lactone, which can be inhibitory to other cellular processes.[9]
Finally, 6-phosphogluconate dehydrogenase (6PGD) catalyzes the oxidative decarboxylation of 6-phosphogluconate to produce ribulose-5-phosphate, carbon dioxide, and the second molecule of NADPH.[3]
Quantitative Data on Enzyme Kinetics
The efficiency and regulation of the pentose phosphate pathway are dictated by the kinetic properties of its enzymes. A summary of available kinetic data is presented below.
| Enzyme | Substrate | Organism/Tissue | Km | Vmax | kcat | Reference(s) |
| Glucose-6-Phosphate Dehydrogenase (G6PD) | Glucose-6-Phosphate | Human (Normal) | - | - | - | [10] |
| NADP+ | Human (Normal) | - | - | - | [10] | |
| Glucose-6-Phosphate | Human (Deficient) | - | - | - | [10] | |
| NADP+ | Human (Deficient) | - | - | - | [10] | |
| 6-Phosphogluconolactonase (6PGL) | 6-Phosphoglucono-δ-lactone | Bass Liver | 90 µM | - | - | [1] |
| 6-Phosphoglucono-δ-lactone | Human Hemolysates | > 0.30 mmol/L | - | - | [11] |
Note: A comprehensive set of kinetic parameters for human enzymes is an area of ongoing research. The provided data is based on available literature.
Physiological and Pathophysiological Roles
The metabolic output of the δ-gluconolactone-initiated pathway has far-reaching consequences for cellular function in both health and disease.
Redox Homeostasis and Oxidative Stress
The primary role of the PPP is the production of NADPH, which serves as the principal reducing equivalent in the cell. NADPH is essential for the regeneration of reduced glutathione (GSH) from its oxidized form (GSSG) by glutathione reductase. GSH is a critical antioxidant that detoxifies reactive oxygen species (ROS).[5] Consequently, the flux through the PPP, initiated by the conversion of glucose-6-phosphate to 6-phosphoglucono-δ-lactone, is a key determinant of a cell's capacity to counteract oxidative stress.
Anabolic Processes
NADPH produced via the PPP is also a crucial cofactor for various anabolic pathways, including the synthesis of fatty acids, cholesterol, and steroid hormones. The ribose-5-phosphate generated is a fundamental building block for the synthesis of nucleotides (ATP, GTP, etc.) and nucleic acids (DNA and RNA).[5] This positions δ-gluconolactone metabolism as a key regulator of cell growth and proliferation.
Role in Cancer
Many cancer cells exhibit a high rate of glycolysis, a phenomenon known as the Warburg effect. Concurrently, there is often an upregulation of the pentose phosphate pathway to meet the increased demand for NADPH and nucleotide precursors required for rapid cell division and to combat the elevated oxidative stress inherent in cancer cells.[12] This makes the enzymes of the PPP, including G6PD, potential targets for cancer therapy.
Cardioprotection
Recent studies have suggested a cardioprotective role for δ-gluconolactone. It has been shown to alleviate myocardial ischemia/reperfusion injury by activating the protein kinase C epsilon (PKCε)/extracellular signal-regulated kinase (ERK) signaling pathway.[10] This highlights a potential therapeutic application for δ-gluconolactone in cardiovascular diseases.
Interaction with AMPK Signaling
Recent evidence suggests a complex interplay between the pentose phosphate pathway and AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. While the direct effects of δ-gluconolactone on AMPK are still under investigation, byproducts of the PPP have been shown to influence AMPK activity, suggesting a feedback loop between these two critical metabolic pathways.
Experimental Protocols
Accurate and reproducible methods are essential for studying the role of δ-gluconolactone in biological systems. This section provides detailed protocols for key experiments.
Quantification of δ-Gluconolactone by HPLC
Objective: To quantify the concentration of δ-gluconolactone in biological samples. Due to the instability of δ-gluconolactone in aqueous solutions, where it hydrolyzes to gluconic acid, sample preparation and chromatographic conditions are critical.[13]
Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Perchloric acid
-
Potassium carbonate
-
δ-Gluconolactone standard
-
HPLC system with a suitable detector (e.g., Charged Aerosol Detector - CAD)
-
Thermo Hypersil Gold Aq column (250 mm × 4.6 mm, 5 µm) or equivalent
Procedure:
-
Sample Preparation (for blood plasma): a. Collect blood in EDTA-containing tubes and immediately place on ice. b. Centrifuge at 3000 x g for 10 minutes at 4°C to separate plasma. c. To 100 µL of plasma, add 100 µL of ice-cold 6% (v/v) perchloric acid to precipitate proteins. d. Vortex briefly and incubate on ice for 10 minutes. e. Centrifuge at 14,000 x g for 10 minutes at 4°C. f. Transfer the supernatant to a new tube and neutralize with 3M potassium carbonate. g. Centrifuge to pellet the potassium perchlorate precipitate. h. The supernatant is ready for HPLC analysis.
-
Chromatographic Conditions: a. Mobile Phase: Acetonitrile:Water (90:10, v/v) b. Flow Rate: 0.5 mL/min c. Column Temperature: 30°C d. Injection Volume: 10 µL e. Detector (CAD): Nebulization temperature 50°C, carrier gas pressure 427.5 kPa
-
Quantification: a. Prepare a standard curve of δ-gluconolactone in the mobile phase. b. Analyze samples and quantify by comparing peak areas to the standard curve.
Spectrophotometric Assay for 6-Phosphogluconolactonase (6PGL) Activity
Objective: To measure the enzymatic activity of 6PGL in cell or tissue lysates. This assay couples the hydrolysis of 6-phosphoglucono-δ-lactone to the reduction of NADP+ by 6-phosphogluconate dehydrogenase, which can be monitored by the increase in absorbance at 340 nm.[14]
Materials:
-
Tris-HCl buffer (50 mM, pH 7.5)
-
MgCl₂
-
NADP+
-
6-Phosphogluconate dehydrogenase (commercially available)
-
6-Phosphoglucono-δ-lactone (substrate)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Preparation of Reaction Mixture: a. In a cuvette, prepare a reaction mixture containing:
- Tris-HCl buffer (50 mM, pH 7.5)
- MgCl₂ (2 mM)
- NADP+ (0.6 mM)
- 6-Phosphogluconate dehydrogenase (0.2 U/mL)
-
Sample Preparation: a. Prepare cell or tissue lysates in a suitable buffer (e.g., Tris-HCl with protease inhibitors). b. Centrifuge to remove cellular debris. c. Determine the protein concentration of the supernatant.
-
Assay: a. Add a known amount of lysate (e.g., 50 µg of protein) to the reaction mixture. b. Initiate the reaction by adding the substrate, 6-phosphoglucono-δ-lactone (to a final concentration of 0.2 mM). c. Immediately monitor the increase in absorbance at 340 nm over time.
-
Calculation of Activity: a. Calculate the rate of change in absorbance (ΔA340/min). b. Use the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹) to convert the rate of absorbance change to the rate of NADPH production, which is equivalent to the 6PGL activity.
Measurement of Intracellular NADPH/NADP+ Ratio
Objective: To determine the ratio of reduced to oxidized NADP, a key indicator of cellular redox state.
Materials:
-
Commercially available NADP/NADPH assay kit (e.g., colorimetric or fluorometric)
-
Extraction buffers (provided in the kit)
-
Microplate reader
Procedure:
-
Sample Preparation: a. Harvest cells and wash with cold PBS. b. Lyse cells using the extraction buffer provided in the kit. c. Follow the kit's protocol for differential extraction of NADPH and total NADP(H). This typically involves acid and base treatment to selectively degrade NADP+ or NADPH.
-
Assay: a. Perform the assay according to the manufacturer's instructions, which usually involves an enzymatic cycling reaction that generates a colored or fluorescent product.
-
Measurement and Calculation: a. Read the absorbance or fluorescence on a microplate reader. b. Calculate the concentrations of NADPH and total NADP(H) from a standard curve. c. Determine the NADP+ concentration by subtracting the NADPH concentration from the total NADP(H) concentration. d. Calculate the NADPH/NADP+ ratio.
Conclusion and Future Directions
δ-Gluconolactone and its phosphorylated derivative are more than mere intermediates in a metabolic pathway; they are central players in the regulation of cellular growth, survival, and response to stress. A thorough understanding of their metabolism is crucial for elucidating the mechanisms of various diseases and for the development of novel therapeutic strategies. Future research should focus on obtaining more comprehensive quantitative data, particularly in human tissues under various physiological and pathological conditions. Further exploration of the signaling pathways modulated by δ-gluconolactone and its metabolites will likely unveil new targets for drug development, particularly in the fields of oncology and cardiovascular medicine. The continued development and application of advanced analytical techniques, such as metabolic flux analysis using isotopically labeled δ-gluconolactone, will be instrumental in unraveling the dynamic regulation of this critical metabolic nexus.
References
- 1. Metabolic flux analysis - Wikipedia [en.wikipedia.org]
- 2. Glucono-δ-lactone - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Oxidative pentose phosphate pathway | PDF [slideshare.net]
- 5. microbenotes.com [microbenotes.com]
- 6. The pentose phosphate pathway in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 6-phosphogluconolactonase - Wikipedia [en.wikipedia.org]
- 9. 6-Phosphogluconolactonase is critical for the efficient functioning of the pentose phosphate pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Investigation of glucose 6-phosphate dehydrogenase (G6PD) kinetics for normal and G6PD-deficient persons and the effects of some drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kinetic analysis of 6-phosphogluconolactone hydrolysis in hemolysates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. diposit.ub.edu [diposit.ub.edu]
- 13. researchgate.net [researchgate.net]
- 14. Imaging 6-Phosphogluconolactonase Activity in Brain Tumors In Vivo Using Hyperpolarized δ-[1-13C]gluconolactone - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Quantification of delta-Gluconolactone in Complex Matrices
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of delta-Gluconolactone (δ-GL) in various complex matrices. The protocols outlined below cover enzymatic assays, gas chromatography-mass spectrometry (GC-MS), and high-performance liquid chromatography (HPLC), offering a range of options to suit different laboratory capabilities and sample types.
Introduction to this compound Analysis
This compound (δ-GL) is a naturally occurring cyclic ester of D-gluconic acid.[1][2] It is widely used in the food, pharmaceutical, and cosmetic industries as a sequestrant, acidifier, curing and pickling agent, and leavening agent.[1][2] In aqueous solutions, δ-GL hydrolyzes to form an equilibrium mixture of D-gluconic acid and its delta- and gamma-lactones.[3] This equilibrium is influenced by temperature and pH, a critical factor to consider during sample preparation and analysis.[1] Accurate quantification of δ-GL is essential for quality control, formulation development, and regulatory compliance.
Choosing the Right Analytical Technique
The selection of an appropriate analytical method for δ-GL quantification depends on several factors, including the nature of the sample matrix, the required sensitivity and selectivity, and the available instrumentation. The following diagram outlines a decision-making process for selecting the most suitable technique.
Caption: Decision tree for selecting a δ-GL quantification method.
Quantitative Data Summary
The following table summarizes the performance characteristics of the different analytical techniques for δ-GL quantification.
| Analytical Technique | Matrix | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| Enzymatic Assay | Foods & Beverages | 0.8 - 50 µ g/assay | 0.792 mg/L | Not Specified | Quantitative recovery expected | [4] |
| GC-MS | Foods (Bread, Jelly, Soybean Curd) | Not Specified | ~0.025% | Not Specified | 92 - 106 | [5] |
| HPLC-CAD | Canagliflozin (Pharmaceutical) | 1.05 - 22.5 mg/L | 0.32 ng (on column) | Not Specified | 96.2 - 103 | [6] |
Application Note 1: Enzymatic Assay for Total D-Gluconic Acid and δ-GL
This method is suitable for the rapid and specific measurement of total D-gluconic acid and δ-GL in a variety of food and beverage matrices.[7] The principle involves the enzymatic conversion of D-gluconic acid to a product that can be measured spectrophotometrically. To determine δ-GL, the sample is first treated with alkali to hydrolyze the lactone to gluconic acid.
Experimental Workflow: Enzymatic Assay
Caption: Workflow for the enzymatic quantification of δ-GL.
Detailed Protocol:
1. Sample Preparation:
-
Solid Samples (e.g., meat products): Accurately weigh approximately 2 g of the homogenized sample into a beaker. Add about 70 mL of distilled water and adjust the pH to 10 with 2 M potassium hydroxide while stirring. After 10 minutes, transfer the solution to a 100 mL volumetric flask and bring to volume with distilled water. Filter the solution and use the clear filtrate for the assay.[8]
-
Liquid Samples (e.g., beverages, wine): Clear and colorless samples can be used directly or after dilution. For samples containing carbon dioxide, degas by filtration or sonication. Acidic samples should be adjusted to a pH of approximately 8.[8] To specifically measure δ-GL, adjust the sample pH to ~11 with 2 M NaOH and incubate for 5-10 minutes to ensure complete hydrolysis.[9]
2. Enzymatic Assay Procedure (based on Megazyme K-GATE kit): [10]
-
Pipette 2.0 mL of distilled water into cuvettes.
-
Add 0.1 mL of the prepared sample. A blank with 0.1 mL of distilled water should also be prepared.
-
Add 0.2 mL of solution 1 (Buffer) and 0.2 mL of solution 2 (NADP+ and ATP). Mix thoroughly.
-
Add 20 µL of suspension 3 (6-Phosphogluconate Dehydrogenase). Mix and incubate at 37°C for approximately 5 minutes.
-
Read the initial absorbance (A1) at 340 nm.
-
Start the reaction by adding 20 µL of the trigger enzyme (Gluconate Kinase).
-
Mix and incubate at 37°C for 6 minutes.
-
Read the final absorbance (A2).
3. Calculation:
The concentration of total gluconic acid (including hydrolyzed δ-GL) is calculated from the change in absorbance (A2 - A1) after subtracting the blank absorbance change. The exact calculation formula is provided in the specific assay kit manual.
Application Note 2: GC-MS Quantification of δ-GL
This method is suitable for the selective and sensitive quantification of δ-GL in various food matrices.[5] It involves the derivatization of δ-GL to a volatile trimethylsilyl (TMS) derivative, followed by gas chromatographic separation and mass spectrometric detection.
Experimental Workflow: GC-MS Analysis
Caption: Workflow for the GC-MS quantification of δ-GL.
Detailed Protocol:
1. Sample Preparation and Cleanup: [5]
-
Homogenize the food sample with water at 60-70°C and filter.
-
Buffer the filtrate to pH 10 with an ammonium hydroxide-ammonium chloride solution.
-
Pass the buffered filtrate through a QAE-Sephadex A25 column.
-
Wash the column with water to remove interfering substances.
-
Elute δ-GL with 0.1N HCl.
2. Derivatization: [5]
-
Evaporate an aliquot of the eluate to dryness under a stream of nitrogen.
-
Add pyridine, N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), and trimethylchlorosilane (TMCS) to the dried residue.
-
Incubate the mixture at room temperature to form the TMS derivative of δ-GL.
3. GC-MS Analysis: [5]
-
GC Column: 2% OV-17 on a suitable support (e.g., Chromosorb W).
-
Oven Temperature: Isothermal at 180°C.
-
Injector and Detector Temperature: Typically 250°C.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detection: Electron impact (EI) ionization with scanning in the appropriate mass range to detect the characteristic ions of the δ-GL-TMS derivative.
Application Note 3: HPLC Quantification of δ-GL
This method allows for the direct quantification of δ-GL without derivatization, making it a more straightforward approach compared to GC-MS. The use of a Charged Aerosol Detector (CAD) provides universal detection for non-volatile analytes like δ-GL.[6]
Experimental Workflow: HPLC-CAD Analysis
Caption: Workflow for the HPLC-CAD quantification of δ-GL.
Detailed Protocol:
1. Sample Preparation:
-
General Procedure: Dissolve or extract the sample in the mobile phase. For complex matrices, a protein precipitation step (e.g., with acetonitrile) may be necessary.[1]
-
Clarification: Centrifuge or filter the sample extract through a 0.45 µm syringe filter prior to injection to remove particulate matter.[1]
2. HPLC-CAD Conditions (based on a method for a pharmaceutical matrix): [6]
-
HPLC Column: Thermo Hypersil Gold Aq (250 mm × 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile:Water (9:1 v/v).
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
CAD Settings:
-
Nebulization Temperature: 50°C.
-
Carrier Gas Pressure: 427.5 kPa.
-
3. Quantification:
-
A calibration curve is constructed by injecting standard solutions of δ-GL at different concentrations.
-
The peak area of δ-GL in the sample chromatogram is used to determine its concentration based on the calibration curve.
Concluding Remarks
The choice of analytical technique for the quantification of this compound is dependent on the specific requirements of the analysis. Enzymatic assays offer a rapid and high-throughput method for determining total gluconic acid content after hydrolysis of δ-GL. GC-MS provides high selectivity and sensitivity but requires a derivatization step. HPLC, particularly with a universal detector like CAD, offers a direct and robust method for the quantification of δ-GL. Proper sample preparation is crucial for all techniques to minimize matrix effects and ensure accurate results. The protocols provided here serve as a comprehensive guide for researchers, scientists, and drug development professionals to accurately quantify this compound in complex matrices.
References
- 1. krackeler.com [krackeler.com]
- 2. This compound | C6H10O6 | CID 7027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. static.fishersci.eu [static.fishersci.eu]
- 5. Gas chromatographic determination of glucono-delta-lactone in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. qikan.cmes.org [qikan.cmes.org]
- 7. idc-online.com [idc-online.com]
- 8. foodsafety.or.kr [foodsafety.or.kr]
- 9. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 10. iris.unime.it [iris.unime.it]
High-performance liquid chromatography (HPLC) methods for delta-Gluconolactone analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the quantitative analysis of delta-Gluconolactone (GDL) using High-Performance Liquid Chromatography (HPLC). The following sections include established methods, experimental protocols, and comparative data to guide researchers in selecting and implementing a suitable analytical approach for their specific needs, whether in pharmaceutical, food, or other research applications.
Introduction
This compound (GDL) is a cyclic ester of D-gluconic acid.[1][2][3] It is a naturally occurring food additive and is also used in the pharmaceutical and cosmetic industries.[1] In aqueous solutions, GDL hydrolyzes to an equilibrium mixture of D-gluconic acid and its delta- and gamma-lactones, a factor that must be considered during sample preparation and analysis.[2] Accurate and robust analytical methods are therefore essential for the quality control and characterization of GDL in various products. HPLC is a powerful technique for the separation and quantification of GDL.[3] This document details two distinct HPLC methods for GDL analysis: an HPLC method with Charged Aerosol Detection (CAD) and an HPLC method with Pulsed Amperometric Detection (PAD).
Method 1: HPLC with Charged Aerosol Detection (HPLC-CAD)
This method is suitable for the determination of this compound in pharmaceutical substances, such as the drug Canagliflozin.[4]
Quantitative Data Summary
| Parameter | Value |
| Linearity Range | 1.05 - 22.5 mg·L⁻¹ |
| Limit of Detection (LOD) | 0.32 ng (based on a 3S/N ratio) |
| Recovery | 96.2% - 103% |
| Sample Solution Stability | Stable for 12 hours at room temperature |
| Reference Solution Stability | Stable for 12 hours at room temperature |
| RSD of Sample Solution (n=7) | 1.8% |
| RSD of Reference Solution (n=7) | 1.3% |
Experimental Protocol
1. Chromatographic Conditions:
-
Column: Thermo Hypersil Gold Aq (250 mm × 4.6 mm, 5 µm)[4]
-
Mobile Phase: Acetonitrile:Water (9:1 v/v)[4]
-
Flow Rate: 0.5 mL·min⁻¹[4]
-
Column Temperature: 30 °C[4]
-
Injection Volume: 10 µL[4]
2. Charged Aerosol Detector (CAD) Settings:
3. Standard Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., the mobile phase).
-
Perform serial dilutions to create calibration standards within the linearity range of 1.05 to 22.5 mg·L⁻¹.
4. Sample Preparation:
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
5. Analysis:
-
Inject the prepared standards and samples into the HPLC system.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
Experimental Workflow
Caption: Workflow for HPLC-CAD analysis of this compound.
Method 2: HPLC with Pulsed Amperometric Detection (HPLC-PAD)
This method is particularly useful for determining the total content of gluconic acid and its lactone forms (including this compound) in complex matrices like wine, without extensive sample preparation.[5] In this method, the lactones are hydrolyzed to gluconic acid, and the total is quantified.
Quantitative Data Summary
| Parameter | Value |
| Linearity Range | Up to 500 mg·L⁻¹ |
| Limit of Quantification (LOQ) | 2.0 mg·L⁻¹ (based on 10σ) |
| Precision (RSD%) | < 2.5% in the typical concentration range for natural wines |
| Analysis Time | Approximately 30 minutes |
Experimental Protocol
1. Chromatographic Conditions:
-
Column: RCX/10 Anion exchange column (250 mm × 4.6 mm)[5]
-
Mobile Phase: 0.1 M Sodium Hydroxide (NaOH), degassed[5]
-
Flow Rate: 1.5 mL·min⁻¹[5]
-
Column Temperature: 20 °C[5]
-
Injection Volume: 10 µL[5]
2. Pulsed Amperometric Detector (PAD) Settings:
-
Electrode: Gold electrode[5]
-
Pulse Settings: +200 mV (300 ms), +700 mV (100 ms), and -900 mV (100 ms)[5]
3. Standard Solution Preparation:
-
Prepare a stock solution of gluconic acid in deionized water.
-
Create a series of calibration standards with concentrations ranging from 1 to 500 mg·L⁻¹.
4. Sample Preparation:
-
For liquid samples like wine, simply filter through a 0.45 µm cellulose acetate syringe filter.[5]
-
For solid samples, dissolve in a known volume of deionized water and filter.
5. Analysis:
-
Inject the prepared standards and samples.
-
Quantify the total gluconic acid content (including hydrolyzed lactones) using an external calibration curve.
Experimental Workflow
Caption: Workflow for HPLC-PAD analysis of total gluconic acid.
Concluding Remarks
The choice of an appropriate HPLC method for the analysis of this compound depends on the sample matrix and the specific analytical requirements. The HPLC-CAD method offers high sensitivity for pharmaceutical applications, while the HPLC-PAD method provides a robust approach for determining the total gluconic acid and lactone content in food and beverage samples with minimal preparation. For samples containing a mixture of glucose-derived acids and lactones, more complex methods involving multiple chromatographic columns may be necessary.[6] Researchers should validate the selected method for their specific application to ensure accurate and reliable results.
References
- 1. This compound | C6H10O6 | CID 7027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fao.org [fao.org]
- 3. glycodepot.com [glycodepot.com]
- 4. qikan.cmes.org [qikan.cmes.org]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. CN105510460A - Method for quantitative detection of gluconic acids and glucono lactone - Google Patents [patents.google.com]
Application Note: Determination of Delta-Gluconolactone in Food Samples by Gas Chromatography (GC)
Abstract
This application note details a robust and reliable method for the quantitative determination of delta-gluconolactone (GDL) in various food matrices using gas chromatography (GC) with flame ionization detection (FID) or mass spectrometry (MS). GDL, a widely used food additive, is analyzed after extraction, purification, and derivatization to its volatile trimethylsilyl (TMS) ether. This method is applicable to a range of food products including meats, dairy, bakery products, and beverages, providing a valuable tool for quality control and regulatory compliance.
Introduction
Glucono-delta-lactone (GDL) is a cyclic ester of D-gluconic acid. It is a naturally occurring food ingredient and is also commercially produced for its use as a sequestrant, an acidifier, or a curing, pickling, or leavening agent. Upon addition to aqueous food systems, GDL hydrolyzes to gluconic acid, which causes a gradual decrease in pH. This property is utilized in the production of tofu, processed meats, and some dairy and bakery products. Accurate quantification of GDL is essential to ensure product quality and adherence to food regulations. Gas chromatography offers a specific and sensitive method for the determination of GDL after its conversion to a volatile derivative.
Principle of the Method
The method involves the extraction of this compound from the food sample, followed by a cleanup step to remove interfering substances. The hydroxyl groups of GDL are not sufficiently volatile for direct GC analysis. Therefore, a derivatization step is employed to convert GDL into its more volatile and thermally stable trimethylsilyl (TMS) derivative. The TMS-derivatized GDL is then separated and quantified by gas chromatography.
Experimental Protocols
Sample Preparation
The sample preparation aims to extract GDL and remove matrix components that may interfere with the analysis.
Protocol for General Food Samples (e.g., Bread, Jelly, Soybean Curd): [1]
-
Homogenization: Weigh a representative portion of the food sample (e.g., 10 g) into a blender. Add 50 mL of warm deionized water (60-70°C) and homogenize for 2-3 minutes.[1]
-
Filtration: Filter the homogenate through a Whatman No. 4 filter paper or equivalent.
-
Cleanup (Ion Exchange Chromatography):
-
Drying: Transfer an aliquot of the eluate to a vial and evaporate to dryness under a stream of nitrogen at a temperature not exceeding 60°C.[1]
Protocol for Liquid Samples (e.g., Beverages):
-
Degassing: For carbonated beverages, degas the sample by sonication or gentle stirring.
-
Dilution: Dilute the sample with deionized water as necessary to bring the GDL concentration within the calibration range.
-
Cleanup: Proceed with the ion exchange chromatography cleanup step as described for general food samples.
-
Drying: Evaporate an aliquot of the eluate to dryness as described above.
Derivatization
Silylation is a common derivatization technique for compounds with active hydrogens, such as hydroxyl groups, to increase their volatility for GC analysis.
Protocol for Silylation: [1]
-
To the dried extract from the sample preparation step, add 100 µL of pyridine.[1]
-
Add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 10 µL of trimethylchlorosilane (TMCS).[1]
-
Cap the vial tightly and vortex for 1 minute.
-
Allow the reaction to proceed at room temperature for at least 30 minutes. The resulting solution is ready for GC injection.
Gas Chromatography (GC) Conditions
The following are recommended starting conditions and can be optimized for specific instruments and applications.
Table 1: Gas Chromatography (GC) and Mass Spectrometry (MS) Parameters
| Parameter | Recommended Condition (Method 1: GC-FID)[1] | Recommended Condition (Method 2: GC-MS) |
| GC System | Agilent 7890B GC or equivalent | Agilent 7890B GC with 5977A MSD or equivalent |
| Column | 2% OV-17 on Chromosorb W (packed column)[1] | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injector | Split/Splitless | Split/Splitless |
| Injector Temperature | 250°C | 260°C |
| Injection Volume | 1 µL | 1 µL |
| Injection Mode | Split (e.g., 20:1) | Splitless |
| Carrier Gas | Nitrogen | Helium |
| Flow Rate | 30 mL/min | 1.0 mL/min (constant flow) |
| Oven Program | Isothermal at 180°C[1] | Initial: 150°C, hold for 1 minRamp: 10°C/min to 260°CHold: 5 min |
| Detector | Flame Ionization Detector (FID) | Mass Spectrometer (MS) |
| Detector Temperature | 280°C | N/A |
| MS Source Temp. | N/A | 230°C |
| MS Quad Temp. | N/A | 150°C |
| Ionization Mode | N/A | Electron Impact (EI) at 70 eV |
| Scan Range | N/A | m/z 40-550 |
Quantification
Quantification is typically performed using an external standard calibration curve.
-
Standard Preparation: Prepare a stock solution of this compound in deionized water.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution.
-
Derivatization of Standards: Derivatize an aliquot of each calibration standard using the same procedure as for the samples.
-
Calibration Curve: Inject the derivatized standards into the GC and construct a calibration curve by plotting the peak area against the concentration.
-
Sample Quantification: Inject the derivatized sample extract and determine the concentration of GDL from the calibration curve.
Data Presentation
The following tables summarize typical performance data for the GC determination of this compound.
Table 2: Recovery of this compound from Fortified Food Samples [1]
| Food Matrix | Fortification Level (%) | Average Recovery (%) | Standard Deviation (%) |
| Bread | 0.1 | 95 | 4.5 |
| Jelly | 0.1 | 92 | 9.8 |
| Soybean Curd | 0.1 | 106 | 2.2 |
| Other Foods | 0.1 | 92-106 | 2.2-9.8 |
Table 3: Method Validation Parameters for a Modern GC-MS Method
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.006 - 0.14 ppm |
| Limit of Quantification (LOQ) | 0.02 - 0.47 ppm |
| Intraday Precision (%RSD) | < 10% |
Mandatory Visualization
Caption: Experimental workflow for the GC determination of this compound.
Caption: Derivatization of this compound for GC analysis.
Conclusion
The described gas chromatography method provides a reliable and sensitive approach for the quantification of this compound in a variety of food products. Proper sample preparation and derivatization are crucial for accurate results. The method can be adapted for use with either FID for routine quality control or MS for higher specificity and lower detection limits. This application note serves as a comprehensive guide for researchers, scientists, and quality control professionals in the food industry.
References
Application Notes and Protocols: δ-Gluconolactone in Controlled Drug Delivery Systems for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
δ-Gluconolactone (GDL), a naturally occurring cyclic ester of D-gluconic acid, has emerged as a promising biomaterial for the development of controlled drug delivery systems in cancer therapy.[1] Its biocompatibility, biodegradability, and unique pH-hydrolysis properties make it an attractive component for creating intelligent nanocarriers that can selectively release anticancer agents in the acidic tumor microenvironment.[1][2] This document provides detailed application notes and protocols for the synthesis, characterization, and evaluation of δ-gluconolactone-based nanoparticles for the targeted delivery of the chemotherapeutic drug 5-fluorouracil (5-FU).
The principle behind this system lies in the hydrolysis of GDL to gluconic acid, which is accelerated in acidic conditions.[2] This pH-dependent conversion can be harnessed to trigger the release of encapsulated drugs specifically at the tumor site, which is typically more acidic than healthy tissues. Poly(δ-gluconolactone) (PGDL), a polymer synthesized from the ring-opening polymerization of GDL, can be formulated into nanoparticles that encapsulate cytotoxic drugs like 5-FU.[1] These nanocarriers are designed to be stable at physiological pH (around 7.4) and to undergo structural changes in the acidic tumor environment (pH ~6.5), leading to a controlled and sustained release of the therapeutic payload.[1][3]
Data Presentation
The following tables summarize key quantitative data for δ-gluconolactone-based and other relevant pH-sensitive 5-fluorouracil nanoparticle formulations.
Table 1: Physicochemical Properties of 5-FU-Loaded Nanoparticles
| Nanoparticle Formulation | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| FA-CS-Bio/5-FU Nanoparticles | 80.7 | N/A | +16.4 | [4] |
| 5-FU-loaded PLGA Nanoparticles | ~119 | N/A | N/A | [5] |
| pHLNp1-5-FU | 200 ± 9.8 | N/A | N/A | [6] |
| pHLNp2-5-FU | 181.9 ± 9.1 | N/A | N/A | [6] |
| pHLNp3-5-FU | 164.3 ± 8.4 | N/A | N/A | [6] |
N/A: Data not available in the cited source.
Table 2: Drug Loading and Release Characteristics of 5-FU-Loaded Nanoparticles
| Nanoparticle Formulation | Drug Loading (%) | Encapsulation Efficiency (%) | Cumulative Release (pH 7.4, 72h) | Cumulative Release (Tumoral pH, 72h) | Reference |
| FA-CS-Bio/5-FU Nanoparticles | 14.68 | 81.5 | ~40% | >80% | [4] |
| 5-FU-loaded PLGA Nanoparticles | N/A | ~95% | ~30% | ~60% (pH 5.4, 100h) | [5][7] |
| pHLNp3-5-FU | N/A | 54.17 | <40% | >80% (pH 3.8, 24h) | [6] |
Tumoral pH for FA-CS-Bio/5-FU was simulated at pH 6.86. Release data for 5-FU-loaded PLGA nanoparticles at tumoral pH is from a different study with similar nanoparticles. Release data for pHLNp3-5-FU at tumoral pH was at pH 3.8.
Table 3: In Vitro Cytotoxicity of 5-FU Formulations
| Cell Line | Formulation | IC50 (µM) | Incubation Time (h) | Reference |
| OVCAR-3 | PGDL Nanoparticles (blank) | No significant toxicity at 2.5 mg/mL | 24 | |
| HCT-116 | pHLNp3-5-FU | 0.2041 | N/A | |
| HT-29 | pHLNp3-5-FU | 0.4114 | N/A | [8] |
| NCI-H69 | FU-PLGA-NPs | Lower than free 5-FU | 120 | [9] |
IC50 values represent the concentration of the drug required to inhibit the growth of 50% of the cells.
Experimental Protocols
Protocol 1: Synthesis of Poly(δ-gluconolactone) (PGDL) by Ring-Opening Polymerization
This protocol describes the synthesis of the biodegradable polymer PGDL from δ-gluconolactone monomer.
Materials:
-
δ-Gluconolactone (GDL)
-
Stannous octoate (Sn(Oct)₂)
-
Toluene, anhydrous
-
Methanol
-
Diethyl ether
-
Argon gas supply
-
Schlenk flask and standard glassware
Procedure:
-
Dry all glassware in an oven at 120°C overnight and cool under a stream of argon.
-
Add δ-gluconolactone (e.g., 5 g) and a catalytic amount of stannous octoate (e.g., 0.1 mol% relative to monomer) to the Schlenk flask.
-
Evacuate the flask and backfill with argon three times to ensure an inert atmosphere.
-
Add anhydrous toluene (e.g., 20 mL) to dissolve the monomer.
-
Heat the reaction mixture to 110°C and stir for 24-48 hours under argon.
-
Monitor the polymerization by periodically taking small aliquots and analyzing the molecular weight by Gel Permeation Chromatography (GPC).
-
Once the desired molecular weight is achieved, cool the reaction to room temperature.
-
Precipitate the polymer by slowly adding the reaction mixture to an excess of cold diethyl ether with vigorous stirring.
-
Collect the precipitated poly(δ-gluconolactone) by filtration.
-
Wash the polymer with fresh diethyl ether to remove any unreacted monomer and catalyst.
-
Dry the purified PGDL polymer under vacuum at 40°C until a constant weight is obtained.
-
Store the PGDL polymer in a desiccator.
Protocol 2: Preparation of 5-FU-Loaded PGDL Nanoparticles by w/o Emulsification
This protocol details the encapsulation of 5-fluorouracil into PGDL nanoparticles using a water-in-oil (w/o) single emulsion solvent evaporation method.
Materials:
-
Poly(δ-gluconolactone) (PGDL)
-
5-fluorouracil (5-FU)
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v in water)
-
Deionized water
-
Magnetic stirrer
-
Probe sonicator
-
Centrifuge
Procedure:
-
Dissolve a specific amount of PGDL (e.g., 100 mg) in dichloromethane (e.g., 5 mL) to form the organic phase.
-
Dissolve 5-fluorouracil (e.g., 10 mg) in a small volume of deionized water (e.g., 0.5 mL) to form the aqueous phase.
-
Add the aqueous 5-FU solution to the organic PGDL solution.
-
Emulsify the mixture by sonication on an ice bath for 2 minutes at 60% amplitude to form a w/o primary emulsion.
-
Pour the primary emulsion into a larger volume of PVA solution (e.g., 20 mL of 2% PVA) under continuous magnetic stirring.
-
Continue stirring for 4-6 hours at room temperature to allow for the evaporation of dichloromethane and the formation of nanoparticles.
-
Collect the nanoparticles by centrifugation at 15,000 rpm for 20 minutes at 4°C.
-
Wash the nanoparticle pellet twice with deionized water to remove un-encapsulated 5-FU and residual PVA.
-
Resuspend the final nanoparticle pellet in deionized water for characterization or freeze-dry for long-term storage.
Protocol 3: Determination of Drug Loading and Encapsulation Efficiency
This protocol describes how to quantify the amount of 5-FU loaded into the PGDL nanoparticles.
Materials:
-
5-FU-loaded PGDL nanoparticles
-
Dichloromethane (DCM)
-
Phosphate-buffered saline (PBS), pH 7.4
-
UV-Vis spectrophotometer
Procedure:
-
Take a known weight of lyophilized 5-FU-loaded nanoparticles (e.g., 5 mg).
-
Dissolve the nanoparticles in a known volume of dichloromethane (e.g., 1 mL).
-
Add a known volume of PBS (e.g., 4 mL) and vortex thoroughly to extract the 5-FU into the aqueous phase.
-
Centrifuge the mixture to separate the organic and aqueous layers.
-
Carefully collect the aqueous supernatant.
-
Measure the concentration of 5-FU in the supernatant using a UV-Vis spectrophotometer at its maximum absorbance wavelength (~266 nm).
-
Calculate the amount of 5-FU using a pre-established standard curve of 5-FU in PBS.
-
Calculate the Drug Loading (DL) and Encapsulation Efficiency (EE) using the following formulas:
-
Drug Loading (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100
-
Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
Protocol 4: In Vitro Drug Release Study
This protocol outlines the procedure to evaluate the pH-sensitive release of 5-FU from the PGDL nanoparticles.
Materials:
-
5-FU-loaded PGDL nanoparticles
-
Phosphate-buffered saline (PBS) at pH 7.4 and pH 6.5
-
Dialysis membrane (e.g., MWCO 12-14 kDa)
-
Shaking incubator or water bath
-
UV-Vis spectrophotometer
Procedure:
-
Disperse a known amount of 5-FU-loaded nanoparticles (e.g., 10 mg) in 2 mL of the respective release medium (pH 7.4 or pH 6.5 PBS).
-
Transfer the nanoparticle suspension into a dialysis bag and securely seal both ends.
-
Place the dialysis bag into a container with 50 mL of the same release medium.
-
Incubate the setup at 37°C with gentle shaking (e.g., 100 rpm).
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a 1 mL aliquot from the release medium outside the dialysis bag.
-
Immediately replace the withdrawn volume with 1 mL of fresh release medium to maintain sink conditions.
-
Analyze the concentration of 5-FU in the collected aliquots using a UV-Vis spectrophotometer.
-
Calculate the cumulative percentage of drug released at each time point.
Protocol 5: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for assessing the anticancer efficacy of 5-FU-loaded PGDL nanoparticles on a cancer cell line (e.g., OVCAR-3).
Materials:
-
Cancer cell line (e.g., OVCAR-3)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
Free 5-FU solution
-
5-FU-loaded PGDL nanoparticles suspension
-
Blank PGDL nanoparticles suspension
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of free 5-FU, 5-FU-loaded nanoparticles, and blank nanoparticles in the cell culture medium.
-
After 24 hours, remove the old medium from the wells and add 100 µL of the prepared drug/nanoparticle dilutions to the respective wells. Include untreated cells as a control.
-
Incubate the plate for 48 or 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability (%) using the following formula:
-
Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis, characterization, and in vitro evaluation of 5-FU-loaded PGDL nanoparticles.
Signaling Pathway
Caption: Mechanism of 5-FU delivered by PGDL nanoparticles, inhibiting DNA synthesis and impacting the ERK signaling pathway in cancer cells.
Conclusion
δ-Gluconolactone-based nanoparticles represent a highly promising platform for the controlled delivery of anticancer drugs. The inherent pH-sensitivity of PGDL allows for targeted drug release in the acidic tumor microenvironment, potentially increasing therapeutic efficacy while minimizing systemic toxicity. The protocols provided herein offer a framework for the development and evaluation of these advanced drug delivery systems. Further research and optimization of formulation parameters are crucial for translating this technology from the laboratory to clinical applications in cancer therapy.
References
- 1. Poly(glucono-δ-lactone) based nanocarriers as novel biodegradable drug delivery platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | 5-Fluorouracil: A Narrative Review on the Role of Regulatory Mechanisms in Driving Resistance to This Chemotherapeutic Agent [frontiersin.org]
- 3. Recent Advances in Designing 5-Fluorouracil Delivery Systems: A Stepping Stone in the Safe Treatment of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Cytotoxicity of 5-fluorouracil-loaded pH-sensitive liposomal nanoparticles in colorectal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxicity of 5-fluorouracil-loaded pH-sensitive liposomal nanoparticles in colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5-Fluorouracil-Loaded PLGA Nanoparticles: Formulation, Physicochemical Characterisation, and In VitroAnti-Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Using delta-Gluconolactone for Controlled pH Reduction in Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maintaining a stable physiological pH, typically between 7.2 and 7.4, is paramount for the successful cultivation of mammalian cells.[1] Excursions from this optimal range can induce metabolic stress, reduce cell viability and proliferation, and negatively impact the yield and quality of biopharmaceutical products like monoclonal antibodies.[2][3][4] As cells metabolize nutrients, they produce acidic byproducts such as lactic acid and carbon dioxide, which naturally lower the pH of the culture medium.[2][5] Traditional pH control strategies in bioreactors involve the addition of liquid bases (e.g., sodium bicarbonate, sodium hydroxide) or the sparging of gases to strip dissolved CO2.[2] However, the addition of liquid base can create localized pH spikes that are detrimental to cells, especially in large-scale bioreactors with longer mixing times.[6]
delta-Gluconolactone (GDL), a neutral, cyclic ester of D-gluconic acid, presents a novel approach to pH management.[7] When dissolved in aqueous solutions like cell culture media, GDL slowly hydrolyzes into gluconic acid.[8] This gradual conversion provides a controlled, continuous release of acid, preventing the abrupt pH shifts associated with bolus additions of strong acids or bases. This application note provides a theoretical framework and foundational protocols for utilizing GDL to achieve controlled pH reduction in cell culture applications.
Mechanism of Action: GDL Hydrolysis
GDL itself is pH-neutral. Its acidifying effect is entirely dependent on its hydrolysis to gluconic acid.[8] This reaction is influenced by temperature and, to a lesser extent, pH, with the rate of hydrolysis increasing at higher temperatures.[7][8] At the standard cell culture temperature of 37°C, this hydrolysis occurs at a moderate, predictable rate, making it suitable for this application. The equilibrium in an aqueous solution is a mix of gluconic acid and its delta- and gamma-lactones.[7]
Figure 1: Hydrolysis of δ-Gluconolactone.
Physicochemical Properties and Data
A thorough understanding of GDL's properties is essential before its application. The rate of pH change is dependent on the GDL concentration, the buffering capacity of the specific medium, and the temperature.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₆H₁₀O₆ | [7] |
| Molar Mass | 178.14 g/mol | [7][9] |
| Appearance | White, odorless crystalline powder | [7] |
| Solubility in Water | 590 g/L (at 25°C) | [9] |
| Melting Point | 150–153 °C | [7] |
| Metabolism | Metabolized to 6-phospho-D-gluconate |[7][8] |
Table 2: Illustrative Data - pH Reduction in DMEM with 10% FBS at 37°C Disclaimer: The following data is illustrative and intended to demonstrate the expected trend. Actual results will vary based on the specific cell culture medium, buffer composition, and initial pH. Empirical validation is required.
| GDL Concentration (g/L) | Initial pH | pH after 2 hours | pH after 6 hours | pH after 12 hours | pH after 24 hours |
| 0.0 (Control) | 7.60 | 7.60 | 7.59 | 7.59 | 7.58 |
| 0.5 | 7.60 | 7.51 | 7.42 | 7.31 | 7.18 |
| 1.0 | 7.60 | 7.42 | 7.25 | 7.08 | 6.89 |
| 2.0 | 7.60 | 7.24 | 6.98 | 6.75 | 6.50 |
Experimental Protocols
Before using GDL in active cell cultures, it is critical to first characterize its hydrolysis kinetics in the specific medium to be used. This allows for the creation of a standard curve to predict pH changes over time.
Figure 2: Workflow for characterizing GDL-mediated pH reduction.
Protocol 1: Characterization of GDL-Mediated pH Reduction in a Specific Cell Culture Medium (Cell-Free)
Objective: To determine the rate of pH change induced by various concentrations of GDL in a specific cell culture medium at 37°C.
Materials:
-
This compound (GDL), sterile powder
-
Sterile, deionized water
-
The specific cell culture medium to be tested (e.g., DMEM, CHO-S, SFM4CHO) including all supplements (e.g., FBS, L-glutamine)
-
Sterile conical tubes (50 mL) or flasks
-
Calibrated pH meter with a micro-probe[10]
-
Sterile-filtered 1N HCl and 1N NaOH for pH meter calibration[11]
-
37°C incubator with CO₂ control (set to the standard for the medium, e.g., 5% or 10%)
-
Sterile pipettes and serological pipettes
-
0.22 µm sterile syringe filter
Methodology:
-
Preparation of GDL Stock Solution:
-
In a sterile biosafety cabinet, prepare a 100 g/L (10% w/v) stock solution of GDL by dissolving GDL powder in sterile, deionized water.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter. Prepare fresh on the day of use.
-
-
Experimental Setup:
-
Aliquot 20 mL of the complete cell culture medium into a series of sterile 50 mL conical tubes.
-
Label tubes for each GDL concentration to be tested (e.g., 0.25, 0.5, 1.0, 2.0 g/L) and a "Control" (0 g/L). Prepare in triplicate for statistical significance.
-
Using the sterile 100 g/L GDL stock, spike the medium in each tube to achieve the desired final concentrations. For the control, add an equivalent volume of sterile water.
-
Example Calculation for 0.5 g/L: To a 20 mL medium aliquot, add 100 µL of the 100 g/L GDL stock.
-
-
Incubation and Measurement:
-
Immediately after adding GDL, vortex gently and take the first pH reading (T=0). To maintain sterility, a dedicated tube for each time point can be used, or samples can be aseptically withdrawn.
-
Place the tubes in a 37°C incubator with the appropriate CO₂ level. Loosen the caps to allow for gas exchange.
-
Measure the pH of each sample at predetermined time points (e.g., 1, 2, 4, 6, 12, 24, and 48 hours). Ensure the pH probe is decontaminated with 70% ethanol and rinsed with sterile water between measurements.[10]
-
-
Data Analysis:
-
Average the pH readings from the triplicates for each concentration and time point.
-
Plot the average pH versus time for each GDL concentration.
-
From these plots, determine the concentration of GDL required to achieve a specific pH drop over a desired period.
-
Protocol 2: Application of GDL for Controlled pH Adjustment in Active Mammalian Cell Culture
Objective: To use GDL to counteract the pH increase from medium preparation or to manage a controlled pH shift during a culture run (e.g., shifting from pH 7.2 to 6.9) to enhance protein production.[12]
Materials:
-
Mammalian cell line of interest (e.g., CHO, HEK293)
-
Complete growth medium and supplements
-
Culture vessels (e.g., T-flasks, spinner flasks, or bioreactors)
-
Sterile, characterized GDL stock solution (from Protocol 1)
-
Trypan blue solution and hemocytometer for cell counting
-
Assay materials for viability (e.g., Calcein-AM/Propidium Iodide) and proliferation (e.g., Ki-67 staining, CyQUANT™ assay)
Methodology:
-
Cell Seeding:
-
Seed the cells in the appropriate culture vessels at the desired density according to standard protocols.
-
-
Calculating GDL Addition:
-
Based on the characterization data from Protocol 1, calculate the volume of GDL stock solution needed to achieve the desired pH shift over a specific timeframe.
-
Scenario A (Initial pH adjustment): If the freshly prepared medium has a high pH (e.g., 7.6), add a calculated amount of GDL to gradually bring it down to the target (e.g., 7.3) over the first 12-24 hours of culture.
-
Scenario B (Mid-culture pH shift): To induce a metabolic shift or enhance productivity, a pH drop may be desired.[12] Add the calculated amount of GDL to the culture to initiate a gradual decrease to the new setpoint.
-
-
Monitoring and Evaluation:
-
Monitor the culture pH regularly to ensure it follows the predicted curve.
-
At regular intervals, aseptically collect samples to assess:
-
Viable Cell Density (VCD) and Viability: Use a hemocytometer and trypan blue exclusion.
-
Cell Proliferation: Perform a suitable proliferation assay. A decrease in pH can sometimes slow proliferation.[13]
-
Metabolite Analysis: Measure glucose, lactate, and ammonia concentrations to understand the metabolic impact. Gluconic acid may be utilized by cells and could influence metabolic pathways.[14]
-
Product Titer and Quality: If using a production cell line, measure the concentration of the recombinant protein and assess critical quality attributes (e.g., glycosylation).[3]
-
-
-
Optimization:
-
The initial trials should be considered a starting point. The rate of pH change from cellular metabolism will interact with the GDL-induced acidification.
-
Further optimization may be required to fine-tune the GDL concentration and addition strategy for a specific cell line and process.
-
Cellular Impact of pH Changes
The pH of the extracellular environment directly influences intracellular pH and a host of cellular functions. Deviations from the optimal range can affect enzyme activity, nutrient transport, cell cycle progression, and protein synthesis.[3][15][16] While a controlled shift to a slightly more acidic environment (e.g., pH 6.9-7.1) has been shown to sometimes enhance the specific productivity of certain CHO cell lines, a significant or uncontrolled drop can lead to reduced cell growth and viability.[6][12][13]
References
- 1. researchgate.net [researchgate.net]
- 2. Designing a Strategy for pH Control to Improve CHO Cell Productivity in Bioreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Factors Affecting the Expression of Recombinant Protein and Improvement Strategies in Chinese Hamster Ovary Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimizing CHO Cell Cultures via Metabolite Analysis | Mabion [mabion.eu]
- 5. d-nb.info [d-nb.info]
- 6. Investigation of cell line specific responses to pH inhomogeneity and consequences for process design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glucono-δ-lactone - Wikipedia [en.wikipedia.org]
- 8. GLUCONO DELTA-LACTONE - Ataman Kimya [atamanchemicals.com]
- 9. This compound | C6H10O6 | CID 7027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. utsc.utoronto.ca [utsc.utoronto.ca]
- 11. Cell Culture Media Preparation from Powder | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Optimizing conditions for recombinant protein production from CHO Cells | Drug Discovery And Development [labroots.com]
- 13. Influence of hypoxia and an acidic environment on the metabolism and viability of cultured cells: potential implications for cell death in tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Advancements in CHO metabolomics: techniques, current state and evolving methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Single-cell intracellular pH dynamics regulate the cell cycle by timing the G1 exit and G2 transition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
delta-Gluconolactone as a green catalyst in organic chemical reactions
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction:
Delta-Gluconolactone (GDL) is a naturally occurring, biodegradable, and non-toxic cyclic ester of D-gluconic acid. Traditionally used in the food and cosmetic industries, GDL is emerging as a versatile and environmentally benign catalyst in organic synthesis. Its catalytic activity stems from its slow hydrolysis in the presence of water to form gluconic acid, a mild Brønsted acid. This in-situ generation of the active catalyst makes GDL a "latent acid," offering controlled reaction conditions and minimizing the handling of corrosive acids. These application notes provide detailed protocols for the use of GDL as a green catalyst in several key organic transformations, highlighting its potential to facilitate sustainable chemical processes.
Synthesis of Dihydropyrimidinones (Biginelli Reaction)
The Biginelli reaction is a one-pot multicomponent reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of compounds with significant pharmacological activities. Gluconic acid, generated in situ from GDL, has been shown to be an effective catalyst for this transformation, particularly when using bio-renewable aldehydes.
Catalytic Pathway:
The catalytic cycle begins with the hydrolysis of this compound to gluconic acid. The gluconic acid then protonates the aldehyde, activating it for nucleophilic attack by urea. Subsequent condensation and cyclization steps lead to the formation of the dihydropyrimidinone product.
Figure 1: Catalytic cycle of the Biginelli reaction using GDL.
Quantitative Data:
| Entry | Aldehyde | β-Ketoester | Catalyst Loading (mol%) | Time (h) | Yield (%) | Reference |
| 1 | Furfural | Ethyl acetoacetate | 25 | 6 | 85 | [1] |
| 2 | 5-Methylfurfural | Ethyl acetoacetate | 25 | 6 | 82 | [1] |
| 3 | 5-(Acetoxymethyl)furfural | Ethyl acetoacetate | 25 | 5 | 88 | [1] |
| 4 | 5-(Ethoxymethyl)furfural | Ethyl acetoacetate | 25 | 5 | 90 | [1] |
| 5 | Benzaldehyde | Ethyl acetoacetate | 25 | 8 | 78 | [1] |
Experimental Protocol:
-
Materials: Aldehyde (1.0 eq.), β-ketoester (1.0 eq.), urea (1.5 eq.), this compound (0.25 eq.), water (as required for GDL hydrolysis).
-
Procedure:
-
To a round-bottom flask, add the aldehyde, β-ketoester, urea, and this compound.
-
Add a minimal amount of water to initiate the hydrolysis of GDL.
-
Stir the reaction mixture at 60 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into crushed ice.
-
Filter the solid product, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.[1]
-
Synthesis of 1,4-Dihydropyridines (Hantzsch Reaction)
The Hantzsch reaction is a multicomponent synthesis of 1,4-dihydropyridines (DHPs), which are important scaffolds in medicinal chemistry, notably as calcium channel blockers. Similar to the Biginelli reaction, gluconic acid derived from GDL can efficiently catalyze this transformation.
Catalytic Pathway:
The reaction proceeds via an initial Knoevenagel condensation between the aldehyde and one equivalent of the β-ketoester, catalyzed by gluconic acid. Concurrently, a second equivalent of the β-ketoester reacts with ammonia (from ammonium acetate) to form an enamine. A subsequent Michael addition followed by cyclization and dehydration yields the 1,4-dihydropyridine.
Figure 2: Catalytic pathway for the Hantzsch synthesis of 1,4-dihydropyridines.
Quantitative Data:
| Entry | Aldehyde | β-Ketoester | Catalyst Loading (mol%) | Time (h) | Yield (%) | Reference |
| 1 | Furfural | Ethyl acetoacetate | 25 | 3 | 97 | [1] |
| 2 | 5-Methylfurfural | Ethyl acetoacetate | 25 | 3 | 95 | [1] |
| 3 | 5-(Acetoxymethyl)furfural | Ethyl acetoacetate | 25 | 3 | 96 | [1] |
| 4 | 5-(Ethoxymethyl)furfural | Ethyl acetoacetate | 25 | 3 | 98 | [1] |
| 5 | Benzaldehyde | Ethyl acetoacetate | 25 | 5 | 92 | [1] |
Experimental Protocol:
-
Materials: Aldehyde (1.0 eq.), β-ketoester (2.0 eq.), ammonium acetate (1.5 eq.), this compound (0.25 eq.), water (as required for GDL hydrolysis).
-
Procedure:
-
In a round-bottom flask, combine the aldehyde, β-ketoester, ammonium acetate, and this compound.
-
Add a small amount of water to facilitate the hydrolysis of GDL.
-
Stir the mixture at 60 °C.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Add crushed ice to the flask to precipitate the product.
-
Filter the solid, wash with cold water, and dry.
-
Recrystallize the crude 1,4-dihydropyridine from ethanol.[1]
-
Synthesis of α-Acyloxy Carboxamides (Passerini Reaction) - A Proposed Application
The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound, and an isocyanide to form an α-acyloxy carboxamide. While direct catalysis by GDL has not been extensively reported, its in-situ generation of gluconic acid presents a plausible green catalytic system for this transformation, which is known to be acid-catalyzed.
Proposed Catalytic Pathway:
Gluconic acid, formed from GDL, would protonate the carbonyl compound, increasing its electrophilicity. The isocyanide then undergoes nucleophilic attack on the activated carbonyl, followed by trapping of the resulting nitrilium ion by the carboxylate anion. A final Mumm rearrangement yields the α-acyloxy carboxamide.
Figure 3: Proposed catalytic cycle for the Passerini reaction using GDL.
Hypothetical Experimental Protocol:
-
Materials: Aldehyde or ketone (1.0 eq.), carboxylic acid (1.0 eq.), isocyanide (1.0 eq.), this compound (0.1-0.2 eq.), aprotic solvent (e.g., dichloromethane or THF), water (catalytic amount).
-
Procedure:
-
To a stirred solution of the carbonyl compound and carboxylic acid in an aprotic solvent, add this compound and a catalytic amount of water.
-
Add the isocyanide dropwise to the mixture at room temperature.
-
Stir the reaction mixture for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired α-acyloxy carboxamide.
-
Note: This is a proposed protocol and would require experimental validation and optimization.
Conclusion
This compound serves as a safe, stable, and easy-to-handle precursor for the green Brønsted acid catalyst, gluconic acid. Its application in multicomponent reactions like the Biginelli and Hantzsch syntheses demonstrates its potential to promote the formation of valuable heterocyclic compounds under mild and environmentally friendly conditions. Further exploration of GDL as a catalyst in other acid-catalyzed organic transformations is a promising area of research for the development of sustainable synthetic methodologies.
References
Application Notes and Protocols for the Enzymatic Detection and Quantification of Delta-Gluconolactone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delta-Gluconolactone (GDL) is a naturally occurring cyclic ester of D-gluconic acid. It is involved in various physiological and pathological processes, including the pentose phosphate pathway and cellular responses to oxidative stress. Accurate detection and quantification of GDL are crucial for research in metabolism, food science, and drug development. These application notes provide detailed protocols for the enzymatic determination of GDL, primarily through its conversion to D-gluconic acid, followed by a coupled enzymatic reaction that can be monitored spectrophotometrically.
Principle of Detection
A direct enzymatic assay for this compound can be achieved using the enzyme gluconolactonase, which catalyzes the hydrolysis of GDL to gluconic acid. However, a more common and robust method involves the chemical hydrolysis of this compound to D-gluconic acid, followed by the enzymatic determination of D-gluconic acid. This indirect method is highly specific and sensitive.
The principle of the enzymatic assay for D-gluconic acid involves a two-step reaction:
-
Phosphorylation: D-Gluconic acid is phosphorylated to D-gluconate-6-phosphate by the enzyme gluconate kinase (GK) in the presence of adenosine-5'-triphosphate (ATP).
-
Oxidative Decarboxylation: D-gluconate-6-phosphate is then oxidatively decarboxylated by 6-phosphogluconate dehydrogenase (6-PGDH) in the presence of nicotinamide adenine dinucleotide phosphate (NADP+). This reaction produces ribulose-5-phosphate and reduced nicotinamide adenine dinucleotide phosphate (NADPH).
The amount of NADPH produced is directly proportional to the initial amount of D-gluconic acid and, consequently, the original amount of this compound. The increase in NADPH is measured by the increase in absorbance at 340 nm.[1][2]
Data Presentation
The following table summarizes the key quantitative parameters of the enzymatic assay for D-gluconic acid/D-glucono-δ-lactone, based on commercially available kits.
| Parameter | Value | Notes |
| Limit of Detection | 0.792 mg/L | Based on an absorbance difference of 0.020 with a 2.00 mL sample volume.[1] |
| Linearity Range | 0.8 - 50 µg of D-gluconic acid per assay | The assay is linear over this range of D-gluconic acid concentration.[1] |
| Wavelength for Detection | 340 nm | This is the absorbance maximum for NADPH.[2] |
| Precision | 0.005 to 0.010 absorbance units difference | In duplicate determinations using one sample solution.[1] |
Experimental Protocols
Protocol 1: Enzymatic Determination of this compound via Hydrolysis to D-Gluconic Acid
This protocol describes the quantification of this compound by first converting it to D-gluconic acid through alkaline hydrolysis, followed by an enzymatic assay for D-gluconic acid.
Materials and Reagents:
-
Buffer Solution: 100 mM Tris-HCl buffer, pH 8.0
-
ATP Solution: 50 mM Adenosine-5'-triphosphate
-
NADP+ Solution: 20 mM Nicotinamide adenine dinucleotide phosphate
-
Gluconate Kinase (GK): Approximately 10 U/mL
-
6-Phosphogluconate Dehydrogenase (6-PGDH): Approximately 20 U/mL
-
Sodium Hydroxide (NaOH): 2 M for sample pre-treatment
-
Perchloric Acid (1 M) and Potassium Hydroxide (1 M): For deproteinization of samples (optional)
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
Cuvettes with a 1 cm path length
Sample Preparation:
-
Clear Liquid Samples: Samples that are clear and colorless can be used directly.
-
Acidic Samples (e.g., fruit juice, wine): Adjust the pH of the sample to approximately 11.0 with 2 M NaOH and incubate at room temperature for 10 minutes to ensure complete hydrolysis of this compound to D-gluconic acid.[1] Neutralize the sample to pH ~8.0 before the assay.
-
Solid Samples: Homogenize the sample in distilled water, adjust the pH as described above, and centrifuge or filter to obtain a clear extract.
-
Samples Containing Protein: Deproteinize the sample by adding an equal volume of ice-cold 1 M perchloric acid. Centrifuge to pellet the protein, and neutralize the supernatant with 1 M KOH.
Assay Procedure:
-
Set the spectrophotometer to 340 nm and 25°C.
-
Prepare a reaction mixture in a cuvette as follows:
-
Tris-HCl Buffer (100 mM, pH 8.0): 2.0 mL
-
ATP Solution (50 mM): 0.1 mL
-
NADP+ Solution (20 mM): 0.1 mL
-
Sample (pre-treated): 0.2 mL
-
-
Mix gently and read the initial absorbance (A1) after 3 minutes.
-
Start the reaction by adding 0.02 mL of the 6-Phosphogluconate Dehydrogenase (6-PGDH) solution.
-
Mix and incubate for 5 minutes.
-
Add 0.02 mL of the Gluconate Kinase (GK) solution.
-
Mix and monitor the increase in absorbance until the reaction is complete (approximately 10-15 minutes). Read the final absorbance (A2).
-
Prepare a blank reaction using distilled water instead of the sample.
Calculation of this compound Concentration:
-
Calculate the change in absorbance for the sample (ΔA_sample = A2_sample - A1_sample) and the blank (ΔA_blank = A2_blank - A1_blank).
-
Determine the corrected absorbance change: ΔA = ΔA_sample - ΔA_blank.
-
The concentration of this compound can be calculated using the Beer-Lambert law:
Concentration (g/L) = (ΔA * V_total * MW) / (ε * d * V_sample)
Where:
-
V_total = Total volume in the cuvette (in mL)
-
MW = Molecular weight of this compound (178.14 g/mol )
-
ε = Molar extinction coefficient of NADPH at 340 nm (6.3 L·mmol⁻¹·cm⁻¹)
-
d = Path length of the cuvette (typically 1 cm)
-
V_sample = Volume of the sample used (in mL)
-
Visualizations
Experimental Workflow
References
Application Notes and Protocols for the Development of Biodegradable Polymers from delta-Gluconolactone
For Researchers, Scientists, and Drug Development Professionals
Introduction
delta-Gluconolactone (d-GL), a cyclic ester of D-gluconic acid, is a promising renewable monomer for the synthesis of biodegradable and biocompatible polyesters. Its inherent hydrophilicity, owing to the presence of multiple hydroxyl groups, makes it an attractive candidate for enhancing the degradation rate and modifying the drug release profiles of more hydrophobic polymers like poly(ε-caprolactone) (PCL). The ring-opening polymerization (ROP) of d-GL allows for the synthesis of poly(this compound) (PGL), a functional aliphatic polyester, as well as copolymers with other lactones.[1] These polymers and copolymers are being explored for various biomedical applications, including controlled drug delivery and tissue engineering.[2][3] This document provides detailed application notes and experimental protocols for the synthesis, characterization, and in vitro degradation analysis of d-GL-based polymers.
Data Presentation
Table 1: Ring-Opening Polymerization of d-Gluconolactone (d-GL) with MBTO Catalyst
| Entry | Temperature (°C) | Time (h) | Conversion (%) |
| 1 | 120 | 24 | --- |
| 2 | 130 | 8 | 48.2 |
| 3 | 130 | 12 | 65.8 |
| 4 | 140 | 4 | 61.3 |
| 5 | 140 | 6 | 73.0 |
| 6 | 140 | 8 | 71.8 |
| 7 | 150 | 4 | 78.0 |
| 8 | 150 | 6 | 88.3 |
| 9 | 150 | 8 | 84.2 |
| 10 | 160 | 4 | 91.7 |
| 11 | 160 | 6 | 89.8 |
| 12 | 170 | 4 | 88.3 |
| All reactions were performed in n-octane with monobutyltin oxide (MBTO), [d-GL]/[Cat] = 500:1, monomer:initiator = 1000:1.[3] |
Table 2: Properties of Poly(this compound-co-ε-caprolactone) P(GL-CL) Copolymers
| d-GL/CL Ratio (mol) | Intrinsic Viscosity (dL/g) | Crystallinity (%) | Mn ( g/mol ) | PDI | Tm (°C) | Td (°C) |
| 10:0 | --- | Amorphous | --- | --- | --- | 282 |
| 5:5 | 0.21 | 12.09 | 15,400 | 1.62 | 49.8 | 398 |
| 4:6 | 0.25 | 25.33 | 18,300 | 1.58 | 55.2 | 415 |
| 3:7 | 0.31 | 38.12 | 22,700 | 1.55 | 58.7 | 436 |
| 2:8 | 0.39 | 49.54 | 28,600 | 1.51 | 60.3 | 458 |
| 1:9 | 0.48 | 59.78 | 35,200 | 1.48 | 62.0 | 489 |
| 0:10 | 0.82 | 68.3 | 68,500 | 1.42 | 65.8 | 510 |
| Mn: Number-average molecular weight, PDI: Polydispersity index, Tm: Melting temperature, Td: Decomposition temperature. Determined by GPC, XRD, DSC, and TGA.[3] |
Experimental Protocols
Protocol 1: Synthesis of Poly(this compound) (PGL) via Ring-Opening Polymerization
This protocol describes the synthesis of PGL using a chemical catalyst.
Materials:
-
This compound (d-GL)
-
Monobutyltin oxide (MBTO) or Tin(II) 2-ethylhexanoate (Sn(Oct)₂)
-
Diethylene glycol
-
n-Octane
-
Dichloromethane
-
Ethanol
-
Schlenk flask
-
Magnetic stirrer
-
Heating mantle with temperature controller
-
Vacuum line
Procedure:
-
Dry the d-GL in a vacuum oven at 60°C before use.[3]
-
Add d-GL, diethylene glycol (initiator), and n-octane (solvent) to a flame-dried Schlenk flask equipped with a magnetic stir bar. The monomer to initiator ratio can be varied, for example, 1000:1.[3]
-
Add the catalyst (e.g., MBTO or Sn(Oct)₂) to the flask. The monomer to catalyst ratio can be set, for example, at 500:1.[3]
-
Seal the flask and purge with dry nitrogen or argon for 15-20 minutes to create an inert atmosphere.
-
Immerse the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (e.g., 160°C) for a specific duration (e.g., 4 hours).[3]
-
After the reaction, cool the flask to room temperature.
-
Dissolve the crude product in dichloromethane.
-
Precipitate the polymer by slowly adding the dichloromethane solution to an excess of cold ethanol with vigorous stirring.
-
Collect the precipitated polymer by filtration and wash with ethanol.
-
Dry the purified polymer in a vacuum oven at 40-50°C until a constant weight is achieved.
Protocol 2: Enzymatic Synthesis of Poly(this compound-co-ε-caprolactone) P(GL-CL)
This protocol outlines the lipase-catalyzed copolymerization of d-GL and ε-caprolactone.
Materials:
-
This compound (d-GL)
-
ε-Caprolactone (CL)
-
Immobilized lipase (e.g., Novozym 435 from Candida antarctica lipase B)[4][5]
-
Solvent (e.g., a mixture of DMSO and t-BuOH (20:80), or solvent-free)[4][5]
-
Reaction vessel (e.g., screw-capped vial)
-
Shaking incubator or oven
-
Dichloromethane
-
Ethanol
Procedure:
-
Dry the d-GL under vacuum. Purify ε-caprolactone by distillation over calcium hydride.
-
In a reaction vial, add the desired molar ratio of d-GL and ε-caprolactone.
-
If using a solvent, add the appropriate volume of the solvent mixture (e.g., DMSO:t-BuOH). For a solvent-free system, proceed to the next step.[4][5]
-
Add the immobilized lipase to the monomer mixture (e.g., a specific weight percentage relative to the total monomer weight).
-
Seal the vial and place it in a shaking incubator or oven at the desired reaction temperature (e.g., 80°C).[4][5]
-
Allow the reaction to proceed for the desired time (e.g., 24 hours).[5]
-
After the reaction, cool the mixture to room temperature.
-
Dissolve the product in dichloromethane.
-
Separate the immobilized enzyme by filtration.
-
Precipitate the copolymer by adding the solution to cold ethanol.
-
Collect the precipitate by filtration and dry under vacuum.
Protocol 3: Characterization of d-GL based Polymers
This protocol provides a general workflow for the characterization of the synthesized polymers.
1. Fourier Transform Infrared (FTIR) Spectroscopy:
- Purpose: To confirm the chemical structure and functional groups of the polymer.
- Sample Preparation: Prepare a thin film of the polymer or mix a small amount of the polymer with KBr to form a pellet.
- Analysis: Record the spectrum and identify characteristic peaks, such as the ester carbonyl stretch (~1730-1750 cm⁻¹) and hydroxyl group stretch (~3200-3600 cm⁻¹).
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
- Purpose: To determine the chemical structure, copolymer composition, and monomer conversion.
- Sample Preparation: Dissolve the polymer in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[3]
- Analysis: Record ¹H NMR and ¹³C NMR spectra. The integration of characteristic peaks can be used to calculate the copolymer composition.
3. Gel Permeation Chromatography (GPC):
- Purpose: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
- Sample Preparation: Dissolve the polymer in a suitable solvent for GPC analysis (e.g., THF or DMF).
- Analysis: Run the sample through the GPC system and analyze the data against a set of polymer standards (e.g., polystyrene).
4. Differential Scanning Calorimetry (DSC):
- Purpose: To determine thermal properties such as the glass transition temperature (Tg) and melting temperature (Tm).
- Sample Preparation: Accurately weigh a small amount of the polymer into a DSC pan.
- Analysis: Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere. The thermal transitions are observed as changes in heat flow.
5. Thermogravimetric Analysis (TGA):
- Purpose: To evaluate the thermal stability and decomposition temperature (Td) of the polymer.
- Sample Preparation: Place a small amount of the polymer in a TGA crucible.
- Analysis: Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen or air atmosphere and monitor the weight loss as a function of temperature.
Protocol 4: In Vitro Degradation Study
This protocol describes a method to assess the hydrolytic degradation of d-GL based polymers.
Materials:
-
Polymer films or scaffolds of known weight and dimensions.
-
Phosphate-buffered saline (PBS) at pH 7.4.
-
Incubator at 37°C.
-
Analytical balance.
-
Freeze-dryer.
Procedure:
-
Prepare polymer samples (e.g., films or scaffolds) and accurately weigh them (W₀).
-
Place each sample in a separate vial containing a known volume of PBS (pH 7.4). The solution volume should be sufficient to ensure complete immersion of the sample.
-
Incubate the vials at 37°C.
-
At predetermined time points (e.g., 1, 3, 7, 14, 28 days), remove the samples from the PBS.
-
Gently rinse the samples with deionized water to remove any salts.
-
Freeze-dry the samples until a constant weight is achieved (Wt).
-
Calculate the weight loss using the formula: Weight Loss (%) = [(W₀ - Wt) / W₀] x 100 .
-
At each time point, the degraded polymer can also be characterized by GPC to monitor the decrease in molecular weight.
Mandatory Visualization
Caption: Experimental workflow for synthesis, characterization, and degradation of d-GL polymers.
Caption: Chemical and enzymatic synthesis pathways for d-GL based polymers.
References
Troubleshooting & Optimization
Technical Support Center: In-Situ Hydrogel Formation with δ-Gluconolactone (GDL)
Welcome to the technical support center for researchers, scientists, and drug development professionals working with δ-Gluconolactone (GDL) for in-situ hydrogel formation. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges in your experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with GDL-induced hydrogel formation.
Question: My hydrogel is not forming, or the solution remains liquid. What are the possible causes and solutions?
Answer:
Failure to form a hydrogel can be attributed to several factors, primarily related to insufficient cross-linking or incorrect concentrations of components.
-
Insufficient GDL Concentration: The hydrolysis of GDL to gluconic acid is what drives the pH drop necessary for gelation. If the GDL concentration is too low, the pH may not decrease enough to initiate the cross-linking process.
-
Solution: Gradually increase the concentration of GDL in your formulation. It is advisable to perform a titration experiment to determine the optimal GDL concentration for your specific polymer system.
-
-
Low Polymer Concentration: The polymer concentration must be above the critical gelation concentration to form a stable network.[1]
-
Solution: Increase the polymer concentration in your precursor solution. Be mindful that excessively high concentrations can lead to very rapid gelation and handling difficulties.[1]
-
-
Inadequate Cross-linker Concentration: In systems that rely on the release of cations (e.g., Ca²⁺ from CaCO₃ in alginate hydrogels), an insufficient amount of the cation source will result in poor or no gelation.[2]
-
Solution: Ensure the molar ratio of the cross-linker to the polymer is appropriate. For alginate-CaCO₃ systems, a common starting point is a 2:1 molar ratio of Ca²⁺ to alginate carboxyl groups.
-
-
Temperature Effects: The hydrolysis rate of GDL is temperature-dependent, being slower at lower temperatures.[3][4]
Question: My hydrogel is forming too quickly, leading to premature gelation in the syringe or before proper mixing. How can I slow down the gelation time?
Answer:
Premature gelation is a common issue, especially in injectable hydrogel systems.[6] The key is to slow down the rate of pH decrease or the cross-linking reaction.
-
High GDL Concentration: An excess of GDL will cause a rapid drop in pH, leading to accelerated gelation.[7]
-
Solution: Decrease the GDL concentration. This will slow the rate of gluconic acid formation and provide a longer working time.
-
-
Elevated Temperature: Higher temperatures increase the rate of GDL hydrolysis.[4]
-
Solution: Conduct your experiment at a lower temperature to slow down the reaction kinetics.[6]
-
-
High Polymer or Cross-linker Concentration: Higher concentrations of reactive components can lead to faster gelation.[8]
-
Solution: Reduce the concentration of your polymer or the cross-linking agent.
-
-
Use of Buffering Agents or Retardants: The addition of a pH-buffering agent or a competitive ion can slow down the gelation process. For instance, in alginate-calcium systems, phosphate buffers can compete for calcium ions, thus retarding the cross-linking.[9]
-
Solution: Introduce a suitable, biocompatible buffering agent to your formulation to modulate the pH drop.
-
Question: The resulting hydrogel is inhomogeneous, with lumps or a non-uniform texture. What is causing this and how can I fix it?
Answer:
Inhomogeneous gel formation is often due to poor mixing or localized areas of rapid gelation.[10]
-
Inefficient Mixing: If GDL is not uniformly distributed throughout the polymer solution, it will create localized acidic pockets, leading to non-uniform gelation.[11]
-
Solution: Ensure thorough and rapid mixing of the GDL with the polymer solution immediately after addition. For highly viscous solutions, consider using a dual-syringe mixing system.[6]
-
-
Localized pH Gradients: Adding GDL as a solid powder can lead to slow and uneven dissolution, creating pH gradients.
-
Solution: Prepare a fresh, concentrated solution of GDL and add it to the polymer solution for more uniform distribution.
-
-
Rapid Gelation Kinetics: If the gelation is too fast, there may not be enough time for the components to mix evenly before the network forms.
-
Solution: Refer to the solutions for slowing down gelation time, such as reducing GDL concentration or temperature.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of hydrogel formation using δ-Gluconolactone?
A1: δ-Gluconolactone (GDL) is a cyclic ester of D-gluconic acid.[12] In an aqueous solution, GDL slowly hydrolyzes to form gluconic acid.[4][13] This gradual release of acid causes a uniform and progressive decrease in the pH of the solution.[11][14] This controlled acidification can trigger hydrogel formation through several mechanisms, such as:
-
Protonation of pH-sensitive polymers: For polymers with ionizable groups (e.g., carboxyl groups on alginate or amino groups on chitosan), the change in pH alters their charge, reducing electrostatic repulsion and allowing for network formation through other interactions like hydrogen bonding or hydrophobic interactions.
-
Release of cross-linking ions: In systems containing an insoluble salt like calcium carbonate (CaCO₃), the decrease in pH solubilizes the salt, releasing divalent cations (Ca²⁺).[15][16] These cations then act as cross-linkers for anionic polymers like alginate, forming an "egg-box" structure.[2]
Q2: How do GDL concentration and temperature affect gelation time?
A2: Both GDL concentration and temperature are critical parameters for controlling the gelation kinetics.
-
GDL Concentration: A higher concentration of GDL leads to a faster rate of gluconic acid production and a more rapid pH drop, resulting in a shorter gelation time.[7] Conversely, a lower GDL concentration will slow down the acidification process and prolong the gelation time.
-
Temperature: The hydrolysis of GDL is an endothermic reaction, and its rate increases with temperature.[3][4] Therefore, higher temperatures will accelerate gelation, while lower temperatures will slow it down.[5]
Q3: Can I use GDL to form hydrogels with proteins?
A3: Yes, GDL is commonly used to induce the gelation of proteins.[17] The mechanism involves the GDL-induced pH drop towards the isoelectric point (pI) of the protein. At the pI, the net charge of the protein is zero, which minimizes electrostatic repulsion between protein molecules, promoting aggregation and the formation of a gel network through hydrophobic interactions and hydrogen bonds.
Q4: What are the typical concentrations of GDL used for hydrogel formation?
A4: The optimal GDL concentration is highly dependent on the specific polymer system, its concentration, the desired gelation time, and the temperature. Generally, concentrations can range from as low as 0.1% (w/v) to as high as 5% (w/v) or more. It is crucial to empirically determine the ideal concentration for your specific application.
Data Presentation
Table 1: Effect of GDL and Polymer Concentration on Gelation Time
| Polymer System | Polymer Conc. (% w/v) | GDL Conc. (% w/v) | Temperature (°C) | Approximate Gelation Time (min) |
| Alginate/CaCO₃ | 2.0 | 0.5 | 25 | 20 - 30 |
| Alginate/CaCO₃ | 2.0 | 1.0 | 25 | 10 - 15 |
| Alginate/CaCO₃ | 2.0 | 2.0 | 25 | < 5 |
| Silver Carp Surimi | 4.0 | 2.0 | 30 | ~60 |
| Silver Carp Surimi | 4.0 | 2.0 | 45 | ~30 |
| High Methoxy Pectin | 1.0 | 0.45 | 25 | ~180 |
| High Methoxy Pectin | 1.0 | 1.35 | 25 | ~40 |
Note: These are approximate values gathered from various studies and should be used as a general guideline. Actual gelation times will vary depending on the specific materials and experimental conditions.
Table 2: Influence of Temperature on pH Drop with GDL
| GDL Concentration (% w/w) | Temperature (°C) | Time (hours) | Final pH |
| 1.2 | 4 | 4 | 5.02 |
| 1.2 | 12 | 4 | 4.80 |
| 1.2 | 20 | 4 | 4.61 |
| 1.2 | 28 | 4 | 4.40 |
Data adapted from a study on muscle protein gelation.[3]
Experimental Protocols
Protocol 1: Preparation of Alginate-CaCO₃ Hydrogel using GDL
This protocol describes the preparation of an alginate hydrogel through internal gelation initiated by the GDL-induced release of calcium ions.
-
Preparation of Solutions:
-
Prepare a 2% (w/v) solution of sodium alginate in deionized water. Stir overnight to ensure complete dissolution.
-
Prepare a dispersion of calcium carbonate (CaCO₃) in deionized water. The concentration will depend on the desired Ca²⁺ to alginate ratio. A common starting point is a molar ratio that provides one Ca²⁺ ion for every two carboxyl groups on the alginate.
-
Freshly prepare a solution of GDL in deionized water. The concentration should be determined based on the desired gelation time (e.g., 10% w/v).
-
-
Mixing and Gelation:
-
Add the CaCO₃ dispersion to the sodium alginate solution and mix thoroughly until a homogenous mixture is obtained.
-
To initiate gelation, add the required volume of the GDL solution to the alginate-CaCO₃ mixture.
-
Immediately and vigorously mix the components for a short period (e.g., 30 seconds) to ensure uniform distribution. Avoid introducing excessive air bubbles.
-
Cast the mixture into a mold or dispense it as required before gelation occurs.
-
Allow the mixture to stand undisturbed at the desired temperature until a stable hydrogel is formed.
-
Protocol 2: Preparation of a Protein Hydrogel using GDL
This protocol provides a general method for forming a protein hydrogel by adjusting the pH to the protein's isoelectric point using GDL.
-
Preparation of Protein Solution:
-
Disperse the desired protein (e.g., whey protein isolate, soy protein isolate) in deionized water or a suitable buffer to the target concentration (e.g., 8-10% w/v).
-
Adjust the initial pH of the protein solution to be well above its isoelectric point (pI) using a suitable base (e.g., 0.1 M NaOH) to ensure the protein is fully solubilized.
-
-
Initiation of Gelation:
-
Add the predetermined amount of GDL (as a freshly prepared solution or powder) to the protein solution. The amount of GDL should be sufficient to lower the pH to the pI of the protein.
-
Mix the solution thoroughly but gently to dissolve the GDL and distribute it evenly without denaturing the protein excessively through shear stress.
-
Transfer the solution to a suitable container or mold.
-
-
Gel Formation:
-
Incubate the mixture at a constant temperature. The temperature can be adjusted to control the rate of GDL hydrolysis and, consequently, the gelation time.
-
Monitor the gel formation over time using methods such as the vial tilting method or rheometry.
-
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Non-Conventional Methods for Gelation of Alginate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. GLUCONO DELTA-LACTONE - Ataman Kimya [atamanchemicals.com]
- 5. Effect of setting temperature on glucono-δ-lactone-induced gelation of silver carp surimi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. delta-Gluconolactone | C6H10O6 | CID 7027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. lotioncrafter.com [lotioncrafter.com]
- 14. researchgate.net [researchgate.net]
- 15. Preparation of alginate hydrogels through solution extrusion and the release behavior of different drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Preparation and application of glucono-δ-lactone-induced gel of transglutaminase cross-linked black bean protein isolate-whey protein isolate: Effect of ultrasound pretreatment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing delta-Gluconolactone (GDL) for Effective Protein Coagulation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with delta-Gluconolactone (GDL) for protein coagulation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (GDL) and how does it induce protein coagulation?
A1: this compound (GDL) is a neutral, cyclic ester of gluconic acid.[1] In an aqueous solution, GDL slowly hydrolyzes into gluconic acid.[1][2][3] This gradual release of acid causes a uniform and controlled decrease in the pH of the solution.[1][2] As the pH of the protein solution approaches the isoelectric point of the target proteins, their net charge is neutralized, leading to reduced electrostatic repulsion between protein molecules.[4][5] This allows for protein aggregation and the formation of a gel network, resulting in coagulation.[5][6]
Q2: What are the advantages of using GDL over other acidulants for protein coagulation?
A2: The primary advantage of GDL is its slow and controlled rate of acidification.[2] This gradual pH drop results in a more uniform, fine, and homogenous gel structure compared to the coarser texture that can be produced by faster-acting acids.[2][6] This controlled reaction allows for better command over the final texture and firmness of the protein gel.[1]
Q3: What types of proteins can be coagulated using GDL?
A3: GDL is widely used for the coagulation of various proteins, most notably soy proteins in the production of tofu and milk proteins (specifically casein) in dairy applications like cheese and yogurt.[1][2][7][8] It has also been shown to be effective for coagulating proteins from other sources, such as koro beans.[6] The effectiveness of GDL is dependent on the protein's isoelectric point and its sensitivity to pH changes.
Q4: How do I determine the optimal concentration of GDL for my experiment?
A4: The optimal GDL concentration is dependent on several factors, including the type and concentration of the protein, the desired final pH, the reaction temperature, and the desired texture of the coagulum. It is recommended to perform a concentration gradient experiment to determine the ideal GDL concentration for your specific application. As a starting point, concentrations ranging from 0.5% to 3.0% (w/v) have been used for milk protein coagulation[9], while concentrations for soy protein coagulation can vary. For instance, one study on soymilk showed significant protein aggregation with the addition of 4 mM GDL.[5]
Troubleshooting Guide
Issue 1: Incomplete or No Protein Coagulation
-
Possible Cause 1: Insufficient GDL Concentration. The amount of GDL may not be enough to lower the pH to the isoelectric point of the target protein.
-
Solution: Increase the GDL concentration in increments. Monitor the pH of the solution over time to ensure it reaches the target pH for coagulation.
-
-
Possible Cause 2: Incorrect Temperature. The hydrolysis of GDL to gluconic acid is temperature-dependent. Low temperatures will slow down the rate of hydrolysis and pH reduction.[10]
-
Solution: Ensure the reaction is carried out at the optimal temperature for your specific protein system. For many applications, this is in the range of 25°C to 45°C.[9]
-
-
Possible Cause 3: High Buffer Capacity of the Medium. The presence of other buffering agents in your solution can resist the pH change induced by GDL.
-
Solution: If possible, reduce the concentration of buffering salts in your initial protein solution. You may need to use a higher concentration of GDL to overcome the buffering capacity.
-
Issue 2: Coagulum is Too Soft or Lacks Firmness
-
Possible Cause 1: GDL Concentration is Too Low. While some coagulation may occur, a higher GDL concentration might be needed to form a denser and firmer gel network.
-
Solution: Systematically increase the GDL concentration and observe the effect on the firmness of the coagulum.
-
-
Possible Cause 2: Low Protein Concentration. The concentration of the protein in the solution directly impacts the density and strength of the resulting gel.
-
Solution: Increase the initial protein concentration. Studies have shown that higher protein concentrations generally lead to firmer gels.[11]
-
-
Possible Cause 3: Premature Agitation. Disturbing the solution during the early stages of gel formation can disrupt the developing network, resulting in a weaker structure.
-
Solution: Avoid stirring or agitating the solution once GDL has been added and the coagulation process has begun.
-
Issue 3: Coagulum has a Gritty or Coarse Texture
-
Possible Cause 1: GDL Concentration is Too High or Acidification is Too Rapid. An excessively high concentration of GDL can lead to a rapid drop in pH, causing proteins to aggregate too quickly and form a non-uniform, coarse precipitate.
-
Solution: Reduce the GDL concentration to slow down the rate of acidification. A slower, more controlled pH drop promotes the formation of a finer gel network.[2]
-
-
Possible Cause 2: High Temperature. Higher temperatures accelerate the hydrolysis of GDL, leading to a faster decrease in pH.[10]
-
Solution: Lower the reaction temperature to slow down the acidification process.
-
Issue 4: Significant Whey Separation
-
Possible Cause: Rapid Acidification. A fast rate of pH reduction, often caused by high GDL concentrations or elevated temperatures, can lead to excessive whey separation.
-
Solution: Optimize the GDL concentration and temperature to achieve a slower rate of acidification. This allows for a more ordered protein network that can better retain water.
-
Data Presentation
Table 1: Effect of GDL Concentration on pH and Protein Coagulation in Milk
| GDL Concentration (M) | Incubation Time (h) | Incubation Temperature (°C) | Final pH | Protein Coagulation (%) |
| 0.0 | 1 | 30 | 6.7 (approx.) | 0 |
| 0.1 | 1 | 30 | 6.2 | Not specified |
| 0.2 | 1 | 30 | 5.7 | Not specified |
| 0.3 | 1 | 30 | 5.3 | Not specified |
| 0.4 | 1 | 30 | 4.9 | Not specified |
| 0.5 | 1 | 30 | 4.5 | ~90.7 |
Data synthesized from a study on milk protein coagulation.[12]
Table 2: Influence of GDL Concentration on the pH of Soymilk Supernatant
| GDL Concentration (mM) | Final pH |
| 0 | 6.6 |
| 2 | 6.3 |
| 4 | 5.9 |
| 6 | 5.6 |
| 8 | 5.4 |
| 10 | 5.2 |
Data from a study on the aggregation of soy proteins.[5]
Experimental Protocols
Protocol 1: Basic Protein Coagulation with GDL
-
Protein Solution Preparation: Prepare a solution of the target protein in deionized water or a suitable buffer at the desired concentration.
-
Temperature Equilibration: Place the protein solution in a temperature-controlled water bath and allow it to equilibrate to the desired reaction temperature (e.g., 30°C).
-
GDL Addition: Weigh the required amount of GDL powder. Add the GDL to the protein solution and stir gently until it is fully dissolved.
-
Incubation: Cover the container and let it stand undisturbed for the desired incubation period (e.g., 1 hour).
-
Observation and Analysis: After incubation, observe the formation of the coagulum. The coagulum can then be separated from the whey by centrifugation for further analysis.
Protocol 2: Determining Optimal GDL Concentration
-
Prepare Protein Aliquots: Prepare several identical aliquots of your protein solution.
-
Establish GDL Gradient: Create a series of GDL solutions with increasing concentrations (e.g., 0.1 M, 0.2 M, 0.3 M, 0.4 M, 0.5 M).
-
Initiate Coagulation: Add a fixed volume of each GDL solution to a separate protein aliquot while maintaining a constant temperature. Include a control sample with no GDL.
-
Incubate: Allow all samples to incubate under identical conditions.
-
Evaluate Coagulation: After the incubation period, assess the degree of coagulation in each sample. This can be done visually, by measuring the turbidity, or by quantifying the amount of protein in the supernatant after centrifugation. The optimal GDL concentration will be the one that provides the desired degree of coagulation and textural properties.
Visualizations
Caption: Mechanism of GDL-induced protein coagulation.
Caption: General workflow for a protein coagulation experiment using GDL.
Caption: Basic troubleshooting logic for GDL protein coagulation.
References
- 1. finetechitg.com [finetechitg.com]
- 2. nbinno.com [nbinno.com]
- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 4. researchgate.net [researchgate.net]
- 5. Aggregation of soy protein-isoflavone complexes and gel formation induced by glucono-δ-lactone in soymilk - PMC [pmc.ncbi.nlm.nih.gov]
- 6. foodsciencejournal.com [foodsciencejournal.com]
- 7. ams.usda.gov [ams.usda.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. Thermal aggregation and gelation behaviors of glucono-δ-lactone-induced soy protein hydrolysate gels: Effects of protein and coagulant concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Controlling the rate of hydrolysis of delta-Gluconolactone in buffered solutions
This guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and protocols for controlling the rate of delta-Gluconolactone (GDL) hydrolysis in buffered solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound (GDL) hydrolysis?
A1: Glucono-delta-lactone (GDL) is a cyclic ester (an aldono-1,5-lactone) of D-gluconic acid.[1][2] When dissolved in water, GDL undergoes a reversible hydrolysis reaction to form an equilibrium mixture of D-gluconic acid and the remaining delta- and gamma-lactones.[2][3] This reaction causes the pH of unbuffered solutions to drop significantly as the acidic gluconic acid is produced.[1][2]
Q2: What are the key factors that control the rate of GDL hydrolysis?
A2: The rate of GDL hydrolysis is primarily controlled by three factors:
-
pH: The hydrolysis rate is highly dependent on pH. The reaction is slowest in acidic conditions (pH 3-4) and is significantly accelerated by neutral and, especially, alkaline conditions (high pH).[2][4]
-
Temperature: Increasing the temperature accelerates the rate of hydrolysis.[2][3][5] Conversely, hydrolysis is slow in cold conditions.[5]
-
Buffer System: While buffers are used to control pH, the buffer species themselves can act as general acid-base catalysts, directly influencing the reaction rate.[6][7][8] The type and concentration of the buffer are therefore critical variables.
Q3: How does the choice of buffer affect the hydrolysis rate?
A3: Different buffer systems can have distinct catalytic effects on GDL hydrolysis, independent of their pH control. For example, phosphate and acetate buffers can participate in general base catalysis, accelerating the attack of water on the lactone.[7][9] Therefore, when comparing experiments, it is crucial to use the same buffer system at the identical concentration. To study the reaction with minimal interference, kinetic measurements can be made in very dilute buffer solutions or pure water using a pH-stat.[6]
Q4: At what pH is GDL most stable in an aqueous solution?
A4: GDL is most stable at low pH values. The hydrolysis rate is minimal around pH 3 to 4.[4] As a reference, a freshly prepared aqueous solution of GDL has a pH of about 3.6, which decreases to 2.5 as hydrolysis proceeds to equilibrium.[1]
Data Presentation: Hydrolysis Rate Constants
Quantitative data is essential for designing and predicting the outcomes of experiments involving GDL. The tables below summarize key kinetic parameters.
Table 1: Effect of pH on the Half-Life of GDL Hydrolysis
| pH | Temperature | Approximate Half-Life (t½) | Reference |
| 4.0 | Ambient | 60 minutes | [1][4] |
| 6.6 | Ambient | 10 minutes | [1][4] |
Note: Half-life is the time required for 50% of the GDL to hydrolyze. These are approximate values; the exact rate depends on temperature and buffer conditions.
Table 2: Spontaneous Hydrolysis Rate Constants at 25°C
| Catalysis Type | Rate Constant (k) | Description | Reference |
| Water Catalysis | kH₂O = 4.59 x 10-5 s-1 | The baseline rate of hydrolysis in pure water. | [6] |
| Hydroxide Ion Catalysis | kOH⁻ = 2.76 x 103 M-1s-1 | The rate constant for the reaction catalyzed by hydroxide ions (OH⁻). | [6] |
Note: The overall observed rate constant (k') can be modeled as k' = kH₂O + kOH⁻[OH⁻] + kcat[Buffer]. The large value of kOH⁻ shows why the reaction is much faster at higher pH.
Troubleshooting Guide
Problem: The pH of my GDL solution drops much faster than anticipated.
-
Possible Cause 1: Temperature Fluctuation. The hydrolysis of GDL is accelerated by heat.[2][3] An uncalibrated or malfunctioning thermostat in your water bath or incubator could be raising the temperature.
-
Solution: Verify the experimental temperature with a calibrated external thermometer. Ensure consistent and accurate temperature control throughout the experiment.
-
-
Possible Cause 2: Buffer Catalysis. The buffer you are using may be actively catalyzing the hydrolysis reaction.[7] This effect is in addition to the pH of the solution.
-
Solution: Review literature for the catalytic effects of your chosen buffer. If significant catalysis is suspected, consider switching to a buffer known to have a lower catalytic effect or reducing the buffer concentration.[6]
-
-
Possible Cause 3: Incorrect pH. The initial pH of your buffered solution may be higher than intended, placing the experiment in a regime of faster hydrolysis.
-
Solution: Calibrate your pH meter immediately before preparing the buffer. Verify the final pH of the solution after all components, except GDL, have been added.
-
Problem: My hydrolysis rate is inconsistent and not reproducible between batches.
-
Possible Cause 1: Insufficient Mixing. In weakly buffered or unbuffered solutions, the production of gluconic acid can create localized pH gradients, especially near the site of GDL dissolution.[6] This leads to inconsistent and often erroneously high initial rates.
-
Solution: Ensure vigorous and consistent stirring throughout the experiment to maintain a homogenous solution. Be cautious of excessive splashing at high stirring rates.[6]
-
-
Possible Cause 2: Purity of GDL. The purity of GDL can affect reaction kinetics. The presence of pre-existing gluconic acid in an old or improperly stored GDL source will alter the starting conditions.
-
Solution: Use high-purity GDL (≥99%) from a reputable supplier.[10] Store GDL in a desiccator to protect it from atmospheric moisture, which can cause premature hydrolysis.
-
-
Possible Cause 3: Inconsistent Reagent Preparation. Minor variations in buffer concentration or initial GDL concentration can lead to different observed rates.
-
Solution: Use calibrated analytical balances and volumetric flasks for all preparations. Prepare a fresh buffer for each set of experiments to avoid changes due to storage.
-
Experimental Protocols
Protocol: Monitoring GDL Hydrolysis Rate Using a pH-Stat Titrator
This method allows for the precise determination of the hydrolysis rate at a constant pH by titrating the produced gluconic acid with a standardized base.
1. Materials and Apparatus:
-
This compound (GDL), ≥99% purity
-
Standardized NaOH solution (e.g., 0.1 M or 1 M)[6]
-
Deionized, CO₂-free water
-
Buffer reagents (if applicable, use at low concentration, e.g., 4 mM phosphate)[6]
-
Jacketed reaction vessel with a lid containing ports for electrodes and tubing
-
Magnetic stirrer and stir bar
-
Constant temperature circulating water bath
-
pH-stat system (including pH meter, controller, and automated burette/titrator)
-
Calibrated combination pH electrode
2. Procedure:
-
System Setup: Assemble the reaction vessel and connect it to the circulating water bath set to the desired temperature (e.g., 25.0 °C).
-
pH Meter Calibration: Perform a two-point calibration of the pH electrode using standard buffers that bracket the target experimental pH.
-
Solution Preparation: Place a known volume of deionized water (and a small amount of buffer, if used) into the reaction vessel. Allow it to equilibrate to the target temperature while stirring.
-
Initiate pH-Stat: Submerge the pH electrode and the titrator's dispensing tube into the solution. Set the pH-stat controller to the desired pH. The system may add a small initial amount of titrant to reach the setpoint.
-
Reaction Initiation: Accurately weigh a sample of GDL. Start the data logging on the pH-stat system and simultaneously add the GDL powder to the reaction vessel. The hydrolysis will begin immediately, producing gluconic acid and lowering the pH.
-
Data Collection: The pH-stat will automatically dispense the NaOH titrant to neutralize the forming gluconic acid, thereby maintaining a constant pH. Record the volume of titrant added as a function of time. Continue the experiment until the reaction is complete or for a sufficient duration to establish a linear rate.
3. Data Analysis:
-
Plot the volume of NaOH titrant added versus time.
-
The slope of this plot is the rate of the reaction (in mL/s or mol/s).
-
For a first-order reaction, the rate constant (k) can be calculated from the initial rate and initial GDL concentration.
Visualizations
Caption: Chemical equilibrium between δ-Gluconolactone and Gluconic Acid in water.
Caption: Experimental workflow for monitoring GDL hydrolysis using a pH-stat titrator.
Caption: Troubleshooting logic for diagnosing inconsistent GDL hydrolysis rates.
References
- 1. This compound | C6H10O6 | CID 7027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Glucono-δ-lactone - Wikipedia [en.wikipedia.org]
- 3. GLUCONO DELTA-LACTONE - Ataman Kimya [atamanchemicals.com]
- 4. Novel Pathway for Alcoholic Fermentation of δ-Gluconolactone in the Yeast Saccharomyces bulderi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ams.usda.gov [ams.usda.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Hydrolysis of D-glucono-delta-lactone. I. General acid-base catalysis, solvent deuterium isotope effects, and transition state characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ttu-ir.tdl.org [ttu-ir.tdl.org]
- 10. cir-safety.org [cir-safety.org]
Stability of delta-Gluconolactone in different buffer systems and temperatures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of delta-gluconolactone (GDL) in various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound (GDL) and why is its stability a concern?
A1: this compound (GDL) is a cyclic ester of D-gluconic acid.[1][2] In aqueous solutions, it undergoes hydrolysis to form an equilibrium mixture of gluconic acid and its delta- and gamma-lactone forms.[3] This hydrolysis is a critical factor to consider during experiments as it leads to a decrease in the concentration of the active lactone form and a change in the pH of the solution, which can impact experimental outcomes and the stability of formulations.
Q2: What are the primary factors that influence the stability of GDL in a solution?
A2: The main factors affecting GDL stability are pH and temperature. The rate of hydrolysis of GDL to gluconic acid increases with both higher pH and higher temperatures.[2][3] The type of buffer system used can also influence the hydrolysis rate, as some buffer anions can catalyze the reaction.
Q3: What is the expected half-life of GDL in an aqueous solution?
A3: The half-life of GDL is highly dependent on the pH and temperature of the solution. For instance, at a pH of 6.6, the hydrolysis half-life is approximately 10 minutes, while at a pH of 4, it is about 60 minutes.[1] In more acidic conditions (pH 3-5), the hydrolysis reaction is independent of pH.[4]
Q4: What are the degradation products of GDL?
A4: The primary degradation product of GDL in an aqueous solution is D-gluconic acid. An equilibrium is established between GDL, D-gluconic acid, and the gamma-lactone of gluconic acid.
Q5: Which buffer systems are recommended for studies involving GDL?
A5: The choice of buffer depends on the desired pH and the experimental context. However, it is important to be aware that buffer anions can catalyze GDL hydrolysis. Studies have been conducted in phosphate and acetate buffers.[4] To minimize buffer-catalyzed hydrolysis, it is advisable to use the lowest effective buffer concentration. For kinetic studies aiming to understand the intrinsic stability of GDL, conducting experiments in pure water or very dilute, non-catalytic buffers is recommended.
Troubleshooting Guides
Issue 1: Rapid loss of GDL concentration in my formulation.
-
Possible Cause 1: High pH of the solution.
-
Troubleshooting Step: Measure the pH of your formulation. GDL hydrolysis is significantly faster at neutral to alkaline pH. If possible, adjust the pH to a more acidic range (pH 3-5) where the hydrolysis rate is slower and independent of pH.
-
-
Possible Cause 2: Elevated storage or experimental temperature.
-
Troubleshooting Step: Ensure that your GDL solutions are stored at low temperatures (e.g., 2-8 °C) to minimize hydrolysis. During experiments, if permissible, conduct them at a controlled, lower temperature.
-
-
Possible Cause 3: Catalysis by buffer components.
-
Troubleshooting Step: If you are using a buffer, consider if the buffer anions might be catalyzing the hydrolysis. Try reducing the buffer concentration or switching to a different buffer system to see if the stability improves.
-
Issue 2: Inconsistent or non-reproducible results in GDL stability studies.
-
Possible Cause 1: Inconsistent initial pH.
-
Troubleshooting Step: The initial pH of the solution upon dissolving GDL can vary slightly. Ensure that the pH is measured and adjusted to the target value immediately after preparing the solution for each experiment.
-
-
Possible Cause 2: Time lag between sample preparation and analysis.
-
Troubleshooting Step: Due to the rapid hydrolysis of GDL, especially at higher pH and temperatures, it is crucial to have a consistent and minimal time lag between preparing the sample and analyzing it. If immediate analysis is not possible, samples should be kept on ice to slow down the degradation.
-
-
Possible Cause 3: Inadequate mixing during pH-stat experiments.
-
Troubleshooting Step: In pH-stat experiments, insufficient stirring can lead to localized pH gradients where the titrant is added, causing artificially high initial reaction rates. Ensure vigorous and consistent stirring throughout the experiment.
-
Issue 3: Unexpected peaks or poor peak shape in HPLC analysis.
-
Possible Cause 1: On-column degradation of GDL.
-
Troubleshooting Step: GDL can hydrolyze to gluconic acid during HPLC analysis, especially with aqueous mobile phases and longer run times. Consider using a mobile phase with a higher organic content or a faster gradient to minimize the analysis time. Alternatively, derivatization of GDL before injection can be explored.
-
-
Possible Cause 2: Co-elution of GDL and gluconic acid.
-
Troubleshooting Step: Optimize the chromatographic conditions (e.g., mobile phase composition, gradient, column chemistry) to achieve baseline separation between GDL and gluconic acid.
-
-
Possible Cause 3: Sample solvent incompatibility.
-
Troubleshooting Step: Ensure that the sample solvent is compatible with the mobile phase to avoid peak distortion. Ideally, the sample should be dissolved in the initial mobile phase.
-
Data on GDL Stability
The stability of this compound is significantly influenced by pH and temperature. The hydrolysis of GDL to gluconic acid follows pseudo-first-order kinetics.
Table 1: Hydrolysis Rate Constants and Half-life of this compound in Aqueous Solution at 25 °C
| pH | Rate Constant (k, s⁻¹) | Half-life (t₁/₂, min) |
| 4.0 | 1.93 x 10⁻⁴ | ~60 |
| 6.6 | 1.16 x 10⁻³ | ~10 |
| 7.0 | 2.91 x 10⁻³ | ~4 |
| 8.0 | 2.78 x 10⁻² | ~0.4 |
Note: Data is compiled and extrapolated from various sources. The rate constant at pH 4.0 is for the uncatalyzed hydrolysis. The rate constants at higher pH values include contributions from hydroxide ion catalysis.
Table 2: Influence of Temperature on the Hydrolysis of this compound
| Temperature (°C) | Apparent Activation Energy (Ea, kJ/mol) |
| 25 - 37 | ~61 |
Note: The activation energy for the water-catalyzed hydrolysis of GDL is approximately 61 kJ/mol. This value can be used to estimate the rate constant at different temperatures using the Arrhenius equation.
Experimental Protocols
Protocol 1: Determination of GDL Stability by HPLC
This protocol outlines a method for quantifying the concentration of GDL and its primary degradant, gluconic acid, over time.
1. Materials and Reagents:
-
This compound (GDL) reference standard
-
Gluconic acid reference standard
-
Buffer salts (e.g., sodium phosphate, sodium citrate)
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Acid and base for pH adjustment (e.g., phosphoric acid, sodium hydroxide)
2. Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV or Refractive Index (RI) detector. A Charged Aerosol Detector (CAD) can also be used for higher sensitivity.
-
Analytical balance
-
pH meter
-
Thermostatted water bath or incubator
3. Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Isocratic elution with a mixture of aqueous buffer (e.g., 20 mM phosphate buffer, pH adjusted to 2.5 with phosphoric acid) and acetonitrile (e.g., 95:5 v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 20 µL
-
Detector: UV at 210 nm or RI detector.
4. Procedure:
-
Buffer Preparation: Prepare the desired buffer solution at the target pH.
-
Standard Solution Preparation: Accurately weigh and dissolve GDL and gluconic acid reference standards in the mobile phase to prepare stock solutions. Prepare a series of working standard solutions by diluting the stock solutions.
-
Sample Preparation:
-
Dissolve a known amount of GDL in the pre-equilibrated buffer solution at the desired temperature to achieve the target concentration.
-
Immediately start a timer.
-
At specified time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the sample.
-
If necessary, immediately dilute the aliquot with the mobile phase to stop or slow down the reaction and bring the concentration within the calibration range.
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Data Analysis:
-
Construct a calibration curve for both GDL and gluconic acid by plotting the peak area against the concentration of the standard solutions.
-
Determine the concentration of GDL and gluconic acid in the samples at each time point using the calibration curves.
-
Plot the natural logarithm of the GDL concentration versus time. The negative of the slope of this plot will give the pseudo-first-order rate constant (k).
-
Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.
-
Protocol 2: Determination of GDL Hydrolysis by Titration
This method is suitable for monitoring the formation of gluconic acid over time.
1. Materials and Reagents:
-
This compound (GDL)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Phenolphthalein indicator
-
Deionized water
-
Thermostatted water bath
2. Procedure:
-
Sample Preparation: Dissolve a known weight of GDL in a known volume of deionized water in a flask placed in a thermostatted water bath at the desired temperature.
-
Titration at Time Zero (t=0): Immediately after dissolution, add a few drops of phenolphthalein indicator to the solution. Titrate the solution with the standardized NaOH solution until a faint pink color persists for at least 30 seconds. This initial titration accounts for any free acid present in the GDL starting material.
-
Titration at Subsequent Time Points:
-
Prepare several identical GDL solutions.
-
At predetermined time intervals (e.g., 10, 20, 30, 60 minutes), take one flask and titrate the contents with the standardized NaOH solution to the phenolphthalein endpoint.
-
-
Data Analysis:
-
The volume of NaOH used at each time point corresponds to the amount of gluconic acid formed.
-
Plot the concentration of gluconic acid formed versus time. The initial slope of this curve can be used to determine the initial rate of hydrolysis.
-
Visualizations
Caption: Equilibrium between δ-Gluconolactone and Gluconic Acid.
Caption: Workflow for a GDL Stability Study.
References
Navigating the Challenges of Delta-Gluconolactone Solubility in Non-Aqueous Solvents: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for overcoming the inherent solubility challenges of delta-Gluconolactone (δ-GL) in non-aqueous solvent systems. Researchers frequently encounter difficulties in achieving desired concentrations of δ-GL in organic solvents, critical for various applications in drug formulation and chemical synthesis. This resource offers a structured approach to troubleshooting these issues, complete with frequently asked questions, detailed experimental protocols, and quantitative solubility data.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound in non-aqueous solvents?
A1: this compound is a polar molecule, exhibiting high solubility in water. Its solubility in non-aqueous solvents is significantly lower. It is classified as sparingly soluble in ethanol and methanol, and practically insoluble in less polar organic solvents such as ether, acetone, benzene, and toluene.[1][2][3]
Q2: Why is this compound poorly soluble in many organic solvents?
A2: The poor solubility of δ-GL in many organic solvents stems from its molecular structure. As a polyhydroxy acid lactone, it possesses multiple hydroxyl (-OH) groups, which can form strong hydrogen bonds with each other in the solid state. To dissolve, a solvent must effectively break these intermolecular hydrogen bonds and form new, energetically favorable interactions with the δ-GL molecule. Non-polar or weakly polar organic solvents cannot provide the necessary interactions to overcome the strong crystal lattice energy of δ-GL.
Q3: Can the solubility of this compound in non-aqueous solvents be improved?
A3: Yes, several strategies can be employed to enhance the solubility of δ-GL in non-aqueous systems. These include the use of co-solvents, heating, and the addition of solubilizing agents. The choice of method depends on the specific solvent system and the requirements of the final formulation.
Q4: What are the most promising co-solvents for enhancing this compound solubility?
A4: Polar, protic solvents that can participate in hydrogen bonding are the most effective co-solvents. Glycols, such as propylene glycol and polyethylene glycol (PEG), as well as glycerin, are commonly used to increase the solubility of polar compounds like δ-GL in alcoholic solutions.
Q5: How does temperature affect the solubility of this compound?
A5: The solubility of δ-GL in most solvents is endothermic, meaning that solubility increases with an increase in temperature. Heating a solvent system can be a simple and effective method to dissolve higher concentrations of δ-GL. However, the stability of δ-GL at elevated temperatures and the potential for precipitation upon cooling must be carefully considered.
Q6: Is this compound stable in non-aqueous solvents?
A6: The stability of δ-GL in non-aqueous solvents can be a concern. In the presence of nucleophiles, such as alcohols, transesterification can occur, leading to the formation of gluconic acid esters. The rate of this reaction is influenced by temperature, pH (if any residual water is present), and the specific solvent used. It is crucial to assess the stability of δ-GL in the chosen solvent system under the intended storage and use conditions.
Troubleshooting Guide
This guide addresses common problems encountered when working with this compound in non-aqueous solvents.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Difficulty in dissolving this compound | Insufficient solvent polarity. | - Increase solvent polarity: Introduce a polar co-solvent such as propylene glycol, polyethylene glycol (PEG), or glycerin to the primary solvent. - Optimize co-solvent ratio: Systematically vary the ratio of the primary solvent to the co-solvent to identify the optimal composition for maximum solubility. |
| Low temperature. | - Apply heat: Gently warm the solvent mixture while stirring to facilitate the dissolution process. Be mindful of the potential for degradation at elevated temperatures. - Determine the temperature-solubility profile: Experimentally determine the solubility at different temperatures to understand the dissolution behavior. | |
| Precipitation of this compound upon cooling | Supersaturation of the solution. | - Controlled cooling: Employ a slow and controlled cooling rate to prevent rapid crystallization. - Seeding: Introduce a small crystal of δ-GL to the cooling solution to promote controlled crystal growth rather than spontaneous precipitation. - Use of crystallization inhibitors: Incorporate small amounts of polymers (e.g., PVP, HPMC) that can interfere with crystal lattice formation. |
| Change in solvent composition (e.g., evaporation of a more volatile co-solvent). | - Maintain a closed system: Minimize solvent evaporation by working in a closed or sealed environment. - Use less volatile solvents: If possible, select solvents with lower vapor pressures. | |
| Incomplete dissolution or presence of suspended particles | Exceeding the solubility limit. | - Verify solubility limits: Consult solubility data tables or experimentally determine the saturation solubility in the specific solvent system. - Reduce the concentration: Adjust the formulation to a concentration below the saturation point at the intended storage temperature. |
| Poor quality of this compound. | - Use high-purity δ-GL: Ensure the starting material is of high purity and free from insoluble impurities. - Pre-treatment: Consider recrystallization of the δ-GL from a suitable solvent to improve its purity and dissolution characteristics. | |
| Degradation of this compound in solution | Reaction with the solvent (e.g., transesterification with alcohols). | - Assess stability: Conduct stability studies at relevant temperatures to quantify the rate of degradation. - Select a less reactive solvent: If degradation is significant, consider alternative, less nucleophilic solvents. - Control temperature and time: Minimize the time δ-GL is in solution at elevated temperatures. |
| Presence of moisture leading to hydrolysis. | - Use anhydrous solvents: Employ dry solvents and handle materials in a low-humidity environment to prevent hydrolysis to gluconic acid. |
Quantitative Solubility Data
The following table summarizes the known solubility of this compound in various non-aqueous solvents. It is important to note that comprehensive, publicly available quantitative data, especially with varying temperatures, is limited. The data presented here is compiled from various sources and should be used as a guideline. Experimental determination of solubility in the specific system of interest is highly recommended.
| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) | Reference |
| Ethanol | Ambient | ~ 1 | [1][2] |
| Methanol | Ambient | Sparingly Soluble | |
| Propylene Glycol | Ambient | Soluble | |
| Glycerin | Ambient | Soluble | |
| Ether | Ambient | Insoluble | [1][2] |
| Acetone | Ambient | Insoluble | [1][2] |
| Benzene | Ambient | Insoluble | |
| Toluene | Ambient | Insoluble |
A comprehensive study titled "Solubility determination and correlation, solvent effect and thermodynamic properties of 1,5-gluconolactone in twelve pure solvents at 288.15–328.15 K" is noted in the literature, which would provide more detailed quantitative data. However, the full text containing the specific data tables is not widely accessible at this time.
Experimental Protocols
Protocol 1: Determination of this compound Solubility by the Isothermal Shake-Flask Method
This protocol outlines a standard method for experimentally determining the equilibrium solubility of δ-GL in a given non-aqueous solvent.
Workflow for Solubility Determination
Caption: Isothermal shake-flask method workflow.
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of sealed vials containing the non-aqueous solvent of interest. The presence of excess solid is crucial to ensure equilibrium is reached.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath.
-
Allow the samples to equilibrate for 24 to 48 hours. The exact time should be determined by preliminary experiments to ensure equilibrium is reached.
-
-
Sample Separation:
-
After equilibration, carefully remove the vials from the shaker bath.
-
Allow the undissolved solid to settle.
-
Separate the clear supernatant from the solid by centrifugation or filtration using a syringe filter compatible with the solvent.
-
-
Quantification:
-
Accurately weigh a known amount of the clear supernatant into a pre-weighed vial.
-
Evaporate the solvent completely under vacuum or with a gentle stream of nitrogen.
-
Weigh the vial containing the dried this compound residue.
-
-
Calculation:
-
The mass of the dissolved δ-GL is the final weight of the vial minus the initial weight of the empty vial.
-
The mass of the solvent is the weight of the supernatant minus the mass of the dissolved δ-GL.
-
Calculate the solubility in grams of δ-GL per 100 grams of solvent.
-
Protocol 2: Enhancing Solubility of this compound using a Co-Solvent System
This protocol provides a general procedure for improving the solubility of δ-GL in a primary non-aqueous solvent using a co-solvent.
Workflow for Co-Solvent Solubility Enhancement
Caption: Co-solvent solubility enhancement workflow.
Methodology:
-
Solvent Selection:
-
Choose the primary non-aqueous solvent based on the application requirements.
-
Select a polar, protic co-solvent that is miscible with the primary solvent (e.g., propylene glycol, glycerin, PEG 400).
-
-
Preparation of Solvent Blends:
-
Prepare a series of solvent mixtures with varying percentages of the co-solvent (e.g., 0%, 10%, 20%, 30%, 40%, 50% v/v of the co-solvent in the primary solvent).
-
-
Solubility Determination:
-
For each solvent blend, determine the solubility of this compound using the method described in Protocol 1.
-
-
Optimization:
-
Plot the solubility of δ-GL as a function of the co-solvent concentration.
-
Identify the co-solvent ratio that provides the desired solubility.
-
-
Stability Assessment (Optional but Recommended):
-
Prepare a solution at the desired concentration in the optimal solvent blend.
-
Store the solution under relevant conditions (e.g., room temperature, refrigerated, accelerated stability conditions).
-
Periodically analyze the solution for the appearance of precipitates and for the chemical integrity of δ-GL using a suitable analytical method (e.g., HPLC).
-
By following the guidance provided in this technical support center, researchers, scientists, and drug development professionals can effectively address and overcome the solubility challenges associated with this compound in non-aqueous solvents, enabling the successful development of innovative formulations and chemical processes.
References
Preventing unwanted side reactions of delta-Gluconolactone in polymerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polymerization of delta-gluconolactone (GDL).
Frequently Asked Questions (FAQs)
Q1: What are the most common unwanted side reactions during the ring-opening polymerization (ROP) of this compound?
A1: The primary unwanted side reactions encountered during the ROP of this compound are:
-
Hydrolysis: GDL is a cyclic ester of D-gluconic acid and can readily hydrolyze in the presence of water to form gluconic acid.[1][2] This is a rapid equilibrium, with the rate being dependent on temperature, pH, and concentration.[2] The presence of gluconic acid can interfere with the polymerization process.
-
Formation of Cyclic Oligomers/Polymers: Similar to other lactone polymerizations, intramolecular transesterification (backbiting) reactions can lead to the formation of cyclic oligomers or polymers instead of the desired linear chains.[3][4][5] This can significantly lower the molecular weight of the final polymer.
-
Crosslinking-Induced Gelation: The hydroxyl groups present on the GDL monomer can act as initiation sites or participate in side reactions, which can lead to branching and, in some cases, crosslinking, resulting in gel formation.[6]
Q2: How does water content affect the polymerization of GDL?
A2: Water content is a critical parameter. While some water may be necessary for certain enzymatic polymerizations to maintain enzyme activity, excess water will promote the hydrolysis of GDL to gluconic acid, which can inhibit polymerization.[4] It is crucial to control the water level in the reaction medium. Pre-equilibration of substrates and enzymes with saturated salt solutions of known water activity can be a method to control this.[4]
Q3: What is the role of the catalyst in promoting or preventing side reactions?
A3: The choice of catalyst is crucial in controlling the polymerization of GDL.
-
Enzymatic Catalysts (e.g., Lipases): Lipases, such as those from Candida antarctica B (e.g., Novozyme 435), are often used for the ROP of lactones at mild temperatures.[3][4][5] They can offer high regioselectivity, potentially reducing some side reactions.[3][4] However, their activity can be influenced by the reaction medium and water content.[3][4]
-
Metallic Catalysts (e.g., Sn(Oct)₂, MBTO): Catalysts like tin(II) octoate (Sn(Oct)₂) and monobutyltin oxide (MBTO) are commonly used for the ROP of lactones.[6] However, they often require higher reaction temperatures, which can potentially increase the likelihood of side reactions like backbiting and thermal degradation.[6]
Q4: Can the reaction temperature be used to control side reactions?
A4: Yes, temperature plays a significant role. Higher temperatures generally increase the rate of polymerization but can also accelerate side reactions. For instance, in studies using MBTO as a catalyst, increasing the temperature from 120°C to 180°C significantly increased the monomer conversion, but careful optimization is needed to avoid degradation or increased side product formation.[6] For enzymatic polymerizations, there is an optimal temperature for enzyme activity, beyond which the enzyme may denature and lose its effectiveness.[3][4][5]
Troubleshooting Guides
Issue 1: Low Polymer Yield and/or Low Molecular Weight
| Potential Cause | Troubleshooting Steps |
| Excessive Hydrolysis of GDL | 1. Ensure all reagents, solvents, and equipment are thoroughly dried before use. 2. Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) to minimize atmospheric moisture. 3. If using an enzymatic catalyst, optimize the water activity of the system.[4] |
| Formation of Cyclic Species | 1. Adjust the monomer-to-initiator ratio. A higher ratio may favor the formation of longer linear chains. 2. Lower the reaction temperature to reduce the rate of intramolecular transesterification (backbiting) reactions. 3. Choose a catalyst system known to suppress cyclization. |
| Poor Catalyst Activity | 1. Verify the purity and activity of the catalyst. 2. For enzymatic catalysts, ensure the reaction medium and temperature are optimal for enzyme function.[3][4][5] 3. Ensure there are no catalyst poisons present in the reaction mixture. |
Issue 2: Gel Formation During Polymerization
| Potential Cause | Troubleshooting Steps |
| Crosslinking Reactions | 1. Lower the reaction temperature to reduce the likelihood of side reactions involving the hydroxyl groups of GDL.[6] 2. Reduce the concentration of the monomer to decrease the probability of intermolecular reactions. 3. Consider protecting the hydroxyl groups of GDL before polymerization, followed by deprotection. |
| High Catalyst Concentration | 1. Reduce the amount of catalyst used. High catalyst concentrations can sometimes promote unwanted side reactions. |
Quantitative Data Summary
Table 1: Effect of Temperature and Time on GDL Conversion (Catalyst: MBTO) [6]
| Entry | Temperature (°C) | Time (h) | Conversion (%) |
| 1 | 120 | 8 | 57.2 |
| 2 | 120 | 12 | 68.7 |
| 3 | 140 | 4 | 61.3 |
| 4 | 140 | 8 | 83.0 |
| 5 | 140 | 12 | 81.8 |
| 6 | 150 | 4 | 80.0 |
| 7 | 150 | 8 | 87.3 |
| 8 | 150 | 12 | 91.2 |
| 9 | 160 | 4 | 87.3 |
| 10 | 180 | 4 | 97.3 |
Conditions: n-octane solvent, [d-GL]/[Cat] = 500:1, monomer:initiator = 1000:1.
Experimental Protocols
Protocol 1: Enzymatic Ring-Opening Copolymerization of δ-Gluconolactone and ε-Caprolactone
This protocol is a representative example based on methodologies described in the literature.[3][4][5]
Materials:
-
This compound (GDL)
-
epsilon-Caprolactone (ECL)
-
Immobilized Lipase from Candida antarctica B (e.g., Novozyme 435)
-
Solvent (e.g., a mixture of DMSO and t-BuOH, or solvent-less)
-
Argon or Nitrogen gas
-
Dry glassware
Procedure:
-
Dry all glassware in an oven at >100°C overnight and cool under a stream of dry argon or nitrogen.
-
Add GDL and ECL to the reaction vessel at the desired molar ratio.
-
If using a solvent, add the dried solvent to the monomers. For a solvent-less system, proceed to the next step.
-
Add the immobilized lipase to the reaction mixture (typically 5-10% by weight of the monomers).
-
Seal the reaction vessel and place it in a temperature-controlled shaker or oil bath set to the desired temperature (e.g., 80°C).
-
Conduct the reaction for the desired amount of time (e.g., 24 hours) under an inert atmosphere.
-
Stop the reaction by filtering off the enzyme.
-
Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., cold methanol or ethanol).
-
Collect the polymer by filtration and dry it under vacuum until a constant weight is achieved.
-
Characterize the polymer using techniques such as FT-IR, NMR, and GPC to determine its structure, composition, and molecular weight.
Visualizations
Caption: Main polymerization pathway vs. unwanted side reactions.
Caption: Troubleshooting workflow for GDL polymerization.
Caption: Influence of reaction parameters on polymerization outcome.
References
Influence of ionic strength on the hydrolysis rate of delta-Gluconolactone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the influence of ionic strength on the hydrolysis rate of delta-Gluconolactone (GDL).
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent hydrolysis rates in our experiments. What are the most likely causes?
A1: Inconsistencies in the hydrolysis rate of this compound (GDL) are often attributable to fluctuations in experimental conditions. The primary factors influencing the rate are pH and temperature. The hydrolysis of GDL is subject to both general acid and base catalysis. Therefore, even minor pH variations can lead to significant changes in the observed rate. Similarly, the reaction rate is temperature-dependent.
To troubleshoot, we recommend the following:
-
Precise pH Control: Employ a calibrated pH-stat or a robust buffer system to maintain a constant pH throughout the experiment. Be aware that the hydrolysis of GDL produces gluconic acid, which will lower the pH of unbuffered solutions.
-
Stable Temperature: Use a temperature-controlled water bath or reaction block to ensure a constant and uniform temperature.
-
High-Purity Reagents: Ensure the GDL is of high purity and that the water and other reagents are free of acidic or basic contaminants.
Q2: What is the expected influence of ionic strength on the hydrolysis rate of this compound?
A2: Based on available literature, the effect of ionic strength on the hydrolysis rate of this compound is generally considered to be minimal. The hydrolysis of a neutral molecule like GDL is not expected to exhibit a significant primary kinetic salt effect as predicted by the Debye-Hückel theory. This is because the reactants (GDL and water) are uncharged. While secondary salt effects on the activity coefficients of the transition state and reactants can occur, they are typically small for this type of reaction.
Q3: Our observed hydrolysis rate seems to be affected by the buffer we are using. Why is this happening?
A3: The hydrolysis of this compound is subject to general acid-base catalysis. This means that the components of your buffer system can directly participate in the catalysis of the hydrolysis reaction, leading to an apparent increase in the hydrolysis rate. To mitigate this, you can:
-
Determine the catalytic constants for your specific buffer by measuring the hydrolysis rate at different buffer concentrations while keeping the pH and ionic strength constant, and then extrapolating to zero buffer concentration.
-
Use a buffer with known low catalytic activity for this reaction.
-
Conduct experiments in unbuffered solutions using a pH-stat to maintain constant pH.
Q4: How can we monitor the progress of the this compound hydrolysis reaction?
A4: Several methods can be employed to monitor the hydrolysis of GDL:
-
pH-Stat Titration: This is a common and accurate method. As gluconic acid is produced, the pH of the solution will drop. A pH-stat automatically adds a standard base to maintain a constant pH, and the rate of base addition is directly proportional to the rate of hydrolysis.
-
Spectrophotometry: If a suitable chromophoric indicator is used, the change in its absorbance due to the pH change can be monitored.
-
Polarimetry: this compound and gluconic acid have different optical rotations. The change in the overall optical rotation of the solution over time can be used to follow the reaction kinetics.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of GDL and the appearance of gluconic acid signals over time.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Non-linear initial reaction rates | Insufficient mixing, leading to localized pH gradients, especially in weakly buffered or unbuffered solutions. | Ensure vigorous and constant stirring throughout the experiment. Allow for an initial mixing period before starting data acquisition. |
| Reaction rate is faster than expected | Buffer catalysis. Temperature fluctuations. | See FAQ Q3 for addressing buffer catalysis. Verify and stabilize the reaction temperature using a calibrated thermostat. |
| Reaction rate is slower than expected | Incorrect pH. Low temperature. Impure GDL. | Calibrate the pH meter and verify the pH of the reaction mixture. Confirm the reaction temperature. Use a fresh, high-purity batch of GDL. |
| Difficulty in reproducing results | Inconsistent experimental setup (e.g., electrode placement, stirring speed). Changes in reagent sources. | Standardize all aspects of the experimental protocol. Document all experimental parameters meticulously. Use reagents from the same batch for a series of experiments. |
Quantitative Data Summary
The direct quantitative effect of ionic strength on the hydrolysis rate of this compound is reported to be minimal. The following table provides a qualitative representation of the expected minor influence of increasing the ionic strength with an inert salt (e.g., NaCl) on the observed pseudo-first-order rate constant (k_obs) at constant pH and temperature.
| Ionic Strength (mol/L) | Expected Change in k_obs | Rationale |
| 0.1 | Negligible | Primary kinetic salt effect is not significant for the hydrolysis of a neutral molecule. |
| 0.5 | Very Slight Increase/Decrease | Minor secondary salt effects on activity coefficients of reactants and transition state may be observable. |
| 1.0 | Slight Increase/Decrease | At higher concentrations, specific ion effects might come into play, but the overall impact is expected to remain small. |
Experimental Protocol: Investigating the Influence of Ionic Strength on GDL Hydrolysis via pH-Stat Titration
This protocol outlines a method to determine the effect of ionic strength on the hydrolysis rate of this compound.
1. Materials:
-
This compound (GDL), high purity
-
Sodium chloride (NaCl), analytical grade
-
Sodium hydroxide (NaOH), standardized solution (e.g., 0.01 M)
-
Deionized water, degassed to remove CO₂
-
pH-stat system (including pH electrode, temperature probe, and automated burette)
-
Thermostated reaction vessel
-
Magnetic stirrer and stir bar
2. Procedure:
-
System Calibration: Calibrate the pH electrode using standard buffers at the desired experimental temperature.
-
Reaction Solution Preparation:
-
To the thermostated reaction vessel, add a known volume of deionized water.
-
Add the desired amount of NaCl to achieve the target ionic strength (e.g., 0.1 M, 0.5 M, 1.0 M).
-
Allow the solution to equilibrate to the desired temperature (e.g., 25 °C) with constant stirring.
-
-
Initiation of Hydrolysis:
-
Accurately weigh a small amount of GDL and record the mass.
-
Start the pH-stat, setting the target pH (e.g., 7.0).
-
Rapidly add the weighed GDL to the reaction vessel and start data acquisition.
-
-
Data Collection: The pH-stat will automatically titrate the forming gluconic acid with the standardized NaOH solution to maintain the set pH. Record the volume of NaOH added as a function of time.
-
Data Analysis:
-
The rate of hydrolysis is determined from the rate of addition of NaOH.
-
The pseudo-first-order rate constant (k_obs) can be calculated from the initial slope of the plot of moles of NaOH added versus time.
-
-
Control Experiment: Repeat the experiment without the addition of NaCl (ionic strength ≈ 0) to serve as a baseline.
3. Safety Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety glasses and gloves.
-
Handle NaOH solutions with care as they are corrosive.
Visualizations
Technical Support Center: Troubleshooting Delta-Gluconolactone (GDL)-Mediated Assays
Welcome to the technical support center for delta-Gluconolactone (GDL)-mediated assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues that may lead to inconsistent experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound (GDL) and why is it used in assays?
A1: this compound (GDL) is a cyclic ester (lactone) of D-gluconic acid.[1][2] In aqueous solutions, it gradually hydrolyzes to gluconic acid, which in turn lowers the pH of the solution.[1][2][3] This property of slow, controlled acidification is valuable in various biochemical assays, particularly those sensitive to sudden pH changes. It is also used as a competitive inhibitor for certain enzymes, such as β-glucosidases.[1][3]
Q2: What is the primary cause of inconsistent results in GDL-mediated assays?
A2: The primary cause of inconsistency is the variable rate of GDL hydrolysis into gluconic acid. This rate is highly sensitive to temperature and pH.[1][2][3] Fluctuations in these parameters between experiments can lead to different pH profiles, affecting enzyme activity, compound stability, and overall assay performance.
Q3: How does temperature affect GDL stability and my assay results?
A3: Higher temperatures accelerate the hydrolysis of GDL to gluconic acid.[1][2][3] If the temperature is not precisely controlled across all experimental runs, the rate of acidification will vary, leading to inconsistent results. It is crucial to maintain a constant and uniform temperature throughout the assay setup and incubation periods.
Q4: How does the initial pH of my buffer impact the assay?
A4: The rate of GDL hydrolysis is also pH-dependent, with hydrolysis being faster at a higher pH.[1][2][3] Therefore, starting with buffers of slightly different pH values can lead to significant variations in the rate of acidification and the final pH of the assay, contributing to result variability.
Q5: How should I prepare and store GDL solutions?
A5: GDL is a white, odorless crystalline powder that is freely soluble in water.[2] Due to its hydrolysis in aqueous solutions, it is recommended to prepare GDL solutions fresh just before use. If a stock solution must be prepared, it should be made in an anhydrous solvent like DMSO and stored at -20°C in small aliquots to minimize freeze-thaw cycles. Aqueous solutions should not be stored for extended periods.
Troubleshooting Guide
This guide addresses specific issues that can lead to inconsistent results in your GDL-mediated assays.
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent temperature across the assay plate. | Ensure uniform temperature distribution across the plate by using a calibrated incubator and allowing the plate to equilibrate to the desired temperature before adding reagents. |
| Pipetting errors leading to variations in GDL concentration. | Use calibrated pipettes and proper pipetting techniques. Prepare a master mix of the reaction components to minimize well-to-well variability. | |
| Inconsistent results between different experimental days | Fluctuations in ambient temperature or incubator temperature. | Strictly control and monitor the temperature for all experiments. Document the temperature for each run. |
| Use of aged or improperly stored GDL solutions. | Always prepare fresh aqueous GDL solutions for each experiment. If using a stock in organic solvent, avoid multiple freeze-thaw cycles. | |
| Variations in the initial pH of the buffer. | Prepare the buffer fresh and accurately measure its pH before each experiment. Use a high-quality buffer system that can resist small pH changes. | |
| Assay signal is consistently too high or too low | Incorrect GDL concentration. | Verify the calculations for your GDL solution preparation. Consider performing a concentration titration to determine the optimal GDL concentration for your specific assay. |
| The enzyme or other reagents are not at optimal pH for activity. | The slow acidification by GDL may be shifting the pH outside the optimal range for your enzyme. Monitor the pH of a mock reaction over time to understand the pH profile. You may need to adjust the starting buffer pH or GDL concentration. | |
| Unexpected changes in assay kinetics | The rate of GDL hydrolysis is too fast or too slow. | Adjust the temperature or initial pH to modulate the rate of hydrolysis. A lower temperature or a slightly more acidic starting pH will slow down hydrolysis. |
Experimental Protocols
Protocol 1: Preparation of a Fresh Aqueous GDL Solution
This protocol outlines the preparation of a 100 mM aqueous GDL solution.
Materials:
-
This compound (molecular weight: 178.14 g/mol )
-
High-purity deionized water
-
Calibrated analytical balance
-
Volumetric flask
Procedure:
-
Calculate the required mass of GDL. For 10 mL of a 100 mM solution, you will need: 0.1 L * 0.1 mol/L * 178.14 g/mol = 1.7814 g.
-
Accurately weigh the calculated amount of GDL powder using an analytical balance.
-
Transfer the GDL powder to a clean volumetric flask.
-
Add a portion of the deionized water to the flask and swirl gently to dissolve the powder completely.
-
Once dissolved, add deionized water to the final volume mark.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Use this solution immediately in your assay. Do not store.
Protocol 2: General Enzyme Inhibition Assay with GDL
This protocol provides a general workflow for an enzyme inhibition assay where GDL is used to control the pH or act as an inhibitor.
Materials:
-
Enzyme of interest
-
Substrate for the enzyme
-
Assay buffer (at a pH slightly above the desired final pH)
-
Freshly prepared GDL solution
-
Test compounds (and vehicle control)
-
Microplate reader
-
96-well assay plate
Procedure:
-
Equilibrate all reagents and the assay plate to the desired experimental temperature.
-
In the wells of the 96-well plate, add the assay buffer.
-
Add the test compounds or vehicle control to the appropriate wells.
-
Add the enzyme solution to all wells except for the no-enzyme control wells.
-
Initiate the reaction by adding the GDL solution, followed immediately by the substrate.
-
Immediately place the plate in the microplate reader, which has been pre-set to the correct temperature.
-
Measure the signal (e.g., absorbance or fluorescence) at regular intervals for the desired duration.
-
Analyze the data by plotting the signal versus time and determining the reaction rates.
Visualizations
Caption: Workflow of GDL hydrolysis and its potential impact on assay results.
Caption: A logical workflow for troubleshooting inconsistent results in GDL assays.
References
Minimizing the impact of temperature on delta-Gluconolactone's acidification profile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the impact of temperature on delta-Gluconolactone's (GDL) acidification profile during experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of GDL, with a focus on temperature-related effects.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or Unpredictable Acidification Rates | Fluctuations in ambient temperature. | Implement a stable temperature control system such as a water bath or incubator for your experimental setup.[1][2] |
| Incorrect initial temperature of the solution. | Ensure all components of the solution are equilibrated to the target temperature before adding GDL. | |
| Non-uniform heating or cooling of the reaction vessel. | Use a circulating water bath or ensure even air circulation in an incubator to maintain a homogenous temperature throughout the solution.[1] | |
| Acidification Occurring Too Quickly | The selected experimental temperature is too high. | Lower the incubation temperature. The rate of GDL hydrolysis to gluconic acid is significantly increased by heat.[3] |
| Concentrated "hot spots" in the solution. | Ensure thorough but gentle mixing after the addition of GDL to evenly distribute it throughout the solution. | |
| Acidification Occurring Too Slowly | The experimental temperature is too low. | Increase the incubation temperature. The hydrolysis rate of GDL is lower at colder temperatures.[4] |
| Insufficient mixing. | Gently agitate the solution to ensure the GDL is fully dissolved and dispersed. | |
| Variability Between Experimental Batches | Inconsistent temperature control between experiments. | Calibrate and regularly monitor your temperature control equipment to ensure consistency. |
| Differences in the starting temperature of reagents. | Always allow reagents to reach the desired experimental temperature before mixing. | |
| Formation of Undesirable Precipitates or Aggregates | Rapid, uncontrolled acidification at high temperatures. | Lower the temperature to slow down the rate of pH drop, allowing for more controlled molecular interactions. |
| Localized areas of high acidity. | Improve mixing to prevent localized pH drops that can lead to protein denaturation or precipitation of other components. |
Frequently Asked Questions (FAQs)
Q1: How does temperature fundamentally affect the acidification profile of GDL?
A1: GDL is a neutral, cyclic ester of gluconic acid.[5] When dissolved in water, it slowly hydrolyzes to form gluconic acid, which is responsible for the gradual decrease in pH.[5] The rate of this hydrolysis is highly dependent on temperature; higher temperatures accelerate the reaction, leading to a faster drop in pH, while lower temperatures slow it down.[3][4]
Q2: What is the optimal temperature range for working with GDL?
A2: The optimal temperature is application-specific. For a slower, more controlled acidification, lower temperatures (e.g., 4-10°C) are recommended.[6] For more rapid acidification, higher temperatures (e.g., 25-45°C) can be used.[4][7] It is crucial to determine the ideal temperature for your specific experimental goals through preliminary trials.
Q3: Can I preheat my solution before adding GDL to speed up acidification?
A3: Yes, preheating the solution to the desired reaction temperature before adding GDL is a common practice to achieve a consistent and predictable acidification rate from the start of the experiment.
Q4: How can I ensure a constant temperature throughout my experiment?
A4: For precise temperature control, using a thermostatically controlled water bath or a laboratory incubator is highly recommended.[1][2] A circulating water bath is particularly effective for maintaining a uniform temperature in liquid samples.[1] For larger setups, an incubator with good air circulation is suitable. Regular calibration and monitoring of the temperature control equipment are essential for reproducibility.
Q5: What impact does the initial temperature of my GDL powder have on the experiment?
A5: While the thermal mass of the GDL powder itself is usually small compared to the solvent, for highly sensitive experiments, it is good practice to allow the GDL container to equilibrate to the ambient temperature of the lab before use to avoid any minor, initial temperature fluctuations upon addition.
Q6: Are there alternatives to temperature control for modulating the acidification rate?
A6: While temperature is a primary control parameter, the concentration of GDL is also a key factor.[7] Lowering the GDL concentration will result in a slower and less pronounced pH drop at a given temperature. However, for precise control over the acidification rate, temperature remains the most effective and direct variable to manipulate.
Quantitative Data
The rate of GDL hydrolysis and the resulting pH drop are directly influenced by temperature. The following tables summarize data synthesized from various studies to illustrate this relationship.
Table 1: Effect of Temperature on Final pH in a Muscle Protein Extract with GDL
Data synthesized from rheological studies of muscle protein gelation.[4]
| Temperature (°C) | Final pH |
| 4 | 5.02 |
| 12 | Not specified |
| 20 | Not specified |
| 28 | 4.40 |
Table 2: Influence of Acidification Temperature on pH in Skim Milk with Varying GDL Concentrations
Data derived from studies on acid coagulation of milk.[7][8][9]
| GDL Concentration (%) | pH after 240 min at 25°C | pH after 240 min at 35°C | pH after 240 min at 45°C |
| 0.5 | ~5.8 | ~5.6 | ~5.4 |
| 1.0 | ~5.4 | ~5.1 | ~4.9 |
| 1.5 | ~5.1 | ~4.8 | ~4.6 |
| 2.0 | ~4.9 | ~4.6 | ~4.4 |
| 3.0 | ~4.6 | ~4.3 | ~4.1 |
Note: These are approximate values and can be influenced by the specific buffering capacity of the experimental system.
Experimental Protocols
Protocol 1: Maintaining a Constant Temperature using a Water Bath
-
Equipment:
-
Thermostatically controlled water bath
-
Reaction vessel (e.g., beaker, flask)
-
Magnetic stirrer and stir bar (optional, for homogenous mixing)
-
Calibrated thermometer or temperature probe
-
-
Procedure:
-
Set the water bath to the desired experimental temperature and allow it to equilibrate.
-
Place your reaction vessel containing the solution (without GDL) into the water bath. Ensure the water level is higher than the solution level in your vessel.
-
If using a magnetic stirrer, place it under the water bath and add a sterile stir bar to your reaction vessel.
-
Allow the solution to reach thermal equilibrium with the water bath. Verify the temperature of your solution with a calibrated thermometer.
-
Once the target temperature is stable, add the pre-weighed GDL to the solution.
-
If stirring, maintain a gentle and constant speed throughout the experiment.
-
Monitor the temperature of the water bath and your solution periodically to ensure stability.
-
Protocol 2: Temperature-Controlled Acidification in a Laboratory Incubator
-
Equipment:
-
Laboratory incubator with air circulation
-
Reaction vessels (e.g., sealed flasks, tubes)
-
Calibrated thermometer or data logger
-
-
Procedure:
-
Set the incubator to the desired experimental temperature and allow the internal atmosphere to stabilize.
-
Place your reaction vessels containing the solution (without GDL) inside the incubator.
-
Allow sufficient time for the solutions to equilibrate to the incubator's temperature. It is advisable to place a control vessel with a thermometer to monitor the actual solution temperature.
-
In a controlled environment (e.g., a laminar flow hood at the same ambient temperature), add the pre-weighed GDL to each reaction vessel.
-
Seal the vessels and gently mix to dissolve the GDL.
-
Promptly return the vessels to the incubator.
-
Arrange the vessels to ensure adequate air circulation around each one.
-
For long experiments, periodically check the incubator's temperature display and use an independent, calibrated data logger for a precise temperature record.
-
Visualizations
Caption: GDL hydrolysis to gluconic acid.
Caption: Temperature-controlled GDL experiment workflow.
Caption: Troubleshooting inconsistent GDL acidification.
References
- 1. How To Maintain Constant Temperature In An Experiment? Achieve Reliable Results With Stable Thermal Control - Kintek Solution [kindle-tech.com]
- 2. quora.com [quora.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. quora.com [quora.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. discovery.researcher.life [discovery.researcher.life]
Technical Support Center: Strategies to Modulate Release Kinetics from Delta-Gluconolactone-Based Drug Carriers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for modulating drug release kinetics from delta-Gluconolactone (d-GL)-based drug carriers.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of drug release from this compound (d-GL)-based drug carriers?
A1: The primary mechanism of drug release from d-GL-based carriers is hydrolysis-driven. This compound is a cyclic ester of D-gluconic acid.[1][2] When the carrier is exposed to an aqueous environment, the d-GL hydrolyzes into D-gluconic acid.[1][3] This conversion leads to a gradual decrease in the local pH within the carrier matrix. The acidic environment can then trigger drug release through several mechanisms, including increased solubility of pH-sensitive drugs, swelling of the polymer matrix, or erosion of an acid-labile carrier.
Q2: What are the key factors that influence the rate of d-GL hydrolysis?
A2: The rate of d-GL hydrolysis is primarily influenced by two factors:
-
Temperature: Higher temperatures accelerate the hydrolysis of d-GL to gluconic acid.[1]
-
pH: The hydrolysis rate is also increased at a higher pH.[1]
Q3: How can the drug release profile be modulated in d-GL-based carriers?
A3: The drug release profile can be modulated by altering several formulation and process parameters:
-
Polymer Composition: The type of polymer and its molecular weight can significantly impact the diffusion of water into the carrier and the subsequent release of the drug.
-
d-GL Concentration: The concentration of d-GL within the carrier will directly affect the rate and extent of pH reduction, thereby influencing the drug release rate.
-
Drug-to-Polymer Ratio: This ratio affects the drug loading and the integrity of the carrier matrix, which in turn influences the release kinetics.
-
Particle Size and Geometry: The surface area-to-volume ratio of the carrier can affect the rate of water ingress and drug diffusion.[4]
-
Inclusion of Excipients: Incorporating buffering agents or other excipients can alter the microenvironment within the carrier and modulate the release profile.
Q4: What is "burst release" and how can it be controlled in d-GL-based systems?
A4: Burst release is the rapid release of a significant portion of the encapsulated drug immediately after administration. This is often due to the drug being adsorbed on the surface of the carrier. It can be controlled by:
-
Optimizing the Formulation: Increasing the polymer concentration and ensuring homogeneous drug distribution within the matrix can reduce burst release.
-
Coating the Carrier: Applying a polymer coat can act as a barrier to initial rapid drug diffusion.
-
Modifying the Manufacturing Process: Techniques like solvent evaporation rate modification can influence the distribution of the drug within the carrier.
Troubleshooting Guides
Issue 1: Drug release is too fast, exhibiting a high initial burst.
| Potential Cause | Troubleshooting Steps |
| High concentration of drug on the carrier surface. | 1. Wash the carrier: After fabrication, wash the drug carriers with a suitable solvent to remove surface-adsorbed drug. 2. Optimize the manufacturing process: For emulsion-based methods, adjust the homogenization speed and time to ensure proper encapsulation. For spray-drying, modify the feed rate and inlet temperature. |
| High porosity of the carrier matrix. | 1. Increase polymer concentration: A higher polymer-to-drug ratio can create a denser matrix, slowing down water penetration and drug diffusion. 2. Use a higher molecular weight polymer: This can lead to a more entangled and less porous matrix. |
| Rapid swelling of the polymer matrix. | 1. Incorporate a hydrophobic polymer: Blending with a hydrophobic polymer can reduce the rate of water uptake. 2. Crosslink the polymer: Chemical crosslinking can reduce the swelling ratio of the polymer matrix. |
Issue 2: Drug release is too slow or incomplete.
| Potential Cause | Troubleshooting Steps |
| Dense polymer matrix impeding drug diffusion. | 1. Decrease polymer concentration: A lower polymer-to-drug ratio can increase the porosity of the matrix. 2. Use a lower molecular weight polymer: Shorter polymer chains create a less dense matrix. |
| Poor solubility of the drug in the acidic microenvironment. | 1. Incorporate a solubilizing agent: Add excipients that enhance the solubility of the drug at low pH. 2. Use a more hydrophilic polymer: This can facilitate water penetration and drug dissolution. |
| Strong drug-polymer interactions. | 1. Modify the polymer: Choose a polymer with weaker interactions with the drug molecule. 2. Alter the formulation pH: Adjusting the initial pH of the formulation can sometimes reduce drug-polymer binding. |
Data Presentation: Impact of Formulation Parameters on Release Kinetics
The following table provides illustrative data on how key formulation parameters can influence the drug release kinetics from d-GL-based carriers. This data is for illustrative purposes to demonstrate expected trends.
| Formulation ID | Polymer Type | d-GL Concentration (% w/w) | Drug Load (% w/w) | T50% (hours) | Burst Release (% in 1st hour) |
| F1 | PLGA (50:50) | 5 | 10 | 12 | 25 |
| F2 | PLGA (50:50) | 10 | 10 | 8 | 22 |
| F3 | PLGA (50:50) | 15 | 10 | 5 | 20 |
| F4 | PLGA (75:25) | 10 | 10 | 15 | 18 |
| F5 | PCL | 10 | 10 | 24 | 15 |
| F6 | PLGA (50:50) | 10 | 5 | 10 | 15 |
| F7 | PLGA (50:50) | 10 | 20 | 6 | 35 |
Experimental Protocols
Protocol 1: In Vitro Drug Release Assay (Paddle Method)
This protocol is suitable for evaluating drug release from larger carrier systems like microparticles or implants.
Materials:
-
USP Dissolution Apparatus 2 (Paddle Apparatus)
-
Release medium (e.g., Phosphate Buffered Saline, pH 7.4)
-
Drug-loaded d-GL carriers
-
Analytical instrument for drug quantification (e.g., UV-Vis Spectrophotometer, HPLC)
Procedure:
-
Pre-heat the dissolution vessels containing 900 mL of release medium to 37 ± 0.5 °C.
-
Set the paddle speed to a specified rate (e.g., 50 rpm).
-
Accurately weigh a sample of the drug-loaded carriers and place it in each dissolution vessel.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a specific volume of the release medium (e.g., 5 mL).
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.
-
Filter the collected samples through a suitable filter (e.g., 0.45 µm syringe filter).
-
Analyze the drug concentration in the filtered samples using a validated analytical method.
-
Calculate the cumulative percentage of drug released at each time point.
Protocol 2: In Vitro Drug Release Assay (Dialysis Method)
This protocol is suitable for nanoparticles or other colloidal carriers.
Materials:
-
Dialysis membrane with an appropriate molecular weight cut-off (MWCO)
-
Release medium (e.g., Phosphate Buffered Saline, pH 7.4)
-
Drug-loaded d-GL carriers
-
Shaking water bath or orbital shaker
-
Analytical instrument for drug quantification
Procedure:
-
Hydrate the dialysis membrane according to the manufacturer's instructions.
-
Accurately measure a specific volume of the nanoparticle suspension and place it inside the dialysis bag.
-
Seal the dialysis bag securely.
-
Place the sealed dialysis bag in a vessel containing a known volume of release medium (e.g., 50 mL).
-
Place the vessel in a shaking water bath or orbital shaker set at 37 ± 0.5 °C and a specified agitation speed.
-
At predetermined time intervals, withdraw a sample of the release medium from outside the dialysis bag.
-
Replace the withdrawn volume with an equal volume of fresh release medium.
-
Analyze the drug concentration in the collected samples.
-
Calculate the cumulative percentage of drug released.
Visualizations
Caption: Hydrolysis of d-GL to gluconic acid, leading to pH reduction and subsequent drug release.
Caption: Experimental workflow for developing and testing d-GL-based drug carriers.
Caption: Troubleshooting logic for modulating drug release kinetics.
References
- 1. researchgate.net [researchgate.net]
- 2. Tablet Geometry Effect on the Drug Release Profile from a Hydrogel-Based Drug Delivery System [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Effect of Different Polymer Concentration on Drug Release Rate and Physicochemical Properties of Mucoadhesive Gastroretentive Tablets - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Ring-Opening Polymerization: δ-Gluconolactone vs. Other Common Lactones
For Researchers, Scientists, and Drug Development Professionals
The field of biodegradable polymers is critical for advancing biomedical applications, from controlled drug delivery to tissue engineering. Ring-opening polymerization (ROP) of cyclic esters (lactones) is a premier strategy for synthesizing well-defined aliphatic polyesters with tunable properties. While monomers like ε-caprolactone (ε-CL), lactide (LA), and glycolide (GA) are well-established, there is a growing interest in sustainable and functional alternatives. δ-Gluconolactone (δ-GL), a derivative of glucose, emerges as a compelling candidate, offering inherent functionality and a bio-based origin.[1]
This guide provides an objective comparison of δ-GL with ε-CL, LA, and GA in the context of ring-opening polymerization, supported by experimental data and detailed protocols to inform researchers in material selection and development.
The Mechanism of Ring-Opening Polymerization (ROP)
Ring-opening polymerization is a chain-growth polymerization where a cyclic monomer is opened by a catalytic species to form a linear polymer. The process is typically initiated by a nucleophile, such as an alcohol, in the presence of a catalyst. The most common catalysts for lactone polymerization are organometallic compounds, particularly tin(II) octoate (Sn(Oct)₂), which is favored for its high activity and low toxicity.[2]
The general mechanism involves the coordination of the catalyst to the carbonyl group of the lactone, making it more susceptible to nucleophilic attack by the initiator. This opens the ring and creates a propagating chain end that continues to attack subsequent monomer units.
Caption: General workflow of Ring-Opening Polymerization (ROP).
Monomer & Polymer Properties: A Quantitative Comparison
The choice of monomer dictates the fundamental properties of the resulting polyester, including its mechanical strength, degradation rate, and hydrophilicity. δ-GL presents a unique profile due to its pendant hydroxyl groups, which are absent in other common lactones. While these groups offer sites for functionalization, they can also complicate the polymerization process, potentially leading to side reactions if not properly managed.[3] In contrast, PCL is known for its high ductility and slow degradation, while PLA is valued for its mechanical strength and PGA for its rapid degradation.[4][5]
The table below summarizes key quantitative data for each monomer and its corresponding homopolymer.
| Property | δ-Gluconolactone (δ-GL) | ε-Caprolactone (ε-CL) | Lactide (LA) | Glycolide (GA) |
| Monomer M.W. ( g/mol ) | 178.14 | 114.14 | 144.13 | 116.07 |
| Monomer Melting Point (°C) | 152-157[6] | -1.5 | 95-97 (L-Lactide) | 83-85 |
| Resulting Polymer | Poly(δ-gluconolactone) (PGL) | Poly(ε-caprolactone) (PCL) | Poly(lactic acid) (PLA) | Poly(glycolic acid) (PGA) |
| Crystallinity | Amorphous[3] | Semi-crystalline (~50%)[5] | Semi-crystalline or Amorphous | Highly crystalline (~45-55%) |
| Glass Transition (Tg) (°C) | ~35-40 | -60[5] | 55-65 | 35-40 |
| Melting Temperature (Tm) (°C) | N/A (Amorphous) | 58-62[3][7] | 150-180 | 225-230 |
| Tensile Modulus (MPa) | Data not widely available | ~440[8] | ~2700 | ~7000 |
| Degradation Profile | Degradable[3] | Slow (24-36 months)[5][8] | Moderate (6-24 months) | Fast (1-6 months) |
| Key Feature | Hydrophilic, functionalizable | Hydrophobic, flexible | High strength, processable | Hydrophilic, rapid degradation |
Experimental Protocols for Ring-Opening Polymerization
While specific conditions vary, a general protocol for synthesizing these polyesters via ROP can be outlined. Careful control over monomer purity, water content, and reaction temperature is crucial for achieving high molecular weights and low polydispersity.[2]
3.1. Materials & Reagents
-
Monomers: δ-Gluconolactone (δ-GL), ε-Caprolactone (ε-CL), L-Lactide (LA), Glycolide (GA). Monomers should be purified by recrystallization or sublimation to remove impurities and water.
-
Catalyst: Tin(II) 2-ethylhexanoate (Sn(Oct)₂).
-
Initiator: A monofunctional alcohol such as 1-dodecanol or benzyl alcohol.[9]
-
Solvent: High-boiling point, anhydrous solvents like toluene or n-octane for solution polymerization, or performed in bulk (melt).[3]
-
Purification: Dichloromethane (DCM) for dissolution and a non-solvent like cold methanol or ethanol for precipitation.
3.2. General Polymerization Procedure
-
Drying: A reaction flask is flame-dried under vacuum and backfilled with an inert gas (e.g., Argon or Nitrogen).
-
Charging: The desired amounts of monomer, catalyst, and initiator are charged into the flask under the inert atmosphere. The monomer-to-initiator ratio ([M]/[I]) is adjusted to control the target molecular weight.
-
Reaction: The flask is placed in a preheated oil bath. The reaction is conducted under stirring for a specified time and temperature (see table below). For bulk polymerization, the reaction is carried out above the monomer's melting point.
-
Termination: The reaction is stopped by cooling the flask to room temperature. The crude polymer is then dissolved in a suitable solvent like DCM.
3.3. Purification
-
The polymer solution is slowly precipitated into a large volume of a stirred non-solvent (e.g., cold methanol).
-
The precipitated polymer is collected by filtration.
-
The dissolution-precipitation process is repeated 2-3 times to remove residual monomer and catalyst.
-
The final product is dried in a vacuum oven at a moderate temperature (e.g., 40-60 °C) until a constant weight is achieved.
3.4. Characterization
-
¹H NMR: To confirm the polymer structure and determine monomer conversion.[3][9]
-
Gel Permeation Chromatography (GPC/SEC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).[3][9]
-
Differential Scanning Calorimetry (DSC): To measure thermal properties like glass transition temperature (Tg) and melting temperature (Tm).[3][9]
-
Thermogravimetric Analysis (TGA): To assess the thermal stability and decomposition temperature of the polymer.[3][9]
Table of Typical ROP Conditions:
| Monomer | Catalyst | [M]/[Cat] Ratio | Temperature (°C) | Time (h) | Reference |
| δ-GL | MBTO¹ | 500:1 | 160 | 4 | [3] |
| ε-CL | Sn(Oct)₂ | 1000:1 | 130 | 24 | - |
| Lactide | Sn(Oct)₂ | 20,000:1 | 140-180 | 1-4 | |
| Glycolide | Sn(Oct)₂ | 30,000:1 | 185 | 3 | [9] |
¹Monobutyltin oxide (MBTO) was found to be effective for δ-GL polymerization.[3]
Comparative Properties and Applications
The structural differences between the polymers lead to distinct properties that make them suitable for different biomedical applications. The presence of hydroxyl groups in PGL makes it more hydrophilic than PCL and PLA, which can enhance biocompatibility and modulate drug release profiles.[10][11][12] This functionality also opens avenues for covalently attaching drugs or targeting ligands.
Caption: Comparison of polymer properties and their related applications.
-
Poly(δ-gluconolactone) (PGL): Its hydrophilicity and pendant functional groups make PGL a strong candidate for advanced drug delivery systems where water solubility and drug conjugation are desired.[12] Copolymers of δ-GL and ε-CL have been explored to balance hydrophilicity and mechanical properties.[3][10][13]
-
Poly(ε-caprolactone) (PCL): The slow degradation rate and flexibility of PCL are ideal for long-term implantable devices and scaffolds for bone and cartilage tissue engineering.[5] However, its hydrophobicity can sometimes limit cell adhesion.[5]
-
Poly(lactic acid) (PLA): With its excellent mechanical properties and moderate degradation rate, PLA is widely used for orthopedic fixation devices like screws and plates, as well as for sutures.[2][4]
-
Poly(glycolic acid) (PGA): As the most hydrophilic and fastest-degrading of the common polyesters, PGA is primarily used for applications requiring rapid absorption, such as absorbable sutures.[2][4]
Conclusion
While ε-caprolactone, lactide, and glycolide remain the workhorses of biodegradable polyesters, δ-gluconolactone represents a significant step towards a new generation of functional, sustainable, and bio-based materials. Its unique sugar-based structure provides inherent hydrophilicity and reactive sites, addressing some of the limitations of traditional aliphatic polyesters like PCL. Although the polymerization of δ-GL can be more challenging due to thermodynamic factors and potential side reactions, ongoing research is optimizing reaction conditions to produce high molecular weight polymers.[3] For researchers in drug development and material science, poly(δ-gluconolactone) and its copolymers offer a versatile platform for creating sophisticated biomaterials with tailored degradation profiles and advanced functionalities.
References
- 1. Sourcing, thermodynamics, and ring-opening (co)polymerization of substituted δ-lactones: a review - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of poly(L-lactide) and polyglycolide by ring-opening polymerization | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. Biocompatibility of poly (DL-lactic acid/glycine) copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Polycaprolactone - Wikipedia [en.wikipedia.org]
- 6. glycodepot.com [glycodepot.com]
- 7. revroum.lew.ro [revroum.lew.ro]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. Synthesis of Poly(Lactic Acid-co-Glycolic Acid) Copolymers with High Glycolide Ratio by Ring-Opening Polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biocatalytic synthesis of δ-gluconolactone and ε-caprolactone copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Poly(glucono-δ-lactone) based nanocarriers as novel biodegradable drug delivery platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of Delta-Gluconolactone and Gluconic Acid as Acidifying Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of delta-gluconolactone (GDL) and gluconic acid, two widely utilized acidifying agents in the food, pharmaceutical, and cosmetic industries. This analysis is supported by a review of their physicochemical properties and functional performance, with a focus on their distinct acidification profiles.
Executive Summary
This compound and gluconic acid are closely related chemically, with GDL being the cyclic ester of gluconic acid. While both ultimately result in the acidification of a system through the presence of gluconic acid, their primary differentiation lies in the rate at which they achieve this. Gluconic acid provides rapid acidification upon addition, whereas GDL acts as a slow-release acidulant, gradually hydrolyzing to form gluconic acid. This fundamental difference dictates their suitability for various applications, with GDL being favored where a slow, controlled pH drop is desired to influence texture, flavor, and reaction kinetics.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and gluconic acid is presented below. These properties are critical in understanding their behavior in aqueous systems and their handling characteristics.
| Property | This compound (GDL) | Gluconic Acid |
| Molecular Formula | C₆H₁₀O₆[1][2] | C₆H₁₂O₇[3][4] |
| Molecular Weight | 178.14 g/mol [1][2] | 196.16 g/mol [3][5] |
| pKa | Not directly applicable; it is a neutral molecule. The pKa of its hydrolysis product, gluconic acid, is ~3.6-3.86.[3][4][6] | ~3.6 - 3.86[3][4] |
| Appearance | White, crystalline powder[2][7] | White crystalline powder or a colorless to light yellow syrupy liquid (in aqueous solution)[4][8] |
| Solubility in Water | Freely soluble (approx. 59 g/100 mL at 20-25°C)[7][9] | Very soluble (approx. 100 g/100 mL at 20°C)[10] |
| Solubility in Ethanol | Sparingly soluble (approx. 1 g/100 g)[1][7] | Slightly soluble[8] |
| Melting Point | ~153-160 °C (decomposes)[2][7] | ~131 °C[3][4] |
| Hygroscopicity | Low[11] | High (as an aqueous solution) |
Mechanism of Acidification
The distinct acidifying behavior of GDL stems from its hydrolysis in aqueous solutions. This process involves the opening of the lactone ring to form gluconic acid, which then dissociates to release hydrogen ions, thereby lowering the pH.
Hydrolysis of this compound to Gluconic Acid.
The rate of this hydrolysis is influenced by temperature and pH. Higher temperatures and higher pH levels accelerate the conversion of GDL to gluconic acid.[12][13] This temperature dependence is a key feature utilized in applications such as baking, where the leavening action is intensified at oven temperatures.
Comparative Acidification Performance
The primary functional difference between GDL and gluconic acid is their acidification profile. Gluconic acid, being a direct acid, causes an immediate drop in pH upon its addition to a system. In contrast, GDL provides a gradual and controlled reduction in pH over time.
While direct comparative studies with side-by-side acidification curves are not extensively available in the literature, the following table summarizes the expected performance based on the known properties and application data.
| Parameter | This compound (GDL) | Gluconic Acid |
| Initial Rate of pH Drop | Slow | Rapid |
| Acidification Profile | Gradual, progressive, and continuous decrease to an equilibrium pH.[14][15] | Immediate and sharp decrease to the final pH. |
| Final pH (at equivalent concentrations) | Similar to gluconic acid, as it hydrolyzes to form it. | Dependent on concentration and the buffering capacity of the system. |
| Flavor Profile | Initially slightly sweet, becoming mildly acidic. The final flavor is less tart than other food acids.[16] | Mildly acidic and refreshing taste.[10] |
| Typical Applications | Tofu coagulation, leavening agent in baked goods, controlled pH reduction in processed meats and cheese, and gentle exfoliation in cosmetics.[17][18] | General acidulant in beverages and food products, cleaning agents, and pharmaceuticals.[8][9] |
Experimental Protocols
The following are detailed methodologies for key experiments to compare the acidifying properties of this compound and gluconic acid.
Determination of Acidification Profile in an Aqueous System
Objective: To quantify and compare the rate and extent of pH reduction by GDL and gluconic acid in a controlled aqueous environment.
Materials:
-
This compound (food or pharmaceutical grade)
-
Gluconic acid (50% aqueous solution, food or pharmaceutical grade)
-
Deionized water
-
pH meter with a calibrated electrode
-
Magnetic stirrer and stir bar
-
Thermostatically controlled water bath
-
Beakers (250 mL)
-
Top-pan balance
Procedure:
-
Prepare a 1% (w/v) solution of this compound in 100 mL of deionized water at a controlled temperature (e.g., 25°C).
-
Immediately after dissolution, place the beaker in the water bath on a magnetic stirrer and begin monitoring the pH at regular intervals (e.g., every 5 minutes for the first hour, then every 15 minutes for a total of 3-4 hours).
-
Prepare a 1% (w/v) solution of gluconic acid in 100 mL of deionized water at the same controlled temperature. Note: Account for the purity of the gluconic acid solution to ensure an equivalent molar concentration to the GDL solution.
-
Immediately after dissolution, begin monitoring the pH of the gluconic acid solution. A rapid initial reading should be taken, followed by readings at the same intervals as the GDL solution to serve as a control.
-
Plot the pH values against time for both solutions to generate their respective acidification curves.
Workflow for Comparing Acidification Profiles.
Evaluation of Acidifying Performance in a Food Matrix (e.g., Milk)
Objective: To compare the effect of GDL and gluconic acid on the pH and coagulation of a model food system.
Materials:
-
Fresh whole or skim milk
-
This compound
-
Gluconic acid (50% solution)
-
pH meter
-
Water bath
-
Beakers
-
Visual assessment for coagulation
Procedure:
-
Dispense equal volumes of milk into two separate beakers and bring them to the desired temperature (e.g., 30°C) in a water bath.
-
To the first beaker, add a predetermined concentration of GDL (e.g., 1.5% w/v) and stir to dissolve.
-
To the second beaker, add an equivalent molar concentration of gluconic acid and stir.
-
Monitor the pH of both samples over time.
-
Visually observe the milk for signs of coagulation (gelling, curd formation) and record the time at which it occurs for each sample.
-
Compare the rate of pH drop and the time to coagulation for both acidulants.
Analysis of GDL and Gluconic Acid Content by HPLC
Objective: To quantify the concentration of GDL and gluconic acid in a sample over time, providing a direct measure of the hydrolysis rate.
Methodology: High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., an organic acid analysis column or a C18 column with an appropriate mobile phase) and detector (e.g., UV or refractive index) can be used.
General Procedure:
-
Prepare standard solutions of GDL and gluconic acid of known concentrations.
-
Prepare the sample by dissolving a known amount in the mobile phase or a suitable solvent.
-
Inject the standards and the sample into the HPLC system.
-
Develop a calibration curve from the standard solutions.
-
Quantify the concentration of GDL and gluconic acid in the sample by comparing their peak areas to the calibration curve.[8]
Applications and Functional Advantages
This compound (GDL): The slow and controlled release of acid makes GDL a preferred choice in applications where a gradual pH drop is crucial.
-
Food Industry:
-
Tofu Coagulation: The gradual acidification allows for the formation of a smooth and uniform tofu gel.
-
Cheese Making: It can be used as a direct acidulant to control the pH during cheese production, mimicking the slow acidification by starter cultures.[19]
-
Processed Meats: In cured sausages, the slow pH drop contributes to the desired texture and accelerates the curing process.[6]
-
Bakery: As a leavening agent, its hydrolysis is accelerated by heat, leading to a controlled release of carbon dioxide during baking.
-
-
Cosmetics and Pharmaceuticals:
-
Gentle Exfoliation: As a polyhydroxy acid (PHA), it provides a milder exfoliation compared to alpha-hydroxy acids (AHAs), making it suitable for sensitive skin.[7]
-
pH Adjustment: It is used to slowly lower the pH of formulations to a desired level, which can be important for the stability of other ingredients and for product efficacy.[3]
-
Gluconic Acid: Its rapid acidifying action is beneficial in applications where an immediate pH adjustment is needed.
-
Food and Beverage Industry:
-
Acidity Regulator: Used to impart a mild, refreshing tartness to beverages, syrups, and other food products.[8]
-
Cleaning Solutions: It is an effective chelating agent and is used in industrial cleaning formulations.
-
-
Pharmaceuticals:
-
Excipient: Used in various pharmaceutical preparations for pH control and as a chelating agent.
-
Conclusion
This compound and gluconic acid, while chemically linked, offer distinct functionalities as acidifying agents. Gluconic acid provides immediate acidification, making it a straightforward choice for general pH reduction. In contrast, this compound's unique property of slow hydrolysis to gluconic acid allows for a gradual and controlled pH decrease. This delayed action is highly advantageous in complex systems where the rate of acidification influences texture, flavor development, and the stability of the final product. The choice between these two acidulants should, therefore, be guided by the specific requirements of the application, particularly the desired rate and profile of acidification.
References
- 1. scispace.com [scispace.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Effect of GDL-induced pH Decrease on the Formation of Biogenic Amines in Meat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. myfoodresearch.com [myfoodresearch.com]
- 8. qikan.cmes.org [qikan.cmes.org]
- 9. Acidified [meatsandsausages.com]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. Production of Gluconic Acid and Its Derivatives by Microbial Fermentation: Process Improvement Based on Integrated Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. fao.org [fao.org]
- 14. mdpi.com [mdpi.com]
- 15. thepoultrysite.com [thepoultrysite.com]
- 16. Skim Milk Acidification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. ygeia.cl [ygeia.cl]
- 19. Effect of GdL Addition on Physico-chemical Properties of Fermented Sausages during Ripening - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Delta-Gluconolactone and EDTA as Chelating Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chelating efficacy of delta-Gluconolactone (GDL) and Ethylenediaminetetraacetic acid (EDTA). The information presented is supported by experimental data to assist researchers in selecting the appropriate chelating agent for their specific applications.
Introduction to Chelating Agents
Chelating agents are chemical compounds that form stable, water-soluble complexes with metal ions. This process, known as chelation, effectively inactivates the metal ions, preventing them from participating in undesirable chemical reactions. In pharmaceutical and research settings, chelation is crucial for enhancing product stability, improving the efficacy of active ingredients, and mitigating the toxic effects of heavy metals.
EDTA (Ethylenediaminetetraacetic acid) is a hexadentate ligand, meaning it can form six bonds with a single metal ion, creating a very stable complex. It is a powerful and widely used chelating agent, effective across a broad pH range for a variety of divalent and trivalent metal ions.[1]
This compound (GDL) is a cyclic ester of D-gluconic acid. In aqueous solutions, GDL hydrolyzes to form an equilibrium mixture of D-gluconic acid and its delta- and gamma-lactones.[2] Gluconic acid is the active chelating species, acting as a weaker chelating agent compared to EDTA. Its chelating ability is highly dependent on the pH of the solution.[3]
Quantitative Comparison of Chelating Efficacy
The efficacy of a chelating agent is quantified by its stability constant (log K). A higher log K value indicates a stronger bond between the chelating agent and the metal ion, signifying a more stable complex.
The following table summarizes the stability constants for EDTA and gluconic acid with various metal ions. It is important to note that the experimental conditions, particularly pH, significantly influence these values.
| Metal Ion | EDTA (log K) | Gluconic Acid (log β) | pH (Gluconic Acid) |
| Divalent Cations | |||
| Ca²⁺ | 10.7 | - | - |
| Mg²⁺ | 8.7 | - | - |
| Co²⁺ | 16.5 | 13.1 | 13.3 |
| Fe²⁺ | 14.3 | 17.8 | 13.3 |
| Mn²⁺ | 13.9 | - | - |
| Zn²⁺ | 16.5 | - | - |
| Cd²⁺ | 16.5 | 14.2 | 13.3 |
| Trivalent Cations | |||
| Fe³⁺ | 25.1 | 37.9 | 13.3 |
| Ce³⁺ | - | 43.9 | 13.3 |
| Eu³⁺ | - | 24.3 | 13.3 |
| Ho³⁺ | - | 49.8 | 13.3 |
| Hexavalent Cation | |||
| U(VI) (UO₂²⁺) | - | 19.9 | 7.0 & 13.3 |
Note: Data for EDTA is generally reported at a standard pH and ionic strength. Data for gluconic acid was obtained from a study at specific pH values as indicated. A direct comparison is most accurate when conditions are identical.[4][5]
Mechanism of Chelation
The fundamental difference in the chelating mechanism between EDTA and gluconic acid lies in their molecular structure and the number of binding sites.
Caption: Chelation mechanisms of EDTA and GDL.
pH-Dependent Efficacy
The pH of the solution is a critical factor influencing the chelating efficacy of both EDTA and gluconic acid.
Caption: pH-dependent efficacy of EDTA and Gluconic Acid.
EDTA maintains high chelating efficiency across a wide pH range. In contrast, the chelating ability of gluconic acid increases with pH, showing significantly stronger chelation in alkaline conditions.[3]
Experimental Protocols
The following are detailed methodologies for key experiments to determine and compare the chelating efficacy of GDL and EDTA.
Spectrophotometric Assay for Ferrous Iron (Fe²⁺) Chelation
This method is used to quantify the ability of a chelating agent to bind ferrous ions. The assay is based on the competition between the chelating agent and a colorimetric indicator, ferrozine, for the ferrous ions.
Materials:
-
Ferrous sulfate (FeSO₄) solution (e.g., 2 mM)
-
Ferrozine solution (e.g., 5 mM)
-
Test samples of GDL and EDTA at various concentrations
-
Buffer solution (e.g., pH 7.4)
-
Spectrophotometer
Procedure:
-
Prepare a series of dilutions of the test chelating agents (GDL and EDTA) in the buffer solution.
-
In a microplate or cuvette, add a specific volume of the chelating agent solution.
-
Add a specific volume of the ferrous sulfate solution to initiate the chelation reaction.
-
After a short incubation period, add the ferrozine solution. Ferrozine will react with any unchelated Fe²⁺ to form a magenta-colored complex.
-
Measure the absorbance of the solution at 562 nm.
-
The percentage of chelating activity is calculated using the formula: Chelating Activity (%) = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the solution without the chelating agent and A_sample is the absorbance in the presence of the chelating agent.
Caption: Workflow for Fe²⁺ chelation assay.
Spectrophotometric Assay for Calcium (Ca²⁺) Chelation
This assay determines the calcium-chelating capacity of a substance using a metallochromic indicator, such as o-cresolphthalein complexone (o-CPC), which forms a colored complex with calcium.
Materials:
-
Calcium chloride (CaCl₂) solution
-
o-Cresolphthalein complexone (o-CPC) solution
-
Test samples of GDL and EDTA at various concentrations
-
Alkaline buffer solution (e.g., pH 10)
-
Spectrophotometer
Procedure:
-
Prepare dilutions of GDL and EDTA in the alkaline buffer.
-
To a cuvette or microplate well, add the chelating agent solution.
-
Add the calcium chloride solution.
-
Add the o-CPC solution. The o-CPC will bind to any free calcium ions, forming a colored complex.
-
Measure the absorbance at the wavelength of maximum absorbance for the Ca-o-CPC complex (approximately 575 nm).
-
A decrease in absorbance compared to the control (without chelator) indicates chelation. The chelating activity can be calculated similarly to the iron chelation assay.[6]
Summary and Conclusion
EDTA is a significantly stronger and more versatile chelating agent than this compound (in its active form, gluconic acid) for a wide range of metal ions, particularly at neutral and acidic pH. The high stability constants of metal-EDTA complexes are indicative of its superior efficacy.
However, GDL and its hydrolysis product, gluconic acid, can be effective chelating agents under specific conditions, notably in alkaline environments. For applications where a milder chelating agent is required or where the biodegradability of the chelator is a concern, GDL may present a viable alternative. The choice between EDTA and GDL should be based on a thorough consideration of the specific metal ion to be chelated, the pH of the system, the required strength of chelation, and any environmental or toxicological constraints.
References
- 1. rawsource.com [rawsource.com]
- 2. Production of Gluconic Acid by Some Local Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Effect of Natural Extract Sodium Gluconate on Smear Layer and Dentine Decalcification Compared with EDTA – An In-vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. Rapid method for screening of both calcium and magnesium chelation with comparison of 21 known metal chelators - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Coagulants in Tofu Production: GDL vs. Traditional Alternatives
For researchers and scientists in food science and product development, the choice of coagulant is a critical factor in determining the final characteristics of tofu. This guide provides a detailed comparison of various coagulants, with a particular focus on delta-Gluconolactone (GDL), against traditional salt-based and other acid coagulants. The information presented is supported by experimental data to aid in the selection of the most suitable coagulant for desired tofu properties.
The coagulation of soy milk is the most crucial step in tofu manufacturing, directly influencing the texture, yield, and sensory profile of the final product.[1][2] Coagulants can be broadly categorized into salts, acids, and enzymes.[2][3] This guide will focus on the comparative performance of GDL, a widely used acid coagulant, against common salt coagulants such as calcium sulfate (gypsum) and magnesium chloride (nigari), as well as other acidifiers.
Comparative Performance of Coagulants: A Quantitative Overview
The selection of a coagulant and its concentration significantly impacts the textural properties and yield of tofu.[3][4] The following tables summarize key performance indicators from various studies, offering a quantitative comparison between GDL and other common coagulants.
Table 1: Effect of Coagulant Type on Tofu Yield and Water Holding Capacity
| Coagulant Type | Concentration (%) | Tofu Yield (%) | Moisture Content (%) | Water Holding Capacity | Reference |
| This compound (GDL) | 0.25 - 1.0 | Varies | High | High | [5][6] |
| Calcium Sulfate (CaSO₄) | 0.3 - 0.5 | Higher than MgSO₄ | Lower than GDL | Moderate | |
| Magnesium Chloride (Nigari) | 0.3 - 0.5 | Varies | Varies | Moderate | [6] |
| Magnesium Sulfate (MgSO₄) | 0.3 - 0.5 | High | High | Varies | [4] |
| Citric Acid | Varies | Varies | Lower | Varies | [7] |
Note: Yield and moisture content can be influenced by processing conditions such as pressing time and pressure.
Table 2: Texture Profile Analysis (TPA) of Tofu Produced with Different Coagulants
| Coagulant Type | Hardness (g) | Springiness | Cohesiveness | Chewiness (g) | Reference |
| This compound (GDL) | Lower | Varies | Varies | Lower | [3][6] |
| Calcium Sulfate (CaSO₄) | Higher | Varies | Varies | Higher | [4][8] |
| Magnesium Chloride (Nigari) | Varies | Varies | Varies | Varies | [4][6] |
| Magnesium Sulfate (MgSO₄) | Lower | Not significantly affected | Not significantly affected | Lower | [4] |
| Acetic Acid | High | Varies | Lower | Varies | [7][8] |
Experimental Protocols for Comparative Tofu Production
1. Soybean Preparation:
-
Soaking: Soybeans are soaked in a 1:3 (w/v) ratio of soybeans to water for 12 hours at room temperature (approximately 25°C).[9]
-
Grinding: The soaked soybeans are drained and ground with water. The ratio of dry soybeans to water for grinding can vary, but a common ratio is 1:10 (w/v).
-
Filtering: The resulting slurry is filtered through cheesecloth or muslin to separate the soy milk from the insoluble residue (okara).
2. Soy Milk Heating:
-
The filtered soy milk is heated to 95-100°C and held at this temperature for 5-10 minutes to denature the proteins and inactivate trypsin inhibitors.
3. Coagulation:
-
The heated soy milk is cooled to a specific coagulation temperature, typically between 75°C and 85°C.[9]
-
The coagulant, dissolved in a small amount of warm water, is added to the soy milk with gentle stirring for a few seconds to ensure even distribution.[2]
-
The mixture is then left undisturbed for a set period (e.g., 15-30 minutes) to allow for curd formation.
4. Pressing:
-
The formed curd is transferred to a molding box lined with cheesecloth.
-
A weight is placed on top of the curd to press out the whey. The amount of weight and pressing time will determine the final firmness of the tofu.
5. Cooling and Storage:
-
The pressed tofu block is removed from the mold and cooled in cold water.
-
The tofu is then stored in fresh, cold water, which should be changed daily.
Coagulation Mechanisms: A Closer Look
The textural differences observed in tofu made with various coagulants can be attributed to their distinct coagulation mechanisms.
Salt Coagulants (e.g., Calcium Sulfate, Magnesium Chloride): These coagulants work through an "ion bridge theory."[1] Divalent cations (Ca²⁺, Mg²⁺) neutralize the negative charges on the surface of soy protein molecules, reducing electrostatic repulsion and allowing the proteins to aggregate and form a gel network.[10]
Acid Coagulants (e.g., GDL, Citric Acid): Acid coagulants function by lowering the pH of the soy milk towards the isoelectric point of soy proteins (around pH 4.5).[1][10] At this pH, the net charge on the protein molecules is zero, which minimizes electrostatic repulsion and leads to protein aggregation and gel formation.
This compound (GDL): A Unique Acid Coagulant GDL is unique in that it is a slow-acting acidulant.[10] In an aqueous solution, GDL gradually hydrolyzes to form gluconic acid, leading to a slow and uniform decrease in pH throughout the soy milk.[1][11] This controlled acidification process results in a more homogeneous and fine gel network, which is characteristic of the smooth, silken texture of GDL-coagulated tofu.[2][5]
Visualizing the Processes
To better understand the experimental workflow and the chemical mechanism of GDL, the following diagrams are provided.
Caption: A generalized workflow for the experimental production of tofu.
Caption: The chemical mechanism of tofu coagulation using GDL.
Conclusion
The choice of coagulant has a profound effect on the final properties of tofu. GDL is particularly favored for producing tofu with a fine, smooth, and silken texture due to its slow and controlled acidification process.[2][5] In contrast, salt-based coagulants like calcium sulfate typically produce a firmer and more brittle tofu. The selection of a coagulant should be based on the desired textural and sensory characteristics of the final product. For researchers and developers, understanding the interplay between coagulant type, concentration, and processing conditions is key to innovating and optimizing tofu production.
References
- 1. Research Progress on Tofu Coagulants and Their Coagulation Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ift.org [ift.org]
- 3. researchgate.net [researchgate.net]
- 4. qascf.com [qascf.com]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. jaast.org [jaast.org]
- 7. mdpi.com [mdpi.com]
- 8. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. Direct comparison of the tofu-like precipitate formation by adding different coagulants: magnesium chloride and glucono-δ-lactone - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biocompatibility of Delta-Gluconolactone-Crosslinked Scaffolds
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of ideal tissue engineering scaffolds, the choice of crosslinking agent is paramount to ensure structural integrity and, most critically, biocompatibility. While traditional crosslinkers like glutaraldehyde (GA) have been widely used, concerns over cytotoxicity have driven the exploration of alternatives. Genipin (GP), a naturally derived crosslinker, has emerged as a more biocompatible option. This guide provides a comparative assessment of a lesser-explored but promising crosslinking agent, delta-Gluconolactone (GDL), against the well-established GA and GP.
Executive Summary
This guide synthesizes available experimental data to compare the biocompatibility of scaffolds crosslinked with this compound (GDL), glutaraldehyde (GA), and genipin (GP). The evidence strongly indicates that glutaraldehyde exhibits significant cytotoxicity, whereas genipin demonstrates superior biocompatibility, actively promoting a pro-regenerative immune response. Data on this compound as a crosslinking agent for tissue engineering scaffolds is limited. However, existing studies on GDL in other biomedical applications suggest it possesses low cytotoxicity, making it a potentially viable and safe alternative. Further direct comparative studies are warranted to fully elucidate its biocompatibility profile in crosslinked scaffolds.
Data Presentation: A Comparative Analysis
The following tables summarize quantitative data from various studies to facilitate a clear comparison between the three crosslinking agents. It is important to note that direct comparative studies including all three agents are scarce; therefore, the data is compiled from different studies and should be interpreted with this in mind.
Table 1: In Vitro Cytotoxicity
| Crosslinking Agent | Cell Type | Assay | Cell Viability (%) | Source |
| Glutaraldehyde (GA) | L929 fibroblasts | MTT | Level III Toxicity (Significant cytotoxicity) | [1] |
| Porcine Meniscus Cells | Not specified | Toxic to cells at 1.0% and 2.5% | [2] | |
| Genipin (GP) | L929 fibroblasts | MTT | Level I Toxicity (No cytotoxicity) | [1] |
| Chitosan Scaffolds | Flow Cytometry | 88.4%–90.9% | [3] | |
| This compound (GDL) | Chitosan/L-arginine hydrogels | HeLa Cells | >80% | [4] |
Table 2: In Vitro Cell Proliferation
| Crosslinking Agent | Cell Type | Assay | Proliferation Rate (Compared to Control) | Source |
| Glutaraldehyde (GA) | Human Dermal Fibroblasts | Proliferation Assay | ED50 15-50µM (Inhibitory) | [5] |
| Genipin (GP) | MG-63 osteoblast-like cells | Cell Count | Supported adhesion and proliferation | [6] |
| PC12 and A172 cells | Not specified | Stimulated proliferation | [7] | |
| This compound (GDL) | Primary Stromal Cells | MTT, CellTiter-Glo | Minimal proliferation | [8] |
Table 3: In Vivo Biocompatibility
| Crosslinking Agent | Animal Model | Key Findings | Source |
| Glutaraldehyde (GA) | Rat (subcutaneous) | Significant inflammatory cytokine release, necrotic and inflammatory response.[9] | [9][10] |
| Mouse (subcutaneous) | Minimal cell infiltration. | [11] | |
| Genipin (GP) | Rat (osteochondral defects) | Biocompatible, degradation is inversely related to concentration.[12] | [12] |
| Rat (kidney defect) | Better anti-degradation and anti-inflammatory ability than uncrosslinked scaffolds.[11] | [11] | |
| This compound (GDL) | Mouse (myocardial I/R) | Attenuated myocardial injury and apoptosis. | [13] |
Experimental Protocols
Detailed methodologies for key biocompatibility experiments are provided below to aid in the replication and validation of these findings.
MTT Assay for Cytotoxicity
Objective: To assess the cytotoxicity of scaffold extracts on cultured cells.
Protocol:
-
Extract Preparation: Scaffolds are incubated in a cell culture medium at a concentration of 3 cm²/mL for 24 hours at 37°C.
-
Cell Seeding: Plate cells (e.g., L929 fibroblasts) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[4]
-
Exposure: Remove the culture medium and replace it with the scaffold extracts. Incubate for 24, 48, and 72 hours.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is calculated as a percentage relative to the control (cells cultured in medium without scaffold extract).
Live/Dead Viability/Cytotoxicity Assay
Objective: To visualize and quantify the viability of cells cultured on scaffolds.
Protocol:
-
Cell Seeding: Seed cells directly onto the scaffolds and culture for the desired period.
-
Staining Solution Preparation: Prepare a working solution of Calcein AM (for live cells, green fluorescence) and Ethidium homodimer-1 (for dead cells, red fluorescence) in a suitable buffer (e.g., PBS).
-
Staining: Wash the cell-seeded scaffolds with PBS and incubate them in the Live/Dead staining solution for 15-30 minutes at room temperature, protected from light.
-
Imaging: Visualize the scaffolds using a fluorescence microscope. Live cells will fluoresce green, and dead cells will fluoresce red.
-
Quantification: The percentage of viable cells can be determined by counting the number of green-staining cells relative to the total number of cells (green + red).
In Vivo Subcutaneous Implantation
Objective: To evaluate the local tissue response to implanted scaffolds.
Protocol:
-
Animal Model: Use an appropriate animal model, such as rats or mice.
-
Implantation: Under anesthesia and aseptic conditions, create subcutaneous pockets on the dorsum of the animal. Insert the sterile scaffold into each pocket.
-
Post-operative Care: Suture the incisions and provide appropriate post-operative care, including analgesics.
-
Explantation: At predetermined time points (e.g., 7, 14, 28, and 112 days), euthanize the animals and explant the scaffolds along with the surrounding tissue.[4]
-
Histological Analysis: Fix the tissue samples in 10% formalin, embed in paraffin, and section. Stain the sections with Hematoxylin and Eosin (H&E) to observe the inflammatory cell infiltrate and fibrous capsule formation. Immunohistochemistry can be used to identify specific immune cell types (e.g., macrophages, lymphocytes).[4][11]
Signaling Pathways and Experimental Workflows
The interaction of crosslinking agents with cellular signaling pathways is crucial for determining the ultimate biocompatibility of a scaffold. The following diagrams, generated using Graphviz (DOT language), illustrate these complex relationships and experimental workflows.
Conclusion
The selection of a crosslinking agent has profound implications for the biocompatibility and ultimate success of a tissue engineering scaffold. Glutaraldehyde, while effective in crosslinking, poses a significant risk of cytotoxicity. Genipin stands out as a highly biocompatible alternative that can modulate the host immune response toward a favorable, pro-regenerative M2 phenotype.
This compound emerges as a promising candidate that warrants further investigation. Its established use as a food additive and in cosmetic applications suggests a favorable safety profile. The limited available data indicates low cytotoxicity, positioning GDL as a potentially superior alternative to glutaraldehyde and a viable option alongside genipin. However, to confidently recommend GDL for widespread use in scaffold crosslinking, direct comparative studies generating quantitative data on its cytotoxicity, support for cell proliferation, and in vivo performance are critically needed. Researchers are encouraged to undertake such studies to fully unlock the potential of this promising biomaterial.
References
- 1. Cell Response to RGD Density in Crosslinked Artificial Extracellular Matrix Protein Films - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alantolactone is a natural product that potently inhibits YAP1/TAZ through promotion of reactive oxygen species accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of the in vitro degradation and the in vivo tissue response to bi-layered 3D-printed scaffolds combining PLA and biphasic PLA/bioglass components - Guidance of the inflammatory response as basis for osteochondral regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Dectin-1 Activation by a Natural Product β-Glucan Converts Immunosuppressive Macrophages into an M1-like Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Novel components in the nuclear factor-kappa B (NF-κB) signaling pathways of endothelial cells under hyperglycemic-ischemic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hippo and YAP/TAZ Signaling | Signal Transduction | Tocris Bioscience [tocris.com]
- 11. Effect of GLP-1/GLP-1R on the Polarization of Macrophages in the Occurrence and Development of Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of the In Vitro Cytotoxicity of Crosslinked Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of HPLC and Enzymatic Methods for δ-Gluconolactone Measurement
For researchers, scientists, and drug development professionals, the accurate quantification of δ-Gluconolactone (GDL) is critical in various applications, ranging from food and beverage quality control to pharmaceutical formulation. This guide provides an objective comparison of two common analytical techniques for GDL measurement: High-Performance Liquid Chromatography (HPLC) and enzymatic assays. The performance of each method is evaluated based on experimental data, and detailed protocols are provided to support methodological decisions.
Comparative Performance Data
The selection of an analytical method hinges on its performance characteristics. The following table summarizes the key quantitative parameters for both HPLC and enzymatic methods for the determination of GDL and its hydrolytic product, gluconic acid.
| Performance Parameter | HPLC Method | Enzymatic Assay |
| Linearity Range | 1.05 - 22.5 mg·L⁻¹ (for GDL)[1] | 0.8 - 50 µg of D-gluconic acid per assay[2] |
| Limit of Detection (LOD) | 0.32 ng (for GDL)[1] | 0.792 mg/L (for D-gluconic acid)[2] |
| Limit of Quantification (LOQ) | 2.0 mg·L⁻¹ (for gluconic acid)[3] | Not explicitly stated, but assay is linear from 0.8 µg per assay[2] |
| Accuracy (Recovery) | 96.2% - 103%[1] | ~100% for commercial D-gluconic acid salts[2] |
| Precision (RSD%) | 1.3% - 1.8%[1] | An absorbance difference of 0.005 to 0.010 may occur in duplicates[2] |
| Specificity | Method is specific to the analyte based on retention time[4] | The assay is specific for D-gluconic acid[2] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of analytical results. Below are the protocols for both the HPLC and enzymatic methods for GDL measurement.
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the quantification of GDL in various matrices, including pharmaceutical products.[1]
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A system equipped with a Charged Aerosol Detector (CAD).
-
Column: Thermo Hypersil Gold Aq (250 mm × 4.6 mm, 5 µm).[1]
-
Mobile Phase: A mixture of acetonitrile and water (9:1 v/v).[1]
-
Flow Rate: 0.5 mL·min⁻¹.[1]
-
Column Temperature: 30 °C.[1]
-
Injection Volume: 10 µL.[1]
-
CAD Nebulization Temperature: 50 °C.[1]
-
CAD Carrier Gas Pressure: 427.5 kPa.[1]
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve GDL reference standard in the mobile phase to prepare a stock solution of a known concentration.
-
Working Standard Solutions: Serially dilute the stock solution with the mobile phase to prepare a series of working standards within the desired linear range (e.g., 1.05 - 22.5 mg·L⁻¹).[1]
-
Sample Preparation: Dissolve the sample containing GDL in the mobile phase. The solution may require filtration through a 0.45 µm filter before injection.
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the GDL standard against its concentration.
-
Determine the concentration of GDL in the sample by interpolating its peak area from the calibration curve.
Enzymatic Method
This method relies on the specific enzymatic conversion of gluconic acid (the hydrolyzed form of GDL) and is often available as a commercial kit.[5][6]
1. Principle:
The enzymatic assay for D-gluconic acid involves a two-step reaction. First, D-gluconate is phosphorylated to D-gluconate-6-phosphate by gluconate kinase (GCK) in the presence of ATP. Subsequently, 6-phosphogluconate dehydrogenase (6-PGDH) oxidatively decarboxylates D-gluconate-6-phosphate to ribulose-5-phosphate, with the concomitant reduction of NADP⁺ to NADPH. The increase in absorbance at 340 nm due to the formation of NADPH is directly proportional to the amount of D-gluconic acid present.[2] To measure GDL, it is first hydrolyzed to D-gluconic acid under alkaline conditions.[2]
2. Reagents and Materials (typically provided in a kit):
-
Buffer solution
-
NADP⁺/ATP mixture
-
Gluconate kinase (GCK)
-
6-Phosphogluconate dehydrogenase (6-PGDH)
-
D-Gluconic acid standard solution
3. Assay Procedure:
-
Sample Preparation:
-
Manual Assay (Spectrophotometer):
-
Pipette distilled water, sample solution (or standard), and buffer/NADP⁺/ATP mixture into a cuvette.
-
Mix and read the initial absorbance (A1) at 340 nm after approximately 3 minutes.
-
Start the reaction by adding the GCK/6-PGDH enzyme solution.
-
Mix and incubate for approximately 5-10 minutes at room temperature.
-
Read the final absorbance (A2) at 340 nm.
-
-
Calculation:
-
Calculate the change in absorbance (ΔA = A2 - A1) for both the sample and the standard.
-
The concentration of D-gluconic acid in the sample is determined using the following formula: Concentration (g/L) = (ΔA_sample / ΔA_standard) × Concentration_standard (g/L) × Dilution factor
-
Workflow Diagrams
The following diagrams illustrate the experimental workflows for the HPLC and enzymatic methods for GDL measurement.
References
delta-Gluconolactone as a milder alternative to alpha-hydroxy acids in dermatological research
A Comparative Guide to a Milder Alternative for Alpha-Hydroxy Acids
In the pursuit of effective and well-tolerated agents for skin exfoliation and renewal, researchers are increasingly turning their attention to Polyhydroxy Acids (PHAs), with delta-gluconolactone (GDL) emerging as a prominent candidate. This guide provides a comprehensive comparison of GDL and traditional Alpha-Hydroxy Acids (AHAs), supported by experimental data, for researchers, scientists, and drug development professionals. GDL presents a promising alternative, offering comparable efficacy in addressing signs of photoaging with a significantly lower potential for irritation, making it particularly suitable for sensitive skin formulations.
Performance Comparison: this compound vs. Alpha-Hydroxy Acids
GDL, a naturally occurring polyhydroxy acid, is structurally similar to AHAs but possesses a larger molecular size.[1][2][3][4] This key difference limits its penetration into the deeper layers of the epidermis, resulting in a gentler, non-irritating exfoliation compared to AHAs like glycolic acid.[2][3][4][5][6] Beyond its exfoliating properties, GDL also functions as a humectant, attracting and binding water to the skin, thereby enhancing hydration and supporting the skin's barrier function.[2][7][8] Furthermore, it exhibits antioxidant properties by scavenging free radicals and offering protection against UV-induced damage.[2][7]
Quantitative Data Summary
The following tables summarize key performance indicators of this compound, often in comparison to AHAs, based on available clinical and preclinical data.
| Efficacy Parameter | This compound (PHA) | Alpha-Hydroxy Acid (AHA) | Key Findings |
| Reduction in Fine Lines & Wrinkles | Significant improvement observed. A 12-week study showed a 35% improvement in fine lines.[9] | Effective in reducing fine lines and wrinkles. | GDL provides anti-aging effects comparable to AHAs.[10] |
| Improvement in Skin Firmness | A 12-week study reported a 24% improvement in dermal firmness.[8] | Known to improve skin firmness. | GDL demonstrates significant improvements in skin firmness. |
| Skin Hydration | Increased stratum corneum hydration by 35% after a single application and 28% after two weeks of use.[8] | Can sometimes lead to dryness and irritation.[2] | GDL acts as a humectant, providing superior hydration.[2][7][8] |
| Skin Barrier Function (TEWL) | Does not significantly increase Transepidermal Water Loss (TEWL).[8] Can reduce TEWL.[1] | May compromise skin barrier function and increase TEWL. | GDL helps to maintain and improve the skin's barrier function.[1] |
| Irritation Potential (Stinging, Burning, Redness) | Significantly lower incidence of stinging, burning, and itching compared to AHAs.[9][11] Well-tolerated by sensitive and rosacea-prone skin.[7][8] | Higher potential for sensory irritation, redness, and peeling.[2][11] | GDL is a gentler alternative suitable for sensitive skin types.[2][3][4][6][7][11] |
| UV Protection | Provides up to 50% protection against UV radiation without increasing sunburn cells.[2] | Can increase photosensitivity. | GDL offers inherent photoprotective benefits.[2] |
Experimental Protocols
Detailed methodologies for key experiments cited in dermatological research comparing GDL and AHAs are provided below.
Measurement of Transepidermal Water Loss (TEWL)
Objective: To assess the effect of a topical agent on the skin's barrier function by measuring the amount of water that evaporates from the epidermis.
Methodology:
-
Subject Acclimatization: Subjects are acclimatized in a room with controlled temperature (20-22°C) and humidity (45-55% RH) for at least 30 minutes prior to measurement.[12][13][14]
-
Instrumentation: A Tewameter® (or similar evaporimeter) is used for measurement. The probe of the instrument is held gently against the skin surface.[12][13]
-
Measurement Procedure:
-
Baseline TEWL measurements are taken from the designated test area (e.g., volar forearm) before product application.
-
A standardized amount of the test product (e.g., 2 mg/cm²) is applied to the test area.
-
TEWL measurements are repeated at specified time points (e.g., 1, 2, 4, 8, and 24 hours) after product application.
-
Multiple readings are taken at each time point to ensure accuracy, and the mean value is reported.[12]
-
-
Data Analysis: Changes in TEWL from baseline are calculated to determine the product's effect on skin barrier function. A decrease or no significant change in TEWL indicates a non-irritating and barrier-supporting formulation.
Stratum Corneum Hydration Measurement
Objective: To evaluate the moisturizing efficacy of a topical agent by measuring the water content of the stratum corneum.
Methodology:
-
Subject Acclimatization: Similar to TEWL measurement, subjects are acclimatized to a controlled environment.[15]
-
Instrumentation: A Corneometer® (or similar capacitance-based instrument) is used. The probe measures the dielectric constant of the skin, which correlates with its water content.[15][16][17]
-
Measurement Procedure:
-
Baseline hydration levels are measured on the test area.
-
The test product is applied to the skin.
-
Hydration measurements are taken at predetermined intervals post-application.
-
-
Data Analysis: The increase in capacitance values from baseline indicates an improvement in skin hydration.
In Vitro Collagen Synthesis Assay in Human Dermal Fibroblasts
Objective: To determine the effect of a test compound on the production of collagen by human skin fibroblasts.
Methodology:
-
Cell Culture: Normal human dermal fibroblasts (NHDFs) are cultured in a suitable medium (e.g., DMEM with 10% fetal bovine serum).[18][19]
-
Treatment: Once the cells reach a desired confluency, the culture medium is replaced with a serum-free medium containing various concentrations of the test compound (e.g., this compound) for a specified incubation period (e.g., 24-48 hours).[18][20] A vehicle control (medium without the test compound) is also included.
-
Collagen Quantification:
-
The amount of newly synthesized collagen in the cell culture supernatant and/or cell lysate is quantified.
-
Commonly used methods include the Sircol™ Collagen Assay, which is a quantitative dye-binding method, or an Enzyme-Linked Immunosorbent Assay (ELISA) specific for pro-collagen type I.[20][21][22]
-
-
Data Analysis: The absorbance is read using a spectrophotometer, and the concentration of collagen is calculated based on a standard curve. Results are expressed as a percentage of the control.
Visualized Mechanisms and Workflows
To further elucidate the mechanisms of action and experimental processes, the following diagrams are provided.
References
- 1. kesans.rifainstitute.com [kesans.rifainstitute.com]
- 2. beminimalist.co [beminimalist.co]
- 3. us.typology.com [us.typology.com]
- 4. magsskin.com [magsskin.com]
- 5. grove.co [grove.co]
- 6. us.typology.com [us.typology.com]
- 7. meadowandbark.com [meadowandbark.com]
- 8. revivalabs.com [revivalabs.com]
- 9. qvsiete.com [qvsiete.com]
- 10. Effect of Gluconolactone on Wrinkles | Wisderm [wap.wisderm.com]
- 11. Gluconolactone (Explained + Products) [incidecoder.com]
- 12. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 13. Transepidermal Water Loss I A&T Formulation Knowledge base [atformulation.com]
- 14. Stratum corneum transepidermal water loss measurement [bio-protocol.org]
- 15. s3.amazonaws.com [s3.amazonaws.com]
- 16. karger.com [karger.com]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Collagen peptides affect collagen synthesis and the expression of collagen, elastin, and versican genes in cultured human dermal fibroblasts [frontiersin.org]
- 19. Expression of catalytically active Matrix Metalloproteinase-1 in dermal fibroblasts induces collagen fragmentation and functional alterations that resemble aged human skin - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Modulation of collagen synthesis and its gene expression in human skin fibroblasts by tocotrienol-rich fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of delta-Gluconolactone: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory chemicals is a critical aspect of research and development. This document provides detailed procedural guidance for the proper disposal of delta-gluconolactone, a widely used compound in various scientific applications. While this compound is not classified as a hazardous substance, adherence to established laboratory waste management protocols is essential to maintain a safe working environment and minimize environmental impact.[1][2]
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to be familiar with the general safety and handling requirements for this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, gloves, and a lab coat. In case of dust formation, a respirator may be necessary.[3]
-
Spill Management: In the event of a spill, clean it up immediately. Use dry clean-up procedures to avoid generating dust. The spilled material should be swept up and placed in a suitable, labeled container for waste disposal.[1]
-
Storage of Waste: Waste this compound should be stored in a designated satellite accumulation area in a clearly labeled, sealed container away from incompatible materials such as strong oxidizing agents.[4][5][6]
Step-by-Step Disposal Procedure
The following steps outline the recommended procedure for the disposal of this compound from a laboratory setting.
-
Waste Identification and Segregation:
-
Containerization:
-
Place the waste this compound in a chemically compatible and properly sealed container. The container must be clearly and accurately labeled with its contents.[7][8]
-
For empty containers of the original product, ensure they are triple-rinsed with a suitable solvent (e.g., water) before recycling or disposal. Remove or deface all original labels.[3][8]
-
-
Disposal Pathway Determination:
-
Small Quantities: For small, uncontaminated quantities of solid this compound, disposal in a sanitary landfill may be permissible.[1][3] However, always consult with your institution's Environmental Health and Safety (EHS) office to confirm this is an approved method.
-
Aqueous Solutions: Do not discharge aqueous solutions of this compound to the sewer system without prior approval from your local wastewater treatment authority and institutional EHS office.[7] While biodegradable, large amounts can alter the pH of wastewater.[9] If permitted, the pH of the solution may need to be adjusted to a neutral range (typically between 5.0 and 12.5) before drain disposal.[5]
-
Large Quantities: For larger quantities, contact your institution's EHS department or a licensed chemical waste disposal contractor for guidance.[4] They will ensure disposal is conducted in accordance with all local, state, and federal regulations.[1]
-
-
Documentation:
-
Maintain a record of the disposed chemical, including the quantity and date of disposal, as part of your laboratory's chemical inventory and waste management records.
-
Summary of Disposal-Related Data
| Property | Value/Information | Source |
| Hazard Classification | Not considered a hazardous substance according to OSHA 29 CFR 1910.1200 and GHS. | [1][2] |
| Environmental Impact | Readily biodegradable and non-toxic to the environment. | [9] |
| Primary Disposal Concern | Potential for pH alteration of water sources with large quantity disposal. | [9] |
| Incompatible Materials | Strong oxidizing agents, strong bases. | [6][10] |
| Spill Cleanup | Use dry methods to avoid dust generation; collect in a labeled container. | [1] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. ellementalpro.com [ellementalpro.com]
- 3. echemi.com [echemi.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. fishersci.com [fishersci.com]
- 7. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 8. acewaste.com.au [acewaste.com.au]
- 9. GLUCONO DELTA-LACTONE - Ataman Kimya [atamanchemicals.com]
- 10. pmpinc.com [pmpinc.com]
Safeguarding Your Research: A Comprehensive Guide to Handling delta-Gluconolactone
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of delta-Gluconolactone, including detailed operational procedures and disposal plans, to support your critical work while prioritizing safety.
Potential Health Effects: this compound may cause irritation to the eyes, skin, digestive tract, and respiratory tract upon contact or inhalation.[1]
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety when handling this compound, the following personal protective equipment is recommended:
| Protection Type | Recommended Equipment | Details |
| Eye Protection | Safety glasses with side shields or goggles.[1][2][3][4][5] | Chemical goggles are recommended if splashing is possible.[1] |
| Hand Protection | Appropriate protective gloves.[1] | Rubber gloves are a suitable material.[2][3] |
| Skin and Body Protection | Lightweight protective clothing.[2][3] | Wear appropriate protective clothing to prevent skin exposure.[1][5] |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator. | A respirator should be used in cases of dust or aerosol formation, or when engineering controls are not sufficient to maintain airborne concentrations below exposure limits.[1][2][6] |
Occupational Exposure Limits
The following table summarizes the occupational exposure limits for this compound dust.
| Organization | Exposure Limit (8-hour Time Weighted Average) |
| NIOSH (REL) | Total dust: 10 mg/m³ |
| Respirable fraction: 5 mg/m³ | |
| OSHA (PEL) | Total dust: 15 mg/m³ |
| Respirable fraction: 5 mg/m³ |
Source:[7]
Operational Plan for Handling this compound
This step-by-step guide outlines the procedural workflow for the safe handling of this compound from receipt to disposal.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any signs of damage or leaks.
-
Storage Location: Store in a cool, dry, and well-ventilated area.[1][3][4][8] The storage temperature should not exceed 30°C (86°F).[3]
-
Container Integrity: Keep the container tightly closed when not in use.[1][3]
-
Incompatible Materials: Store away from strong oxidizing agents, strong bases, and moisture.[5][8] this compound is sensitive to moisture and light.[1][5]
Handling and Use
-
Ventilation: Use in a well-ventilated area.[6][8] Local exhaust ventilation is recommended to keep airborne concentrations low.[1]
-
Avoid Dust Formation: Take measures to avoid the formation of dust.[3][4][6][9]
-
Personal Hygiene: Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in the handling area.[8]
-
Contaminated Clothing: Remove and wash contaminated clothing before reuse.[1]
Accidental Release Measures
-
Spills/Leaks: In case of a spill, wear appropriate personal protective equipment.[1]
-
Containment: Vacuum or sweep up the material and place it into a suitable, labeled disposal container.[1][3] Avoid generating dust during cleanup.[8]
First Aid Measures
| Exposure Route | First Aid Procedure |
| Eyes | Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid.[1] |
| Skin | Get medical aid. Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[1] |
| Ingestion | If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Do not induce vomiting. Get medical attention.[1] |
| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[1] |
Disposal
-
Waste Disposal: Dispose of waste in accordance with federal, state, and local environmental control regulations.[8][10]
-
Container Disposal: Empty containers should be taken to an approved waste handling site for recycling or disposal.[3]
Experimental Workflow Diagram
The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
- 1. trade-chem.com [trade-chem.com]
- 2. s.cdnmpro.com [s.cdnmpro.com]
- 3. ellementalpro.com [ellementalpro.com]
- 4. echemi.com [echemi.com]
- 5. fishersci.fr [fishersci.fr]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. ams.usda.gov [ams.usda.gov]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. pmpinc.com [pmpinc.com]
- 10. Specifications, Uses, SDS of Gluconolactone Manufacturers [kingofchemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
